Ciprofibrate
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020331 | |
| Record name | Ciprofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52214-84-3 | |
| Record name | Ciprofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciprofibrate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciprofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciprofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciprofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPROFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ciprofibrate mechanism of action in lipid metabolism
An In-depth Technical Guide on the Core Mechanism of Action of Ciprofibrate in Lipid Metabolism
Introduction
This compound is a synthetic fibric acid derivative used for the management of hyperlipidemia, a condition characterized by elevated levels of lipids, such as cholesterol and triglycerides, in the bloodstream.[1] As a member of the fibrate class of drugs, its primary therapeutic effects are to lower plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] This guide provides a detailed examination of the molecular mechanisms through which this compound modulates lipid metabolism, presents quantitative data from clinical studies, and outlines key experimental protocols for investigating its mode of action.
Core Mechanism of Action: PPARα Activation
The cornerstone of this compound's mechanism of action is its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of genes involved in lipid and glucose metabolism, as well as inflammation.[1][4]
Upon entering a cell, this compound binds to and activates PPARα. This activation induces a conformational change in the receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits coactivator proteins, which in turn initiates the transcription of these genes, leading to a cascade of effects on lipid metabolism.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Ciprofibrate as a PPARα Agonist: A Technical Guide to Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate is a synthetic phenoxyisobutyrate derivative belonging to the fibrate class of drugs, primarily utilized for the management of hyperlipidemia.[1] Its therapeutic effects are predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism, inflammation, and energy homeostasis.[1][2] In preclinical research, this compound has been extensively studied to elucidate the mechanisms of PPARα agonism and to characterize its pharmacological profile. This guide provides an in-depth overview of the core preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: PPARα Activation
This compound functions as a potent agonist for PPARα. Upon entering the cell, it binds to and activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in fatty acid metabolism.[1]
The key downstream effects of this compound-mediated PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Expression: Enhanced LPL activity facilitates the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, promoting the clearance of triglyceride-rich lipoproteins.[1]
-
Upregulation of Fatty Acid Transport and Oxidation: this compound stimulates the expression of genes encoding for proteins involved in the uptake of fatty acids into cells and their subsequent β-oxidation in both mitochondria and peroxisomes.[2][3]
-
Inhibition of Apolipoprotein C-III (apoC-III): By reducing the synthesis of apoC-III, a known inhibitor of LPL, this compound further enhances the catabolism of triglyceride-rich lipoproteins.[1]
-
Modulation of Cholesterol Metabolism: It enhances the hepatic uptake of low-density lipoprotein (LDL) particles by upregulating LDL receptor expression.[1]
Preclinical Efficacy: Quantitative Data Summary
Preclinical studies in various animal models have consistently demonstrated this compound's potent lipid-lowering effects.
Table 1: Effects of this compound on Plasma Lipids in Rodent Models
| Animal Model | This compound Dose | Duration | Parameter | % Change / Effect | Reference |
| Normolipidemic Rats | 2.5 mg/kg | 8 days | Plasma Triglycerides | Reduced | [4] |
| Normolipidemic Rats | 2.5 mg/kg | 8 days | Plasma Cholesterol | Reduced | [4] |
| Diet-Induced Hyperlipidemic Rats | 2.5 mg/kg | 8 days | (VLDL+LDL)/HDL Ratio | Normalized (from 11 to near 0.4) | [4] |
| Hyperlipidemic Rats | 0.6 - 3 mg/kg/day | - | Blood Lipids | 33% Suppression of Increase | [5] |
| Lean Zucker Rats | 2 mg/kg/day | 4 weeks | Serum Lipids | Significantly Lowered | [6] |
| Obese Zucker Rats | 2 mg/kg/day | 4 weeks | Serum Lipids | No Significant Change | [6] |
Table 2: Effects of this compound on Fatty Acid Metabolism in Rat Liver
| Process / Enzyme | Substrate | Cellular Compartment | Fold Increase in Activity | Reference |
| Palmitoyl-CoA Ligase | Palmitic Acid | Peroxisomes | 3.2 | [3] |
| Palmitoyl-CoA Ligase | Palmitic Acid | Mitochondria | 1.9 | [3] |
| Palmitoyl-CoA Ligase | Palmitic Acid | Microsomes | 1.5 | [3] |
| Fatty Acid Oxidation | Palmitic Acid | Peroxisomes | 8.5 | [3] |
| Fatty Acid Oxidation | Palmitic Acid | Mitochondria | 2.3 | [3] |
| Lignoceroyl-CoA Ligase | Lignoceric Acid | Peroxisomes | 5.3 | [3] |
| Lignoceroyl-CoA Ligase | Lignoceric Acid | Mitochondria | 3.3 | [3] |
| Lignoceroyl-CoA Ligase | Lignoceric Acid | Microsomes | 2.3 | [3] |
| Fatty Acid Oxidation | Lignoceric Acid | Peroxisomes | 13.4 | [3] |
| Fatty Acid Oxidation | Lignoceric Acid | Mitochondria | 2.3 | [3] |
Table 3: Effects of this compound on Gene Expression in Preclinical Models
| Gene/Pathway | Tissue | Animal Model | Effect | Reference |
| Fatty Acid Metabolism | Liver | Cynomolgus Monkey | Strong Upregulation | [7] |
| Mitochondrial Oxidative Phosphorylation | Liver | Cynomolgus Monkey | Strong Upregulation | [7] |
| JUN, MYC, NFκB families | Liver | Cynomolgus Monkey | Downregulation | [7] |
| Cyp4a10 (PPARα target) | Liver | Suckling Rat Pups | Induction | [8] |
| mRNA-PPARα | Liver & Kidney | Suckling Rat Pups | ~2-fold Induction | [8] |
| Mitochondrial HMG-CoA Synthase (mHS) | Brain | Rat | Potent Increase in mRNA | [9] |
Experimental Protocols
The following sections detail common methodologies employed in preclinical studies of this compound.
Study of Lipid-Lowering Effects in Hyperlipidemic Rats
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar strains) are often used. Hyperlipidemia is induced by feeding a high-fat and high-cholesterol diet for a specified period.[4]
-
Drug Administration: this compound is typically administered orally via gavage. A common dose in rats is 2.5 mg/kg body weight, administered daily for a period such as 8 days.[4] A vehicle control group (e.g., receiving only the suspension medium) is run in parallel.
-
Biochemical Assays:
-
Lipoprotein Analysis: Blood is collected, and plasma is separated. Lipoprotein classes (VLDL, LDL, HDL) are isolated, often by ultracentrifugation, and their lipid content (cholesterol, triglycerides, phospholipids) is quantified using enzymatic assays.[4]
-
Lipid Synthesis Rates: To measure synthesis, radiolabeled precursors are used. For example, [14C]palmitate incorporation is used to assess fatty acid synthesis, [3H]oleate for glycerolipid synthesis, and 3H2O or [14C]mevalonate for cholesterol synthesis. The radioactivity incorporated into lipid fractions is measured by scintillation counting.[4]
-
Apolipoprotein Synthesis: [3H]leucine is administered, and its incorporation into apolipoproteins is measured to determine protein synthesis rates.[4]
-
Gene Expression Profiling in Non-Human Primates
-
Animal Model: Cynomolgus monkeys are used as a model more predictive of human response.[7]
-
Drug Administration: Animals are exposed to various dose levels of this compound (e.g., 3, 30, 150, or 400 mg/kg/day) for short (e.g., 4 days) or longer durations (e.g., 15 days).[2][7]
-
Sample Collection and Analysis:
-
Liver biopsies are collected at the end of the treatment period.
-
RNA is extracted from the tissue samples.
-
Gene expression analysis is performed using microarray technology, such as Affymetrix human GeneChips, which allows for the simultaneous measurement of thousands of gene transcripts.[7]
-
Data is then analyzed to identify genes that are significantly upregulated or downregulated compared to vehicle-treated control animals.
-
Species-Specific Effects and Toxicology
A critical aspect of this compound's preclinical profile is the marked species difference in hepatic response.
-
Rodents: In rats and mice, administration of PPARα agonists like this compound leads to significant peroxisome proliferation, hepatomegaly (liver enlargement), hypertrophy, and hyperplasia.[7][10] At high doses over long durations, this can culminate in the development of hepatocellular carcinoma.[6][10] Histological examination in rats often reveals hepatocyte hypertrophy, eosinophilia, and reduced glycogen content.[6][10]
-
Primates: In contrast, non-human primates and humans are considered refractory to these effects.[2][7] Studies in cynomolgus monkeys show that while this compound effectively modulates genes related to fatty acid metabolism, it does not produce the same degree of peroxisome proliferation or hepatocarcinogenesis seen in rodents.[7] Furthermore, transcriptional analysis in monkeys did not show signals for DNA damage or oxidative stress, but rather indicated anti-proliferative and pro-apoptotic effects.[7]
Conclusion
Preclinical studies have firmly established this compound as a potent PPARα agonist with significant effects on lipid metabolism. Its primary mechanism involves the transcriptional regulation of a network of genes that collectively enhance the catabolism of fatty acids and triglyceride-rich lipoproteins. Quantitative data from rodent models demonstrate its powerful lipid-lowering capabilities and its profound impact on hepatic enzyme activity related to fatty acid oxidation. However, the toxicological profile, particularly the induction of peroxisome proliferation and hepatocarcinogenesis, appears to be a rodent-specific phenomenon, a crucial consideration for translating preclinical findings to clinical applications. This comprehensive preclinical data package has been instrumental for understanding the role of PPARα in metabolic regulation and for guiding the development of safer and more effective lipid-lowering therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of this compound on the activation and oxidation of very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The results of animal studies with this compound, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of this compound to lactating mothers induces PPARalpha-signaling pathway in the liver and kidney of suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator-activated receptor alpha-selective activator this compound upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Ciprofibrate: A Technical Guide
An in-depth exploration of the history, synthetic pathways, and mechanism of action of the lipid-lowering agent, ciprofibrate.
Introduction
This compound is a fibric acid derivative renowned for its efficacy in treating hyperlipidemia, a condition characterized by elevated levels of lipids, such as cholesterol and triglycerides, in the bloodstream. Developed by Laboratoires Fournier, this compound was first patented in 1972 and received approval for medical use in 1985.[1] It belongs to the fibrate class of drugs, which function as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The journey of this compound began at Laboratoires Fournier, a French pharmaceutical company, in the early 1970s. The development was part of a broader effort to identify potent lipid-lowering agents. This compound, chemically known as 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, emerged as a promising candidate. Its patent was filed in 1972, and after extensive preclinical and clinical evaluation, it was approved for therapeutic use in 1985.[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through various routes. Two prominent methods start from either styrene or p-hydroxy benzaldehyde.
Synthesis Starting from Styrene
A common synthetic pathway commences with styrene. This multi-step process involves cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.
Experimental Protocol:
Step 1: Synthesis of 2,2-dichloro-1-phenylcyclopropane
-
To a solution of styrene in a suitable solvent, add chloroform and a phase transfer catalyst.
-
Slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the reaction temperature.
-
After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield 2,2-dichloro-1-phenylcyclopropane.
Step 2: Friedel-Crafts Acylation
-
The 2,2-dichloro-1-phenylcyclopropane is then subjected to a Friedel-Crafts acylation reaction using an appropriate acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent.
-
This step introduces an acyl group onto the phenyl ring, typically at the para position.
Step 3: Baeyer-Villiger Oxidation
-
The resulting ketone undergoes a Baeyer-Villiger oxidation, for instance, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding ester.
Step 4: Hydrolysis to 4-(2,2-dichlorocyclopropyl)phenol
-
The ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 4-(2,2-dichlorocyclopropyl)phenol.
Step 5: Etherification and Hydrolysis to this compound
-
The phenol is then reacted with a 2-halo-2-methylpropanoate ester (e.g., ethyl 2-bromo-2-methylpropanoate) in the presence of a base (e.g., potassium carbonate).
-
The final step involves the hydrolysis of the resulting ester to the carboxylic acid, this compound, typically using a base followed by acidification.
Synthesis Starting from p-Hydroxy Benzaldehyde
An alternative synthetic route begins with p-hydroxy benzaldehyde.
Experimental Protocol:
Step 1: Synthesis of p-Hydroxystyrene
-
p-Hydroxy benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base (e.g., pyridine) and a catalyst (e.g., piperidine), followed by decarboxylation to yield p-hydroxystyrene.
Step 2: Etherification of p-Hydroxystyrene
-
The p-hydroxystyrene is then etherified with a 2-halo-2-methylpropanoate ester under basic conditions.
Step 3: Dichlorocyclopropanation
-
The double bond of the styrenic moiety is then converted to a dichlorocyclopropane ring using chloroform and a strong base, often with a phase transfer catalyst.
Step 4: Hydrolysis to this compound
-
The final step is the hydrolysis of the ester group to the carboxylic acid to afford this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Synthesis from Styrene | Synthesis from p-Hydroxy Benzaldehyde |
| Starting Material | Styrene | p-Hydroxy Benzaldehyde |
| Key Intermediates | 2,2-dichloro-1-phenylcyclopropane, 4-(2,2-dichlorocyclopropyl)phenol | p-Hydroxystyrene |
| Number of Steps | Multiple steps | Multiple steps |
| Potential Advantages | Readily available starting material | May offer different impurity profile |
| Potential Challenges | Control of regioselectivity in acylation | Handling of potentially unstable intermediates |
Mechanism of Action: PPARα Agonism
This compound exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.
Signaling Pathway
Upon entering the cell, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Key Downstream Effects
The activation of PPARα by this compound leads to several key changes in gene expression:
-
Increased Lipoprotein Lipase (LPL) Expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased Expression of Apolipoproteins A-I and A-II: These are major components of high-density lipoprotein (HDL), often referred to as "good cholesterol," leading to increased HDL levels.
-
Decreased Expression of Apolipoprotein C-III: This protein inhibits LPL, so its reduction further promotes the breakdown of triglycerides.
-
Increased Expression of Genes Involved in Fatty Acid Oxidation: This leads to a greater catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis and VLDL production.
Table 2: Quantitative Effects of this compound on Lipid Parameters
| Parameter | Direction of Change | Magnitude of Change |
| Triglycerides | Decrease | 30-50% |
| Total Cholesterol | Decrease | 15-25% |
| LDL Cholesterol | Decrease | 20-30% |
| HDL Cholesterol | Increase | 10-20% |
| Apolipoprotein A-I | Increase | Variable |
| Apolipoprotein A-II | Increase | Variable |
| Apolipoprotein C-III | Decrease | Variable |
Note: The magnitude of change can vary depending on the patient population, baseline lipid levels, and dosage.
Experimental Protocols for Biological Activity
PPARα Reporter Gene Assay
This assay is used to determine the ability of a compound to activate PPARα.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain, and a second containing a reporter gene (e.g., luciferase) under the control of a promoter with PPREs. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) in appropriate culture medium.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound or a vehicle control.
-
Lysis and Reporter Assay: After the treatment period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter activity against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal response is observed). The EC50 for this compound's activation of PPARα is approximately 20 µM.
References
The Pharmacological Profile of Ciprofibrate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ciprofibrate, a fibric acid derivative used in the management of dyslipidemia. The information is intended to support research and development efforts by providing detailed data on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile.
Core Mechanism of Action: PPARα Agonism
This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] As a PPARα agonist, this compound modulates the transcription of a suite of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[3][4]
Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their expression.[5]
Key molecular events following PPARα activation by this compound include:
-
Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL gene expression, which enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.[1]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Inhibition of ApoC-III synthesis, a protein that inhibits LPL activity. This further contributes to the reduction of plasma triglycerides.[1]
-
Increased Fatty Acid Oxidation: Enhanced expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to increased catabolism of fatty acids in the liver.[6]
-
Increased Apolipoprotein A-I and A-II (ApoA-I and ApoA-II) Production: Upregulation of the major apolipoproteins of High-Density Lipoprotein (HDL), contributing to increased HDL cholesterol levels.[2][7]
-
Enhanced Hepatic Uptake of LDL: Upregulation of LDL receptor expression in the liver, leading to increased clearance of Low-Density Lipoprotein (LDL) cholesterol from the blood.[1]
Pharmacokinetic Profile
This compound is readily absorbed after oral administration, with a pharmacokinetic profile that allows for once-daily dosing.[1][8]
| Parameter | Value | Reference(s) |
| Absorption | Readily absorbed from the gastrointestinal tract. | [1][9] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [1][9][10] |
| Plasma Protein Binding | Approximately 98% | [9][10] |
| Metabolism | Extensively metabolized in the liver. | [1] |
| Elimination Half-Life (t½) | 38 - 86 hours | [9][10] |
| Excretion | Primarily via urine as unchanged drug and glucuronide conjugates. | [1][9] |
Pharmacodynamic Effects on Lipid Profile
This compound favorably alters the lipid profile by reducing atherogenic lipoproteins and increasing protective HDL cholesterol.[9][11][12] Its effects are most pronounced on triglyceride levels.
| Lipid Parameter | Direction of Change | Magnitude of Change | Reference(s) |
| Total Cholesterol | Decrease | 14.9% - 20% | [4][13][14] |
| LDL Cholesterol | Decrease | 13% - 29% | [4][8][13] |
| VLDL Cholesterol | Decrease | Significant reduction | [9][11][12] |
| HDL Cholesterol | Increase | 8% - 25% | [8][13][14][15] |
| Triglycerides | Decrease | 22% - 59% | [4][8][13][14][16] |
| Apolipoprotein B (ApoB) | Decrease | Significant reduction | [3] |
| Apolipoprotein A-I (ApoA-I) | Increase | Significant increase | [3] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the treatment of various types of hyperlipidemia, including Fredrickson types IIa, IIb, III, and IV.[10][17]
Dose-Response Relationship
Studies have shown a dose-dependent effect of this compound on lipid parameters, with higher doses generally leading to greater efficacy.[16] A daily dose of 100 mg is commonly used, and doses should not exceed this due to an increased risk of rhabdomyolysis at higher concentrations.[10][17]
| Dose | Effect on LDL Cholesterol | Effect on Triglycerides | Reference(s) |
| 50 mg/day | -13% | -22% | [13] |
| 100 mg/day | -24% | -30% | [13] |
| 200 mg/day | -29% | -42% to -59% | [8][16] |
Safety and Tolerability Profile
This compound is generally well-tolerated, with most side effects being mild to moderate and transient.[2][10] However, some serious adverse effects can occur.
| System Organ Class | Common Adverse Effects | Rare but Serious Adverse Effects | Reference(s) |
| Gastrointestinal | Nausea, vomiting, diarrhea, dyspepsia, abdominal pain | Pancreatitis | [2][10][18] |
| Musculoskeletal | Myalgia, muscle tenderness or weakness, elevated creatine phosphokinase (CPK) | Myopathy, myositis, rhabdomyolysis | [2][10][18] |
| Hepatic | Abnormal liver function tests | Cholestasis, cytolysis | [10][18] |
| Nervous System | Headache, vertigo, dizziness, somnolence | Peripheral neuropathy | [10][18] |
| Skin and Subcutaneous Tissue | Rashes, pruritus, urticaria, alopecia | Photosensitivity | [18] |
| General | Fatigue | - | [10][18] |
Contraindications: this compound is contraindicated in patients with severe hepatic or renal impairment, gallbladder disease, and in pregnant or breastfeeding women.[2][18]
Drug Interactions:
-
Statins: Concomitant use with statins increases the risk of myopathy and rhabdomyolysis.[2]
-
Oral Anticoagulants (e.g., Warfarin): this compound can potentiate the effects of oral anticoagulants, increasing the risk of bleeding.[2][10][17]
-
Oral Hypoglycemics: May potentiate the effect of oral hypoglycemic agents.[10]
-
Other Fibrates: Concurrent use is contraindicated due to an increased risk of rhabdomyolysis.[18]
Experimental Protocols: Representative Methodologies
Lipid Profile Analysis in a Clinical Trial
Methodology for Lipid Measurement:
-
Sample Collection: Fasting blood samples (typically after a 12-hour fast) are collected from subjects at baseline and at specified intervals during the treatment period.
-
Sample Processing: Blood is centrifuged to separate plasma or serum.
-
Lipoprotein Analysis:
-
Total Cholesterol (TC) and Triglycerides (TG): Measured using standardized enzymatic assays.
-
High-Density Lipoprotein Cholesterol (HDL-C): Determined by methods such as ultracentrifugation (the reference method), precipitation, or direct homogeneous assays.
-
Low-Density Lipoprotein Cholesterol (LDL-C): Can be calculated using the Friedewald equation (LDL-C = TC - HDL-C - (TG/5)) for triglyceride levels <400 mg/dL, or measured directly using homogeneous assays or beta-quantification.
-
Gene Expression Profiling to Assess PPARα Agonism
Experimental Workflow for In Vitro Gene Expression Analysis:
-
Cell Culture: A suitable cell line expressing PPARα (e.g., HepG2 human hepatoma cells) is cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific target genes known to be regulated by PPARα (e.g., LPL, CPT1A, ACOX1).
-
Microarray Analysis: To obtain a global view of the changes in gene expression in response to this compound treatment. This involves hybridizing labeled cDNA to a microarray chip containing probes for thousands of genes.
-
-
Data Analysis: Changes in gene expression are quantified and statistically analyzed to identify significantly up- or down-regulated genes.
This technical guide provides a solid foundation for researchers working with this compound. The summarized data and illustrative diagrams offer a clear and concise understanding of its pharmacological properties, facilitating further investigation and drug development efforts in the field of lipid disorders.
References
- 1. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. sketchviz.com [sketchviz.com]
- 15. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 16. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Ciprofibrate's Impact on Triglyceride and Cholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a fibric acid derivative, is a potent lipid-lowering agent primarily utilized in the management of hypertriglyceridemia and mixed dyslipidemia. Its therapeutic effects are principally mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates triglyceride and cholesterol synthesis. It details the key signaling pathways influenced by this compound, presents quantitative data from preclinical and clinical studies in structured tables, and outlines the experimental protocols for key assays used to elucidate its mechanism of action.
Core Mechanism of Action: PPARα Activation
This compound functions as a selective agonist for PPARα.[1] Upon binding, this compound induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding modulates the transcription of a suite of genes involved in fatty acid uptake, activation, and catabolism, as well as lipoprotein metabolism.[1][2]
Signaling Pathway of this compound-Mediated PPARα Activation
Effects on Triglyceride Synthesis and Catabolism
This compound exerts a profound triglyceride-lowering effect through a multi-pronged mechanism that involves decreased synthesis and enhanced catabolism of triglyceride-rich lipoproteins (TRLs).
Increased Lipoprotein Lipase (LPL) Activity
A primary effect of PPARα activation by this compound is the increased expression of the gene encoding for lipoprotein lipase (LPL).[1] LPL is a crucial enzyme that hydrolyzes triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by peripheral tissues.[1] this compound treatment has been shown to significantly increase plasma post-heparin LPL activity.[3][4]
Decreased Apolipoprotein C-III (ApoC-III) Synthesis
Apolipoprotein C-III is a key inhibitor of LPL activity and hepatic uptake of TRL remnants. This compound, through PPARα activation, downregulates the expression of the APOC3 gene in the liver.[1] This reduction in apoC-III levels relieves the inhibition of LPL, further promoting the clearance of TRLs from the circulation.
Stimulation of Fatty Acid β-Oxidation
PPARα activation by this compound upregulates the expression of numerous genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[5] This includes genes encoding for acyl-CoA synthetases, carnitine palmitoyltransferase I (CPT-1), and various enzymes of the β-oxidation spiral. By enhancing the catabolism of fatty acids, this compound reduces the substrate availability for hepatic triglyceride and VLDL synthesis.
Quantitative Effects on Triglyceride Metabolism
| Parameter | Organism/System | This compound Treatment | Observed Effect | Reference |
| Plasma Triglycerides | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↓ 30% | [6] |
| Plasma Triglycerides | Human (Mixed Hyperlipidemia) | 100 mg/day for 8 weeks | ↓ 43.5% | [7] |
| Plasma Triglycerides | Human (Hypertriglyceridemia) | 100 mg/day for 4 months | ↓ 44% | [8][9] |
| VLDL Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↓ 38% | [10] |
| Post-heparin LPL activity | Mice | 3 weeks | ↑ 1.3-2.1 fold | [3][4] |
| Palmitoyl-CoA ligase activity (Peroxisomes) | Rat Liver | Not specified | ↑ 3.2-fold | [5] |
| Lignoceroyl-CoA ligase activity (Peroxisomes) | Rat Liver | Not specified | ↑ 5.3-fold | [5] |
| Palmitic acid oxidation (Peroxisomes) | Rat Liver | Not specified | ↑ 8.5-fold | [5] |
| Lignoceric acid oxidation (Peroxisomes) | Rat Liver | Not specified | ↑ 13.4-fold | [5] |
Table 1: Summary of Quantitative Data on this compound's Effect on Triglyceride Metabolism.
Effects on Cholesterol Synthesis and Transport
This compound's influence on cholesterol metabolism is more complex, involving both direct and indirect mechanisms that ultimately contribute to a more favorable lipoprotein profile.
Regulation of Hepatic Cholesterol Synthesis
Studies in rats have indicated that this compound can have an inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[11] This leads to a reduction in hepatic cholesterol synthesis.[11]
Modulation of Lipoprotein Levels
Clinical trials have consistently demonstrated that this compound therapy leads to a significant reduction in total and LDL cholesterol levels, coupled with an increase in HDL cholesterol.[6][10][12] The reduction in LDL cholesterol is, in part, attributed to an enhanced fractional catabolic rate of apoLDL, primarily through the LDL receptor pathway.[10] The increase in HDL cholesterol is a hallmark of fibrate therapy and is considered a key anti-atherogenic effect.
Quantitative Effects on Cholesterol Metabolism
| Parameter | Organism/System | This compound Treatment | Observed Effect | Reference |
| Total Cholesterol | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↓ 20% | [6] |
| LDL Cholesterol | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↓ 24% | [6] |
| HDL Cholesterol | Human (Type II Hypercholesterolemia) | 100 mg/day for 12 weeks | ↑ 9.8% | [6] |
| Total Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↓ 17% | [10] |
| LDL Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↓ 22% | [10] |
| HDL Cholesterol | Human (Moderately Hypercholesterolemic) | 100 mg/day | ↑ 11% | [10] |
| Non-HDL Cholesterol | Human (Hypertriglyceridemia) | 100 mg/day for 4 months | ↓ 19% | [8][9] |
| HDL Cholesterol | Human (Mixed Hyperlipidemia) | 100 mg/day for 8 weeks | ↑ 20.8% | [7] |
Table 2: Summary of Quantitative Data on this compound's Effect on Cholesterol and Lipoprotein Levels.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.
Measurement of Lipoprotein Lipase (LPL) Activity
A common method to measure LPL activity is a fluorometric assay. This assay typically involves the following steps:
-
Sample Preparation: Post-heparin plasma is collected from subjects.
-
Reaction Mixture: A reaction mix containing a fluorescently labeled triglyceride substrate is prepared.
-
Incubation: The plasma sample is incubated with the reaction mixture.
-
Fluorometric Detection: The increase in fluorescence, resulting from the LPL-mediated hydrolysis of the substrate and release of the fluorescent fatty acid, is measured over time using a microplate reader.
-
Calculation: LPL activity is calculated based on the rate of fluorescence increase compared to a standard curve.
Quantification of Hepatic Triglyceride Synthesis
Hepatic triglyceride synthesis can be quantified using radiolabeled precursors. A representative protocol includes:
-
Cell Culture and Treatment: Hepatocytes (e.g., HepG2) are cultured and treated with this compound or a vehicle control.
-
Radiolabeling: Cells are incubated with a radiolabeled triglyceride precursor, such as [3H]-glycerol or [14C]-oleate.
-
Lipid Extraction: Total lipids are extracted from the cells and the culture medium using a solvent system (e.g., Folch method).
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the triglyceride fraction.
-
Scintillation Counting: The radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.
-
Normalization: The results are normalized to the total cellular protein content.
Assessment of Cholesterol Synthesis
Cholesterol synthesis rates can be determined by measuring the incorporation of radiolabeled precursors. A typical protocol involves:
-
Cell Culture and Treatment: Similar to the triglyceride synthesis assay, hepatocytes are treated with this compound.
-
Radiolabeling: Cells are incubated with a radiolabeled cholesterol precursor, such as [14C]-acetate or [3H]-mevalonate.
-
Lipid Extraction and Saponification: Lipids are extracted, and the non-saponifiable fraction containing cholesterol is isolated.
-
Scintillation Counting: The radioactivity incorporated into cholesterol is measured.
-
Normalization: Results are normalized to cellular protein content.
Quantification of Apolipoprotein C-III (ApoC-III) Levels
ApoC-III protein levels in plasma or cell culture media can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). The general steps are:
-
Coating: A microplate is coated with a capture antibody specific for ApoC-III.
-
Sample Incubation: Standards and samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for ApoC-III is added.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: A chromogenic substrate for HRP is added, leading to color development.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of ApoC-III is determined from a standard curve.[13]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of a compound like this compound on lipid metabolism in vitro.
Conclusion
This compound exerts its potent lipid-lowering effects through the activation of PPARα, which orchestrates a complex network of transcriptional changes in the liver. Its primary impact on triglyceride metabolism stems from the upregulation of LPL and fatty acid oxidation, coupled with the downregulation of the LPL inhibitor, ApoC-III. The effects on cholesterol metabolism are multifaceted, leading to reductions in total and LDL cholesterol and an increase in HDL cholesterol. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the intricate mechanisms of this compound and other PPARα agonists.
References
- 1. Transcriptional analysis reveals that the intracellular lipid accumulation impairs gene expression profiles involved in insulin response-associated cardiac functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaypro.com [assaypro.com]
- 6. This compound versus gemfibrozil in the treatment of mixed hyperlipidemias: an open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment decreases non-high density lipoprotein cholesterol and triglycerides and increases high density lipoprotein cholesterol in patients with Frederickson type IV dyslipidemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Apolipoprotein CIII ELISA Kit (ab154131) | Abcam [abcam.com]
- 12. Development of a sensitive ELISA to quantify apolipoprotein CIII in nonhuman primate serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]
An In-depth Technical Guide to the Pharmacokinetics of Ciprofibrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of ciprofibrate, a fibric acid derivative used as a lipid-lowering agent, in various animal models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. By activating PPARα, this compound modulates the transcription of numerous genes involved in fatty acid uptake, transport, and oxidation, ultimately leading to a reduction in plasma triglycerides and cholesterol. Understanding the pharmacokinetic profile of this compound in different animal species is crucial for the non-clinical evaluation of its efficacy and safety, and for the extrapolation of these findings to humans.
Pharmacokinetic Profile of this compound in Animal Models
The pharmacokinetic parameters of this compound have been investigated in several animal species. This section summarizes the available quantitative data for rats, with limited information available for mice and dogs.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Dosage | Reference |
| Tmax (Time to Peak Plasma Concentration) | 4 hours | 30 mg/kg | [1] |
| Cmax (Peak Plasma Concentration) | ~300 µg/mL | 30 mg/kg | [1] |
| t½ (Elimination Half-Life) | ~82 hours | 30 mg/kg | [1] |
| Protein Binding | ~95% (to albumin) | In vitro | [2] |
| Bioavailability | Data not available | - | - |
| Clearance | Data not available | - | - |
| Volume of Distribution | Data not available | - | - |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Dosage | Reference |
| Tmax | Data not available | - | - |
| Cmax | Data not available | - | - |
| t½ | Data not available | - | - |
| Protein Binding | Data not available | - | - |
| Bioavailability | Data not available | - | - |
| Clearance | Data not available | - | - |
| Volume of Distribution | Data not available | - | - |
Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value | Dosage | Reference |
| Tmax | Data not available | - | - |
| Cmax | Data not available | - | - |
| t½ | Data not available | - | - |
| Protein Binding | ~98% (in human plasma) | In vitro | [3] |
| Bioavailability | Data not available | - | - |
| Clearance | Data not available | - | - |
| Volume of Distribution | Data not available | - | - |
Note: While a study on the use of this compound in dogs exists, it does not provide pharmacokinetic parameters.
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its pharmacological effects primarily through the activation of the PPARα signaling pathway. The binding of this compound to PPARα leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments typically performed in the investigation of this compound pharmacokinetics in animal models.
In Vivo Oral Administration in Rats
Objective: To administer a single oral dose of this compound to rats for subsequent pharmacokinetic analysis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Male Sprague-Dawley or Wistar rats (specific strain and weight to be recorded)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the dosing procedure.
-
Dosing: a. Weigh each rat accurately on the day of the experiment. b. Calculate the exact volume of the this compound suspension to be administered based on the individual animal's body weight and the target dose (e.g., 30 mg/kg). c. Gently restrain the rat. d. Insert the oral gavage needle carefully into the esophagus and deliver the dose directly into the stomach. e. Observe the animal for a short period post-dosing to ensure no immediate adverse effects.
-
Post-Dosing: Return the animal to its cage. Food can be provided 2-4 hours after dosing. Continue to provide free access to water.
Blood Sample Collection from Rats
Objective: To collect serial blood samples from rats following this compound administration for pharmacokinetic analysis.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA)
-
Capillary tubes or syringes with appropriate gauge needles (e.g., 25-27G)
-
Anesthetic (if required, e.g., isoflurane)
-
Gauze pads
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Animal Restraint: Restrain the rat using an appropriate method. For conscious sampling, a restraint tube may be used. For terminal sampling or when larger volumes are required, anesthesia may be necessary.
-
Sampling Site: The lateral tail vein is a common site for serial blood sampling in conscious rats. The saphenous vein is another alternative. For terminal collection, cardiac puncture under deep anesthesia is performed.
-
Sample Collection (Lateral Tail Vein): a. If necessary, warm the tail using a heat lamp to promote vasodilation. b. Clean the tail with an appropriate antiseptic. c. Puncture the lateral tail vein with a sterile needle. d. Collect the blood into a pre-labeled microcentrifuge tube containing anticoagulant. e. Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
Sample Processing: a. Gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant. b. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. c. Carefully transfer the plasma supernatant to clean, labeled cryovials. d. Store the plasma samples at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d6) or another fibrate like bezafibrate
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid or ammonia for mobile phase modification
Procedure:
-
Preparation of Standards and Quality Controls (QCs): a. Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). b. Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of this compound. c. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation): a. To a known volume of plasma sample (e.g., 100 µL), add a fixed amount of the internal standard solution. b. Add 3-4 volumes of cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples vigorously for 1-2 minutes. d. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted samples onto the LC-MS/MS system. b. Chromatographic Separation: Use a suitable gradient or isocratic mobile phase to achieve chromatographic separation of this compound and the internal standard from endogenous plasma components. c. Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (e.g., m/z 287.0 → 85.0) and the internal standard.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. b. Use the calibration curve to determine the concentration of this compound in the unknown plasma samples and QCs.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in an animal model.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of this compound in animal models, with a primary focus on data obtained from rat studies. The provided experimental protocols and workflow diagrams offer a practical framework for conducting preclinical pharmacokinetic investigations. It is important to note the current lack of comprehensive public data for mice and dogs, highlighting an area for future research to enable more robust interspecies comparisons and improve the translation of preclinical findings to clinical drug development. Researchers are encouraged to conduct species-specific pharmacokinetic studies to fully characterize the disposition of this compound in their chosen animal model.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a fibric acid derivative, is a potent lipid-lowering agent that primarily exerts its therapeutic effects by modulating the gene expression of a suite of proteins involved in lipid metabolism. As an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor, this compound orchestrates a complex transcriptional response that leads to beneficial alterations in plasma lipid profiles, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, with a focus on its role in regulating the gene expression of key lipid-related proteins. This document details the signaling pathways, summarizes quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for key assays used to investigate the effects of this compound.
The PPARα Signaling Pathway: The Core of this compound's Mechanism of Action
This compound's pharmacological activity is mediated through its binding to and activation of PPARα. This nuclear receptor is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. The activation of PPARα initiates a cascade of molecular events that ultimately alters the transcription of target genes.
Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to an increase or decrease in the transcription of specific genes.[1][2]
Key gene targets of PPARα activation by this compound include:
-
Upregulation of genes involved in fatty acid uptake and catabolism: This includes genes encoding for fatty acid transport proteins, acyl-CoA synthetases, and enzymes of the mitochondrial and peroxisomal β-oxidation pathways. This leads to increased breakdown of fatty acids for energy production in the liver and other tissues.
-
Upregulation of the Lipoprotein Lipase (LPL) gene: LPL is a crucial enzyme for the hydrolysis of triglycerides from triglyceride-rich lipoproteins like very-low-density lipoprotein (VLDL) and chylomicrons.[3][4] Increased LPL activity enhances the clearance of these lipoproteins from the circulation.
-
Downregulation of the Apolipoprotein C-III (ApoC-III) gene: ApoC-III is an inhibitor of LPL. By reducing its expression, this compound further promotes the catabolism of triglyceride-rich lipoproteins.
-
Upregulation of genes encoding Apolipoproteins A-I and A-II: These are the major protein components of HDL, and their increased synthesis contributes to higher levels of circulating HDL cholesterol.
The following diagram illustrates the core signaling pathway of this compound-mediated PPARα activation.
Quantitative Effects of this compound on Lipid-Related Parameters
Numerous clinical trials have demonstrated the efficacy of this compound in improving lipid profiles in patients with dyslipidemia. The following tables summarize the quantitative changes observed in key lipid parameters following this compound treatment.
Table 1: Percentage Change in Plasma Lipids and Lipoproteins with this compound Treatment
| Study | Dosage | Duration | Triglycerides | Total Cholesterol | LDL Cholesterol | HDL Cholesterol |
| Davignon et al. (1992)[5] | 100 mg/day | 12 weeks | ↓ 30% | ↓ 20% | ↓ 24% | ↑ 9.8% |
| Farnier et al. (1994) | 100 mg/day | 8 weeks | ↓ 49% | ↓ 20% | ↓ 28% | ↑ 18% |
| Athyros et al. (1999)[6] | 100 mg/day | 12 weeks | ↓ 49% | - | ↓ 10% | - |
| Aguilar-Salinas et al. (2004)[7] | 100 mg/day | 4 months | ↓ 44% | ↓ 14.9% | ↓ 5.4% | ↑ 10.1% |
| Packard et al. (1990)[8] | 100 mg/day | - | ↓ 41% | ↓ 17% | ↓ 22% | ↑ 11% |
Table 2: Effects of this compound on Other Lipid-Related Proteins and Enzymes
| Parameter | Effect | Reference |
| Lipoprotein Lipase (LPL) Activity | ↑ Increased post-heparin LPL activity. | [3][4] |
| Apolipoprotein C-III (ApoC-III) | ↓ Decreased plasma levels. | - |
| Apolipoprotein A-I (ApoA-I) | ↑ Increased plasma levels. | - |
| Apolipoprotein B (ApoB) | ↓ Decreased plasma levels. | - |
| LDL Fractional Catabolic Rate | ↑ Increased by 19%, primarily through a 38% enhancement in receptor-mediated removal. | Packard et al. (1990)[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the gene expression of lipid-related proteins.
In Vitro Gene Expression Analysis in Hepatocytes
This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) with this compound, followed by RNA isolation and quantitative real-time PCR (RT-qPCR) to measure changes in the expression of target genes.
Protocol Details:
-
Cell Culture:
-
Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve final concentrations (e.g., 10, 50, 100 µM).
-
Replace the medium in the wells with the this compound-containing medium or medium with DMSO alone (vehicle control).
-
Incubate the cells for a predetermined time, typically 24 to 48 hours.
-
-
RNA Isolation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent to each well and homogenize by pipetting.
-
Transfer the lysate to a microcentrifuge tube and add 200 µL of chloroform.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
-
RT-qPCR:
-
Use a commercial cDNA synthesis kit to reverse transcribe 1 µg of total RNA.
-
Perform qPCR using a SYBR Green-based master mix with gene-specific primers for target genes (e.g., LPL, APOC3, FASN) and a reference gene (e.g., GAPDH, ACTB).
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.
-
Microarray Analysis of Liver Tissue from this compound-Treated Animals
This protocol outlines the general steps for performing a microarray analysis to obtain a global view of gene expression changes in the liver of animals treated with this compound.
Protocol Details:
-
Animal Treatment:
-
Use appropriate animal models (e.g., rats, mice).
-
Administer this compound at a relevant dose (e.g., 10-100 mg/kg/day) by a suitable route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Include a control group receiving the vehicle alone.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA from liver tissue as described in section 3.1.
-
Assess RNA quality and integrity using an Agilent Bioanalyzer or similar instrument. High-quality RNA (RNA Integrity Number, RIN > 8) is crucial for reliable microarray results.
-
-
Microarray Procedure:
-
Follow the manufacturer's protocol for the specific microarray platform being used (e.g., Affymetrix, Illumina).
-
This typically involves reverse transcription of RNA to cDNA, in vitro transcription to generate biotin-labeled cRNA, fragmentation of the cRNA, and hybridization to the microarray chip.
-
After hybridization, the chip is washed and stained with a fluorescent dye (e.g., streptavidin-phycoerythrin).
-
-
Data Analysis:
-
Scan the microarray to generate image files.
-
Use specialized software to quantify the fluorescence intensity for each probe on the array.
-
Perform data normalization (e.g., RMA) to remove systematic variations.
-
Use statistical methods (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Perform pathway analysis (e.g., using KEGG or Gene Ontology databases) to identify biological pathways that are significantly affected by this compound treatment.
-
Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity
This protocol describes a non-radioactive method for measuring LPL activity in post-heparin plasma, which is a common method to assess the in vivo lipolytic capacity.[3][4][9][10]
Protocol Details:
-
Sample Collection:
-
Fast subjects overnight (12-14 hours).
-
Administer an intravenous bolus of heparin (e.g., 60 IU/kg body weight).
-
Collect blood samples into EDTA-containing tubes at a specific time point after heparin injection (e.g., 10 or 15 minutes).
-
Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
LPL Activity Assay:
-
Prepare a substrate emulsion containing a triglyceride source (e.g., Intralipid or a synthetic triglyceride), a source of ApoC-II (the activator of LPL), and a buffer (e.g., Tris-HCl, pH 8.0-8.5).
-
To differentiate LPL from hepatic lipase (HL) activity, assays are typically run in parallel with and without an inhibitor of LPL (e.g., 1 M NaCl) or an inhibitor of HL (e.g., specific antibodies).
-
Incubate a small volume of post-heparin plasma with the substrate emulsion at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of free fatty acids (FFAs) released is quantified.
-
FFA quantification can be done using a commercially available non-esterified fatty acid (NEFA) kit, which typically involves a colorimetric or fluorometric enzymatic assay.
-
LPL activity is calculated as the difference between the total lipase activity (without inhibitor) and the HL activity (with LPL inhibitor) and is expressed as µmol of FFA released per unit of time per volume of plasma (e.g., µmol/mL/h).
-
LDL Turnover Studies
LDL turnover studies are complex procedures performed in a clinical research setting to determine the rates of LDL production (synthesis) and clearance (catabolism).
Protocol Details:
-
Tracer Preparation and Administration:
-
Autologous LDL is isolated from the subject's plasma.
-
The isolated LDL is radiolabeled with a tracer, typically Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I).
-
A known amount of the radiolabeled LDL is injected back into the subject intravenously.
-
-
Sample Collection:
-
Blood samples are collected at frequent intervals over a period of several days to two weeks.
-
Urine is also collected over the same period.
-
-
Sample Analysis:
-
The radioactivity in the plasma samples is measured to determine the rate of disappearance of the labeled LDL from the circulation.
-
The radioactivity in the urine provides an measure of the catabolism of the labeled LDL protein.
-
-
Kinetic Modeling:
-
The plasma radioactivity decay curve is analyzed using multicompartmental modeling (e.g., the Matthews model or SAAM II software) to calculate the fractional catabolic rate (FCR) of LDL.
-
The FCR represents the fraction of the plasma LDL pool that is cleared per day.
-
The production rate (or synthesis rate) of LDL is then calculated by multiplying the FCR by the total amount of LDL in the plasma (the LDL pool size).
-
Conclusion
This compound is a well-established therapeutic agent for the management of dyslipidemia. Its primary mechanism of action involves the activation of the nuclear receptor PPARα, leading to a coordinated regulation of genes involved in lipid metabolism. This results in increased catabolism of triglyceride-rich lipoproteins and increased levels of HDL cholesterol. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms of this compound and to explore the potential of novel PPARα agonists in the treatment of metabolic diseases. A thorough understanding of these pathways and methodologies is essential for the continued development of effective and targeted therapies for cardiovascular and metabolic disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-heparin LPL activity measurement using VLDL as a substrate: a new robust method for routine assessment of plasma triglyceride lipolysis defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microarray analysis of hepatic gene expression identifies new genes involved in steatotic liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive non-radioisotopic method for measuring lipoprotein lipase and hepatic triglyceride lipase in post-heparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Ciprofibrate: A Hypolipidemic Agent
An In-depth Technical Guide on the Development of a Key Fibrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ciprofibrate, a fibric acid derivative, has been a significant therapeutic agent in the management of hyperlipidemia for decades. Its development marked a notable advancement in the pharmacological approach to dyslipidemia, primarily through its potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide delineates the history of this compound's development, from its initial synthesis and preclinical evaluation to its extensive clinical validation as a hypolipidemic agent. We will explore the intricate mechanism of action, detailing the signaling pathways it modulates to effect changes in lipid profiles. Furthermore, this guide provides a compilation of quantitative data from key clinical trials, detailed experimental protocols from seminal preclinical and clinical studies, and visualizations of its core signaling pathway and representative experimental workflows.
Introduction: The Rise of Fibrates and the Niche for this compound
The latter half of the 20th century saw a growing understanding of the causal link between dyslipidemia and cardiovascular disease. This spurred the development of lipid-lowering therapies. The fibrate class of drugs emerged as a promising therapeutic avenue, with clofibrate being the progenitor. However, the quest for more potent and safer fibrates continued. This compound was synthesized in this context, with its patent filed in 1972.[1] Developed by the French pharmaceutical company Laboratoires Fournier, this compound was approved for medical use in 1985.[2][3] It distinguished itself with a high affinity for PPARα and a long elimination half-life, allowing for once-daily dosing.
Chemical Synthesis of this compound
The chemical synthesis of this compound, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, can be achieved through various routes. A common approach involves the following key steps:
-
Cyclopropanation: Reaction of p-hydroxystyrene with chloroform and a base (e.g., sodium hydroxide) in the presence of a phase transfer catalyst to form 4-(2,2-dichlorocyclopropyl)phenol.
-
Etherification: The resulting phenol is then reacted with a 2-halo-isobutyrate (e.g., ethyl 2-bromo-2-methylpropionate) under basic conditions to yield the corresponding ester.
-
Hydrolysis: Finally, the ester is hydrolyzed to the carboxylic acid, this compound.
Alternative synthetic pathways have also been described, starting from materials like styrene or p-hydroxy benzaldehyde, aiming to improve yield and reduce by-products.[4][5]
Mechanism of Action: A Deep Dive into PPARα Activation
This compound's primary mechanism of action is the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[2][6] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.
Upon binding to this compound, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The key downstream effects of this compound-mediated PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Expression: PPARα activation upregulates the expression of the LPL gene.[2] LPL is a crucial enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: this compound downregulates the hepatic expression of ApoC-III.[2] ApoC-III is an inhibitor of LPL, so its reduction further enhances the catabolism of triglyceride-rich lipoproteins.
-
Increased Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) Expression: PPARα activation stimulates the expression of ApoA-I and ApoA-II, the major apolipoproteins of high-density lipoprotein (HDL). This leads to increased HDL cholesterol ("good cholesterol") levels.
-
Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver, leading to a reduction in the substrate available for triglyceride synthesis.
-
Modulation of Cholesteryl Ester Transfer Protein (CETP) Expression: Some studies suggest that this compound can increase the expression of the CETP gene, which may influence HDL metabolism and reverse cholesterol transport.[7][8]
Preclinical Development
Animal Models
The preclinical evaluation of this compound primarily utilized rodent models, particularly rats, to investigate its efficacy and safety. Hyperlipidemia was often induced in these animals through specialized diets.
Experimental Protocol: Induction of Hyperlipidemia in Wistar Rats
-
Animal Model: Male Wistar rats (200-250g).[9]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet-Induced Hyperlipidemia: A common method involves feeding the rats a high-fat, high-cholesterol diet for a period of 4-8 weeks to induce a hyperlipidemic state. The composition of such a diet can vary, but a representative example is provided in the table below.[10][11]
-
Drug Administration: this compound is typically administered orally, either by gavage or mixed into the feed, at doses ranging from 0.6 to 3 mg/kg/day.[12]
-
Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period, usually after an overnight fast. Serum is separated for the analysis of lipid profiles.
Table 1: Example Composition of a High-Fat Diet for Induction of Hyperlipidemia in Rats
| Component | Percentage (%) |
| Normal Rat Chow | 68 |
| Instant Milk Powder | 20 |
| Corn Oil | 6 |
| Ghee (Clarified Butter) | 6 |
| Total | 100 |
In some protocols, cholesterol (1-2%) and cholic acid (0.5%) are also added to the diet to exacerbate hypercholesterolemia.[11]
Preclinical Efficacy
Early preclinical studies demonstrated the potent hypolipidemic effects of this compound. In hyperlipidemic rats, this compound was shown to be significantly more potent than the reference compound, clofibrate. At a daily dosage of 0.6-3 mg/kg, this compound suppressed the increase in blood lipids by 33%.[12] Studies in both normo- and hyperlipidemic rats showed that this compound effectively reduced plasma levels of cholesterol, triglycerides, and phospholipids.[13] These effects were attributed to a reduction in lipoprotein production and an inhibitory effect on HMG-CoA reductase.[13]
Clinical Development
The clinical development of this compound involved numerous trials to establish its efficacy and safety in patients with various types of hyperlipidemia.
Experimental Protocol: A Representative Double-Blind, Placebo-Controlled Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients with primary hypercholesterolemia (e.g., Type IIa or IIb) who have not responded adequately to dietary interventions.
-
Inclusion Criteria: Fasting LDL cholesterol levels above a specified threshold (e.g., >160 mg/dL) and triglyceride levels within a certain range (e.g., <400 mg/dL).
-
Exclusion Criteria: Secondary causes of hyperlipidemia, significant renal or hepatic disease, and concurrent use of other lipid-lowering medications.
-
Treatment: Patients are randomized to receive a daily dose of this compound (e.g., 50 mg or 100 mg) or a matching placebo for a duration of 12 weeks.[9]
-
Assessments: Fasting blood samples are collected at baseline and at regular intervals during the study (e.g., every 2-4 weeks) for the analysis of lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides). Safety is monitored through physical examinations, vital signs, and clinical laboratory tests (e.g., liver function tests, creatine phosphokinase).
-
Analytical Methods for Lipid Profile:
-
Total Cholesterol and Triglycerides: Measured using standard enzymatic colorimetric methods.[7]
-
HDL Cholesterol: Measured after precipitation of apolipoprotein B-containing lipoproteins.
-
LDL Cholesterol: Calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided that triglyceride levels are below 400 mg/dL.
-
References
- 1. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rxfiles.ca [rxfiles.ca]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Ciprofibrate's Impact on VLDL and HDL Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a fibric acid derivative, is a potent lipid-lowering agent that primarily modulates plasma lipid and lipoprotein concentrations through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This guide provides a detailed technical overview of the molecular mechanisms by which this compound impacts the metabolism of very-low-density lipoprotein (VLDL) and high-density lipoprotein (HDL) cholesterol. It includes a synthesis of quantitative data from clinical studies, detailed experimental protocols for assessing lipoprotein metabolism, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PPARα Activation
This compound exerts its effects by binding to and activating PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism.[1] The activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism.[1][2] This foundational mechanism underpins the subsequent effects on VLDL and HDL metabolism.
Signaling Pathway of this compound via PPARα Activation
Caption: this compound activates the PPARα-RXR heterodimer, which binds to PPREs to regulate target gene transcription.
Impact on VLDL Metabolism
This compound significantly reduces plasma triglyceride levels by targeting several key steps in VLDL metabolism. The primary effects include enhanced catabolism of triglyceride-rich lipoproteins and reduced hepatic VLDL production.
Enhanced VLDL Catabolism
The activation of PPARα by this compound leads to the increased expression of lipoprotein lipase (LPL), a crucial enzyme for the hydrolysis of triglycerides within VLDL particles.[1] This enhanced LPL activity facilitates the clearance of VLDL from the bloodstream.[1] Concurrently, this compound downregulates the expression of apolipoprotein C-III (apoC-III), a protein that inhibits LPL activity.[1] The reduction in apoC-III further promotes the efficient catabolism of VLDL.
Reduced VLDL Production
By promoting the hepatic uptake and oxidation of fatty acids, this compound reduces the substrate availability for triglyceride synthesis in the liver. This, in turn, leads to a decrease in the assembly and secretion of VLDL particles.[1]
Quantitative Effects of this compound on VLDL and Triglycerides
| Study Population | This compound Dose | Duration | Change in VLDL Cholesterol | Change in Triglycerides | Reference |
| Hyperlipoproteinemia (Type IIA, IIB, IV) | 200 mg/day | Not Specified | -48% to -59% | - | [3] |
| Moderately Hypercholesterolemic | 100 mg/day | Not Specified | -38% | -41% | [4] |
| Type IIb Hyperlipidemia | 100 mg/day | Not Specified | VLDL-1: -40%, VLDL-2: -25% | - | [5] |
| Type IV Dyslipidemia | 100 mg/day | 8 weeks | -38.0% | -38.0% | [6][7] |
| Type 2 Diabetes Mellitus | 100 mg/day | 4 weeks | Decrease (not quantified) | -47% | [8] |
| Hypertriglyceridemia and low HDL | 100 mg/day | 4 months | Decrease (not quantified) | -44% | [9] |
Impact on HDL Metabolism
This compound therapy is associated with a significant increase in HDL cholesterol levels, a key factor in its anti-atherogenic profile. This is achieved through the modulation of key apolipoproteins and enzymes involved in HDL synthesis and reverse cholesterol transport.
Increased HDL Synthesis
PPARα activation by this compound stimulates the hepatic expression of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), the primary protein components of HDL particles.[2] This leads to an increased production of nascent HDL particles. The effect on apoA-I expression is a key differentiator between rodent and human responses, with fibrates inducing human apoA-I gene expression.[10]
Modulation of Reverse Cholesterol Transport
This compound influences several steps of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. Some studies suggest that this compound may enhance HDL-mediated cellular cholesterol efflux.[5] Additionally, this compound has been shown to increase the expression of the cholesteryl ester transfer protein (CETP) gene, which can impact the flux of cholesterol between lipoproteins.[11][12]
Quantitative Effects of this compound on HDL Cholesterol
| Study Population | This compound Dose | Duration | Change in HDL Cholesterol | Reference |
| Type II Hypercholesterolemia | 100 mg/day | 12 weeks | +9.8% | [13] |
| Moderately Hypercholesterolemic | 100 mg/day | Not Specified | +11% | [4] |
| Type IV Dyslipidemia | 100 mg/day | 8 weeks | +25.0% | [6][7] |
| Type 2 Diabetes Mellitus | 100 mg/day | 4 weeks | +17% | [8] |
| Hypertriglyceridemia and low HDL | 100 mg/day | 4 months | +10.1% | [9] |
| Metabolic Syndrome | 100 mg/day | Not Specified | +26% | [14] |
| Type IIb Hyperlipidemia | 100 mg/day | Not Specified | +13% (preferentially HDL-3) | [5] |
Detailed Experimental Protocols
Quantification of VLDL and HDL Cholesterol
Method 1: Ultracentrifugation followed by Precipitation
-
Initial Separation: Chylomicrons and VLDL are removed from serum by ultracentrifugation.[15]
-
Precipitation: The bottom fraction containing HDL and LDL is treated with a precipitation reagent (e.g., heparin-manganese chloride, dextran sulfate-magnesium chloride) to precipitate LDL.[16]
-
HDL Quantification: The supernatant, containing the HDL fraction, is collected after centrifugation. The cholesterol content of this fraction is then measured using an enzymatic assay.
-
VLDL/LDL Calculation: The cholesterol content of the VLDL/LDL fraction can be calculated by subtracting the HDL cholesterol value from the total cholesterol.
Method 2: Homogeneous Assays (Direct Measurement)
These methods utilize specific reagents that selectively measure HDL or LDL cholesterol directly in the serum sample without the need for a pre-separation step. They often involve the use of antibodies or specific polymers to mask non-target lipoproteins.
Workflow for Lipoprotein Quantification
Caption: Workflow for the quantification of HDL cholesterol using ultracentrifugation and precipitation.
Analysis of Lipoprotein Particle Size and Concentration
Method 1: Gradient Gel Electrophoresis (GGE)
-
Sample Preparation: Serum samples are mixed with a loading dye.
-
Electrophoresis: Samples are run on a polyacrylamide gradient gel (e.g., 2-16%).[17]
-
Staining and Visualization: The gel is stained with a lipid-specific dye (e.g., Sudan Black B) to visualize the lipoprotein bands.
-
Size Determination: The migration distance of the lipoprotein bands is compared to that of size standards to determine the particle diameter.[17]
Method 2: Ion Mobility
-
Sample Preparation: An ultracentrifugation step is performed to remove albumin.[18][19]
-
Analysis: The sample is introduced into a gas-phase differential electrophoretic macromolecular mobility analyzer.[18][20]
-
Data Acquisition: The instrument measures the size and concentration of lipoprotein particles over a defined range.[18][20]
Method 3: Dynamic Light Scattering (DLS)
-
Lipoprotein Isolation: Lipoproteins are isolated from serum using methods such as ultracentrifugation or gel chromatography.[21]
-
Analysis: The isolated lipoprotein fractions are subjected to DLS analysis, which measures fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size.[21]
Measurement of Lipoprotein Lipase (LPL) and Hepatic Lipase (HL) Activity
-
Sample Collection: Post-heparin plasma is collected after intravenous administration of heparin.
-
Assay Principle: The activity of LPL and HL is determined by measuring the release of free fatty acids from a triglyceride-rich substrate emulsion.
-
Differential Inhibition: Specific inhibitors are used to differentiate between LPL and HL activity. For instance, LPL activity can be inhibited by high salt concentrations or specific antibodies, allowing for the measurement of HL activity, and vice versa.
Conclusion
This compound's multifaceted impact on VLDL and HDL metabolism, driven by its activation of PPARα, underscores its therapeutic utility in managing dyslipidemia. By enhancing the catabolism of triglyceride-rich VLDL particles and promoting the synthesis of HDL, this compound favorably modifies the lipoprotein profile to a less atherogenic state. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of the effects of this compound and other PPARα agonists on lipoprotein metabolism, aiding in the development of more targeted and effective therapies for cardiovascular disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response study of the effect of this compound on serum lipoprotein concentrations in hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of this compound in type IIb hyperlipoproteinemia: modulation of the atherogenic lipoprotein phenotype and stimulation of high-density lipoprotein-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment decreases non-high density lipoprotein cholesterol and triglycerides and increases high density lipoprotein cholesterol in patients with Frederickson type IV dyslipidemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound diminishes NON-HDLc and improves HDLc in patients with Frederickson type IV dyslipidemia phenotype [ve.scielo.org]
- 8. This compound effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases paraoxonase activity in patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seven Direct Methods for Measuring HDL and LDL Cholesterol Compared with Ultracentrifugation Reference Measurement Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct determination of lipoprotein particle sizes and concentrations by ion mobility analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Preliminary Studies on the Anti-inflammatory Effects of Ciprofibrate
A Technical Guide for Researchers and Drug Development Professionals
Ciprofibrate, a fibrate drug, is primarily recognized for its lipid-lowering capabilities. However, emerging evidence suggests that its therapeutic potential may extend to modulating inflammatory processes. This technical guide synthesizes preliminary findings on the anti-inflammatory effects of this compound, providing an in-depth overview of its mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: PPAR-α Activation
This compound exerts its effects primarily by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism and inflammation.[1][2] The activation of PPAR-α by this compound initiates a cascade of molecular events that ultimately lead to a reduction in inflammatory responses.[2][3] This anti-inflammatory action is largely attributed to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4]
Key Anti-inflammatory Pathways:
-
Inhibition of NF-κB Signaling: Activated PPAR-α interferes with the NF-κB signaling pathway.[3][4] One proposed mechanism is the upregulation of the inhibitor of NF-κB, IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This leads to a decrease in the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Modulation of Other Pro-inflammatory Factors: Beyond NF-κB, PPAR-α activation has been shown to negatively interfere with the activity of other pro-inflammatory transcription factors like Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription (STAT).[3]
Quantitative Data on Anti-inflammatory and Related Effects
The following tables summarize the quantitative effects of this compound and other PPAR-α agonists on various inflammatory and lipid markers from both preclinical and clinical studies.
Table 1: Effects of this compound on Lipid Profile and Inflammatory Markers in Human Studies
| Parameter | Dosage | Study Population | Duration | % Change | Reference |
| Triglycerides | 100 mg/day | Hypertriglyceridemia / low HDL | 4 months | ↓ 44% | [5] |
| Non-HDL Cholesterol | 100 mg/day | Hypertriglyceridemia / low HDL | 4 months | ↓ 19.2% | [5] |
| HDL Cholesterol | 100 mg/day | Hypertriglyceridemia / low HDL | 4 months | ↑ 10.1% | [5] |
| Total Cholesterol | 100 mg/day | Type II Hypercholesterolemia | 12 weeks | ↓ 20% | [6] |
| LDL Cholesterol | 100 mg/day | Type II Hypercholesterolemia | 12 weeks | ↓ 24% | [6] |
| Triglycerides | 100 mg/day | Type II Hypercholesterolemia | 12 weeks | ↓ 30% | [6] |
| LDL Cholesterol | 200 mg/day | Type IIa Hyperlipidemia | 12 weeks | ↓ 29% | [7] |
| Triglycerides | 200 mg/day | Type IIb Hyperlipidemia | 12 weeks | ↓ 42% | [7] |
| Triglycerides | 100 mg/day | Advanced Atherosclerosis & Hyperlipidemia | 2 months | ↓ 29% | [8] |
| VLDL Cholesterol | 100 mg/day | Advanced Atherosclerosis & Hyperlipidemia | 2 months | ↓ 27% | [8] |
| Fibrinogen | 100 mg/day | Hyperlipidemia | 16 weeks | ↓ 7% | [9] |
| C-Reactive Protein (CRP) | 100 mg/day | Hyperlipidemia | 16 weeks | ↓ 26% | [9] |
| LDL Oxidation Lag Time | Not Specified | Atherogenic Lipoprotein Phenotype | Not Specified | ↑ (93±7 to 102±11 min) | [10] |
| DNA Strand Breaks | Not Specified | Atherogenic Lipoprotein Phenotype | Not Specified | ↓ (34.0±16.2 to 17.8±7.5) | [10] |
Table 2: Effects of PPAR-α Agonists on Inflammatory Markers in In Vitro and Animal Studies
| PPAR-α Agonist | Model | Effect | % Change / Observation | Reference |
| Fenofibrate, Gemfibrozil | Macrophages | Inhibition of CXCL2, TNF-α, IL-6 secretion | Significant Inhibition | [11] |
| Fenofibrate, Gemfibrozil | Macrophages | Inhibition of p65 of NF-κB activation | Significant Inhibition | [11] |
| This compound, Fenofibric Acid | Primary Rat Hepatocytes | Reduction of Fibrinogen Production | Dose-dependent reduction to 62% and 59% of control | [12] |
| This compound | Normo- and Hyperlipidemic Rats | Reduction of plasma triglyceride and cholesterol | This compound is ~25-fold more active than fenofibrate | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies investigating the anti-inflammatory effects of this compound and other fibrates.
Protocol 1: Evaluation of Anti-inflammatory Effects of PPAR-α Agonists in Macrophages
-
Objective: To investigate the effect of fenofibrate and gemfibrozil on inflammatory responses in macrophages.
-
Cell Model: Macrophage cell line.
-
Treatment: Cells were treated with PPAR-α agonists (fenofibrate or gemfibrozil).
-
Inflammatory Challenge: Lipopolysaccharide (LPS) was used to induce an inflammatory response.
-
Assays:
-
Cytokine Secretion: The levels of secreted chemokines (CXCL2) and cytokines (TNF-α, IL-6) in the cell culture media were measured, likely using Enzyme-Linked Immunosorbent Assay (ELISA).
-
NF-κB Activation: The activation of the p65 subunit of NF-κB was assessed, likely through Western blotting to detect phosphorylation or immunofluorescence to observe nuclear translocation.
-
TLR4 Expression: Toll-like receptor 4 (TLR4) expression was measured, potentially via quantitative Polymerase Chain Reaction (qPCR) for mRNA levels or Western blotting for protein levels.
-
-
Reference: This protocol is based on the study describing the inhibition of inflammatory activation of macrophages by PPARα agonists.[11]
Protocol 2: Assessment of Fibrinogen Production in Primary Hepatocytes
-
Objective: To determine the direct effect of this compound and fenofibric acid on fibrinogen production by liver cells.
-
Cell Model: Primary cultures of rat hepatocytes.
-
Treatment: Isolated hepatocytes were incubated with this compound (0.3 or 1 mmol/L) or fenofibric acid (0.3 or 1 mmol/L) or a vehicle control for three consecutive 24-hour periods.
-
Assay:
-
Fibrinogen Antigen Measurement: The conditioned media from the cell cultures were collected and analyzed for fibrinogen antigen levels. The specific method is not detailed but was likely an immunoassay such as ELISA.
-
-
Reference: This protocol is derived from a study on the effect of fibrates on fibrinogen production in rat hepatocytes.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases plasma concentration of platelet-derived growth factor AB in patients with advanced atherosclerosis and hyperlipidemia independently of its hypolipidemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on lipoproteins, fibrinogen, renal function, and hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment in patients with atherogenic lipoprotein phenotype: effects on HDL quality, LDL susceptibility to oxidation and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPARα agonists inhibit inflammatory activation of macrophages through upregulation of β-defensin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ciprofibrate: In Vitro Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate, a fibric acid derivative, is a well-established hypolipidemic agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] In a cellular context, this compound binding to PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This modulation results in a cascade of effects, including increased fatty acid uptake and oxidation, and regulation of lipoprotein metabolism.[2][3]
These application notes provide detailed protocols for studying the effects of this compound in in vitro cell culture systems. The methodologies cover the assessment of PPARα activation, cell viability and proliferation, and the analysis of downstream gene and protein expression.
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize the quantitative effects of this compound observed in various in vitro cell culture experiments.
Table 1: this compound-Induced Gene Expression Changes in Hepatocytes
| Gene | Cell Line | This compound Concentration | Incubation Time | Fold Change (mRNA) | Reference |
| Acyl-CoA Oxidase (ACO) | Rat Morris Hepatoma | 0.4 mM | 3 hours | Significant Induction | [4] |
| CYP4A10 | Rat Hepatocytes | Not Specified | Not Specified | ~2-fold induction | [4] |
| CETP | Mouse Hepatocytes | Not Specified | 3 weeks | ~1.5 to 2-fold increase | [5][6] |
| CPT1b | Mouse Primary Hepatocytes | 100 µM (Wy-14643) | 16 hours | ~12-fold induction | [7] |
| CD36 | Mouse Primary Hepatocytes | 100 µM (Wy-14643) | 16 hours | ~8-fold induction | [7] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Assay | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cell Number | Rat 7777 | > concentrations for peroxisome proliferation | Not Specified | Decrease in cell number, apoptosis | [8] |
| Cell Number | Human HepG2 | > concentrations for peroxisome proliferation | Not Specified | Less pronounced decrease in cell number | [8] |
| DNA Synthesis ([3H]thymidine) | Rat Hepatocytes | 200 µM | 48 hours | ~2-fold increase | [9] |
| Cell Cycle | Rat Fao | 250 µM | 3 days | Increase in percentage of proliferative cells |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare and treat cells with this compound for subsequent downstream analysis.
Materials:
-
Hepatoma cell lines (e.g., HepG2, Fao, Morris)
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates at a predetermined density.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in DMSO. Store the stock solution at -20°C.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired final concentration of this compound. A vehicle control (DMSO alone) should be included in all experiments. The final DMSO concentration should typically be less than 0.1%.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
PPARα Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the activation of PPARα by this compound.
Materials:
-
Cells transiently or stably expressing a PPARα-responsive luciferase reporter construct.
-
This compound-treated cell lysates.
-
Luciferase Assay Reagent.
-
Luminometer.
Protocol:
-
Transfection (for transient assays): Co-transfect cells with a PPRE-driven luciferase reporter plasmid and a PPARα expression plasmid. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Cell Treatment: Treat the transfected cells with various concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used) and/or total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control.
Cell Viability and Proliferation Assays
Objective: To assess cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound-treated cells in a 96-well plate.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Protocol:
-
MTT Addition: Following this compound treatment, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Objective: To measure cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
This compound-treated cells.
-
[³H]-Thymidine.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Protocol:
-
Radiolabeling: Add [³H]-thymidine to the cell culture medium and incubate for a defined period (e.g., 4-24 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with cold PBS.
-
Precipitation: Precipitate the DNA by adding cold TCA.
-
Washing: Wash the cells to remove unincorporated [³H]-thymidine.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of this compound-treated cells to the vehicle control.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the relative expression of PPARα target genes.
Materials:
-
This compound-treated cells.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR primers for target genes (e.g., ACO, CYP4A1, CPT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
Protocol:
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Protein Expression Analysis (Western Blotting)
Objective: To detect and quantify changes in the expression of specific proteins.
Materials:
-
This compound-treated cells.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., PPARα, ACO) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Mandatory Visualizations
Caption: this compound's mechanism of action via PPARα activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in cell proliferation in rodent and human hepatic derived cell lines exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium as a permissive factor but not an initiation factor in DNA synthesis induction in cultured rat hepatocytes by the peroxisome proliferator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Ciprofibrate for Laboratory Experiments
Introduction
Ciprofibrate (CAS 52214-84-3) is a potent lipid-lowering agent belonging to the fibrate class of drugs.[1][2] It functions primarily as a selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][3] Activation of PPARα by this compound modulates the transcription of numerous genes involved in fatty acid uptake, utilization, and catabolism.[1][4][5][6] In laboratory settings, this compound is a crucial tool for studying lipid homeostasis, metabolic disorders, and PPARα signaling pathways.
A primary challenge in working with this compound is its physicochemical properties. It is a lipophilic, crystalline solid that is practically insoluble in water, which necessitates the use of organic solvents or specialized vehicle formulations for experimental use.[2][3][7][8][9] These application notes provide detailed protocols for the effective dissolution of this compound for both in vitro and in vivo laboratory research.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents commonly used in research laboratories. It is crucial to select a solvent that is compatible with the specific experimental system.
| Solvent | Solubility (Concentration) | Temperature | Notes | Source(s) |
| Water | < 2.55 mg/mL | Room Temp. | Practically Insoluble | [10] |
| 2.653 x 10⁻⁶ (mole fraction) | 323.15 K (50°C) | Very low solubility, increases slightly with temperature. | [11][12] | |
| Ethanol (anhydrous) | Freely Soluble | Room Temp. | A preferred solvent for preparing stock solutions. | [3][7] |
| ≥ 94.6 mg/mL | Room Temp. | High solubility confirmed. | [10] | |
| 54 mg/mL (186.75 mM) | Room Temp. | Sonication is recommended to aid dissolution. | [13] | |
| Dimethyl Sulfoxide (DMSO) | ≥ 10.85 mg/mL | Room Temp. | Common solvent for in vitro stock solutions. | [10] |
| 45 mg/mL (155.63 mM) | Room Temp. | Sonication is recommended to aid dissolution. | [13] | |
| Methanol | Moderately Soluble | Room Temp. | Can be used as an alternative to ethanol. | [2] |
| Toluene | Soluble | Room Temp. | Used in synthesis and purification processes. | [3][7] |
| N,N-Dimethylformamide (DMF) | 0.4075 (mole fraction) | 323.15 K (50°C) | Highest solubility among tested aqueous cosolvents. | [11][12] |
Experimental Protocols
Safety Precaution: Always handle this compound powder and solvents in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution, typically in DMSO or ethanol, for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 100 mM stock solution in 1 mL of DMSO, weigh 28.92 mg of this compound (Molecular Weight: 289.15 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO or ethanol to the vial containing the this compound powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[13]
-
Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or -80°C for up to two years.[14]
-
Working Solution Preparation: Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of Dosing Solution for In Vivo Oral Gavage (Rodent Models)
This compound is administered to rodents via oral gavage, typically as a suspension in a vehicle designed to improve bioavailability. This protocol is based on common formulations used in preclinical studies.[13][14]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl, sterile)
-
Appropriately sized sterile tubes
-
Vortex mixer and/or sonicator
Methodology (Example for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg):
-
Calculate Required Amount:
-
Dose per animal: 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume: 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)
-
Required concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
-
Prepare the Vehicle: A common vehicle is a mixture of DMSO, PEG300, Tween-80, and Saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]
-
Dissolution/Suspension: a. Weigh the total amount of this compound needed for the entire study group. b. Add the required volume of DMSO (10% of the final volume) to the this compound powder and vortex or sonicate until it is fully dissolved. This creates a primary stock. c. In a separate tube, mix the required volumes of PEG300 (40%) and Tween-80 (5%). d. Add the DMSO-ciprofibrate solution from step 3b to the PEG300/Tween-80 mixture and vortex thoroughly. e. Slowly add the saline (45% of the final volume) while continuously vortexing to form a stable suspension or solution.
-
Administration: The solution should be prepared fresh on the day of use.[14] Mix well before drawing each dose to ensure homogeneity. Administer the calculated volume to the animal using an appropriate-sized oral gavage needle.
Visualizations
This compound Signaling Pathway
This compound acts by binding to and activating PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), thereby regulating the transcription of genes involved in lipid metabolism and inflammation.[1][15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 52214-84-3 [chemicalbook.com]
- 4. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of this compound to lactating mothers induces PPARalpha-signaling pathway in the liver and kidney of suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peroxisome proliferator-activated receptor alpha-selective activator this compound upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. A new this compound calcium salt with improved solubility and intrinsic dissolution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. raybiotech.com [raybiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | PPAR | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprofibrate Administration in Rat Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ciprofibrate in preclinical rat models of hyperlipidemia. This document outlines detailed protocols for inducing hyperlipidemia, administering this compound, and analyzing subsequent changes in lipid profiles. The information is intended to facilitate the design and execution of studies evaluating the efficacy of hypolipidemic agents.
Introduction
This compound is a fibric acid derivative that acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα by this compound leads to a cascade of events that ultimately lower plasma triglyceride and cholesterol levels, making it an effective agent for the treatment of hyperlipidemia. In rat models, this compound has been shown to significantly suppress increases in blood lipids at various dosages.[1]
Data Presentation: Efficacy of this compound on Lipid Profiles in Hyperlipidemic Rats
The following tables summarize the quantitative effects of this compound on key lipid parameters in rat models of hyperlipidemia.
Table 1: Effect of this compound on Blood Lipids in Hyperlipidemic Rats
| Dosage (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| 0.6 - 3 | Daily | Suppressed the increase in blood lipids by 33% | [1] |
| 2.5 | 8 days | Maintained a near-normal (VLDL + LDL)-cholesterol/HDL-cholesterol ratio | [2] |
| < 10 | Single Dose | Statistically significant reductions in plasma cholesterol | [3] |
| 1 and 10 | 4 weeks | Distinct decrease in serum lipid concentrations after a single dose, with a slight decrease after chronic administration | [4] |
Table 2: Summary of this compound's Effects on Different Lipoprotein Fractions in Diet-Induced Hyperlipidemic Rats
| Lipoprotein Fraction | Effect of this compound (2.5 mg/kg for 8 days) | Reference |
| VLDL + LDL Cholesterol | Prevented a significant increase, keeping the ratio to HDL-C near normal levels. | [2] |
| HDL Cholesterol | Maintained levels closer to normal in treated animals. | [2] |
| Triglycerides | Efficiently reduced plasma levels. | [2] |
| Total Cholesterol | Efficiently reduced plasma levels. | [2] |
Experimental Protocols
Induction of Hyperlipidemia in Rats
A common method to induce hyperlipidemia in rats is through a high-fat, high-cholesterol diet.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Standard rat chow
-
High-Fat Diet (HFD) composition (example):
-
20% fat (e.g., lard or coconut oil)
-
1-2% cholesterol
-
0.5% cholic acid (to enhance cholesterol absorption)
-
Standard rodent chow base
-
-
Drinking water, ad libitum
Procedure:
-
Acclimatize rats for one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
After acclimatization, divide the rats into a control group (fed standard chow) and an experimental group (fed the HFD).
-
Provide the respective diets and water ad libitum for a period of 4 to 8 weeks.
-
Monitor the body weight of the rats weekly.
-
At the end of the induction period, collect blood samples to confirm the hyperlipidemic state by analyzing the lipid profile (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
This compound Administration (Oral Gavage)
Oral gavage is a standard and precise method for administering liquid substances directly into the stomach of the rat.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Gavage needles (16-18 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Prepare the this compound suspension in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
-
Weigh the rat to determine the correct volume of the this compound suspension to administer based on the target dosage (e.g., in mg/kg).
-
Gently restrain the rat, holding it firmly but without causing distress. The rat's head should be held securely to prevent movement.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
This procedure should be performed daily for the duration of the treatment period as defined by the study design.
Biochemical Analysis of Serum Lipids
Materials:
-
Blood collection tubes (e.g., with EDTA or serum separators)
-
Centrifuge
-
Commercial enzymatic kits for the determination of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
At the end of the treatment period, fast the rats overnight (approximately 12 hours).
-
Anesthetize the rats (e.g., using isoflurane or a ketamine/xylazine cocktail).
-
Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate collection tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
Determine the concentrations of TC, TG, and HDL-C using the respective enzymatic kits according to the manufacturer's instructions.
-
Calculate the concentration of Low-Density Lipoprotein Cholesterol (LDL-C) using the Friedewald formula: LDL-C = TC - HDL-C - (TG / 5) Note: This formula is valid for triglyceride levels below 400 mg/dL.
Visualizations
This compound's Mechanism of Action: PPARα Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression that improve lipid metabolism.
Experimental Workflow for Evaluating this compound in Hyperlipidemic Rats
References
- 1. The results of animal studies with this compound, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative hypolipidaemic activity and hepatic effects of this compound enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Ciprofibrate in primary hepatocyte culture studies
Data Presentation
The following tables summarize the quantitative effects of ciprofibrate on key molecular and metabolic parameters in primary hepatocyte cultures.
Table 1: Dose-Dependent Effects of this compound on PPARα Target Gene Expression in Primary Rat Hepatocytes
| Target Gene | Function | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle Control) |
| ACOX1 | Acyl-CoA Oxidase 1: Rate-limiting enzyme in peroxisomal β-oxidation | 10 | ~2.5 |
| 50 | ~5.0 | ||
| 100 | ~8.0 | ||
| CPT1A | Carnitine Palmitoyltransferase 1A: Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | 10 | ~2.0 |
| 50 | ~3.5 | ||
| 100 | ~5.0 |
Note: The fold changes are illustrative and based on typical responses observed in primary rat hepatocytes treated for 24-48 hours. Actual results may vary depending on experimental conditions and donor variability.
Table 2: Effect of this compound on Cholesterol Synthesis in Primary Rat Hepatocytes
| Parameter | Treatment (24 hours) | Relative Cholesterol Synthesis (%) |
| From [¹⁴C]acetate | Control | 100 ± 6.4 |
| 250 µM this compound | 168 ± 2.6 | |
| From [³H]mevalonate | Control | 100 ± 5.6 |
| 250 µM this compound | 141 ± 5.3 |
Table 3: Cytotoxicity of this compound in Primary Hepatocytes (Illustrative)
| Assay | Endpoint | This compound Concentration (µM) | Cell Viability (%) |
| MTT Assay | Mitochondrial dehydrogenase activity | 100 | >95 |
| 250 | ~90 | ||
| 500 | ~75 | ||
| 1000 | ~50 (IC50) |
Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific assay conditions, treatment duration, and the hepatocyte donor.
Signaling Pathway and Experimental Workflow Visualization
Application Notes and Protocols: Ciprofibrate Treatment in Zebrafish Larvae for Lipid Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofibrate, a fibric acid derivative, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] Upon activation by ligands such as fibrates, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][3][4][5]
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying lipid metabolism and related diseases due to its genetic tractability, optical transparency during early development, and conserved metabolic pathways with mammals.[6] This document provides detailed protocols for the treatment of zebrafish larvae with this compound to investigate its effects on lipid metabolism, gene expression, and potential toxicity.
I. This compound Treatment Protocol
This protocol outlines the general procedure for exposing zebrafish larvae to this compound. Optimal concentrations and exposure times should be determined empirically for each specific research question.
Materials:
-
This compound (stock solution in DMSO)
-
Zebrafish larvae (e.g., 3 days post-fertilization, dpf)
-
Embryo medium (E3)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in E3 medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal dose. Prepare a vehicle control with the same percentage of DMSO as the highest this compound concentration.
-
Larvae Exposure:
-
At 3 dpf, transfer healthy, dechorionated larvae into the wells of a multi-well plate (e.g., 10-15 larvae per well in 1 mL of E3 medium).
-
Remove the E3 medium and replace it with the prepared this compound working solutions or vehicle control.
-
Incubate the larvae at 28.5°C for the desired duration (e.g., 24, 48, or 72 hours). The incubation period will depend on the specific endpoint being measured.
-
-
Endpoint Analysis: Following the treatment period, larvae can be processed for various analyses as described in the subsequent sections.
II. Assessment of Treatment Efficacy and Toxicity
A. Morphological and Developmental Toxicity Assessment
Protocol:
-
During and after the treatment period, visually inspect the larvae under a stereomicroscope for any morphological abnormalities.
-
Common endpoints for developmental toxicity include:
-
Mortality rate
-
Hatching rate (if starting with embryos)
-
Pericardial edema
-
Yolk sac edema
-
Spinal curvature (lordosis, kyphosis, scoliosis)
-
Craniofacial deformities
-
Lack of swim bladder inflation
-
-
Record the incidence and severity of these abnormalities for each treatment group.
Data Presentation:
| This compound (µM) | Mortality Rate (%) | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) |
| Vehicle (DMSO) | 5 | 2 | 3 | 1 |
| 1 | 5 | 3 | 4 | 2 |
| 10 | 8 | 5 | 6 | 4 |
| 50 | 15 | 12 | 15 | 8 |
| 100 | 30 | 25 | 28 | 15 |
Table 1: Example of a toxicity assessment table for zebrafish larvae treated with this compound for 48 hours.
B. Determination of Median Lethal Concentration (LC50)
The LC50 is the concentration of a substance that is lethal to 50% of the test organisms within a specified time.
Protocol:
-
Expose groups of larvae (e.g., 20 larvae per group) to a range of this compound concentrations.
-
Record the number of dead larvae at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization).
-
Calculate the LC50 value at each time point using appropriate statistical software (e.g., Probit analysis).
Data Presentation:
| Time (hours post-fertilization) | LC50 (µM) | 95% Confidence Interval (µM) |
| 24 | >100 | - |
| 48 | 85.2 | 75.1 - 96.5 |
| 72 | 62.5 | 54.8 - 71.3 |
| 96 | 48.7 | 42.0 - 56.5 |
Table 2: Example of LC50 values for this compound in zebrafish larvae.
III. Analysis of Lipid Metabolism
A. Oil Red O Staining for Neutral Lipid Visualization
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids.
Protocol:
-
Fixation: After this compound treatment, euthanize the larvae (e.g., on ice for 15-20 minutes) and fix them in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Washing: Wash the larvae three times for 5 minutes each with PBS containing 0.1% Tween 20 (PBST).
-
Staining:
-
Prepare a fresh Oil Red O staining solution (0.3% Oil Red O in 60% isopropanol).
-
Incubate the larvae in the staining solution for 20-30 minutes at room temperature.
-
-
Washing and Destaining:
-
Wash the larvae with 60% isopropanol for 5 minutes to remove excess stain.
-
Wash three times for 5 minutes each with PBST.
-
-
Imaging: Mount the larvae in glycerol or on a depression slide and image using a stereomicroscope or a compound microscope. Lipid droplets will appear as red puncta.
Data Presentation:
| Treatment | Area of Staining (pixels) | Intensity of Staining (arbitrary units) |
| Vehicle (DMSO) | 1500 ± 120 | 85 ± 7 |
| This compound (10 µM) | 950 ± 95 | 55 ± 5 |
| This compound (50 µM) | 600 ± 70 | 35 ± 4 |
Table 3: Example of quantitative analysis of Oil Red O staining in the liver region of zebrafish larvae.
B. Quantification of Total Triglycerides and Cholesterol
Protocol:
-
After treatment, collect pools of larvae (e.g., 20-30 larvae per sample) and euthanize them.
-
Homogenize the larvae in a suitable buffer (e.g., PBS).
-
Use commercially available triglyceride and cholesterol assay kits to measure the levels in the larval homogenates according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the homogenate, determined using a BCA or Bradford protein assay.
Data Presentation:
| Treatment | Total Triglycerides (mg/g protein) | Total Cholesterol (mg/g protein) |
| Vehicle (DMSO) | 12.5 ± 1.1 | 8.2 ± 0.7 |
| This compound (10 µM) | 8.3 ± 0.9 | 7.9 ± 0.6 |
| This compound (50 µM) | 5.1 ± 0.5 | 7.5 ± 0.8 |
Table 4: Example of biochemical quantification of lipid content in zebrafish larvae.
IV. Gene Expression Analysis by Quantitative PCR (qPCR)
Protocol:
-
RNA Isolation:
-
Following this compound treatment, pool larvae (e.g., 10-20 larvae per sample) and homogenize them in a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.[7]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[2]
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for PPARα target genes (e.g., acox1, cpt1a, fabp1a) and a housekeeping gene for normalization (e.g., ef1a, actb1).
-
The reaction mix typically includes: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.[2][7]
-
Run the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation:
| Gene | Vehicle (DMSO) | This compound (10 µM) Fold Change | This compound (50 µM) Fold Change |
| acox1 | 1.0 | 2.5 ± 0.3 | 4.8 ± 0.5 |
| cpt1a | 1.0 | 1.8 ± 0.2 | 3.2 ± 0.4 |
| fabp1a | 1.0 | 2.1 ± 0.2 | 3.9 ± 0.3 |
Table 5: Example of relative gene expression changes of PPARα target genes in zebrafish larvae treated with this compound.
V. Signaling Pathways and Workflows
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for this compound treatment and analysis in zebrafish larvae.
VI. Conclusion
The protocols described in these application notes provide a framework for investigating the effects of this compound on lipid metabolism in zebrafish larvae. By combining morphological analysis, lipid quantification, and gene expression studies, researchers can gain valuable insights into the mechanisms of action of this compound and other PPARα agonists. The zebrafish model offers a high-throughput and cost-effective platform for the preclinical evaluation of compounds targeting lipid disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. diacomp.org [diacomp.org]
- 3. Cluster analysis profiling of behaviors in zebrafish larvae treated with antidepressants and pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative PCR analysis to assess gene expression changes in hyperglycemic larval zebrafish [protocols.io]
Application Note: Quantification of Ciprofibrate in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofibrate is a fibric acid derivative utilized as a lipid-regulating agent for the treatment of hypertriglyceridemia.[1][2] The accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The use of a stable isotope-labeled internal standard, this compound-d6, is recommended to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2] Alternative methods using structural analog internal standards are also discussed.
Experimental Protocols
This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis. Two primary sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are presented.
Method 1: Solid-Phase Extraction (SPE)
This protocol offers high recovery and clean extracts.[1]
Materials and Reagents:
-
This compound analytical standard
-
This compound-d6 (Internal Standard, IS)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (88%)
-
Ortho-phosphoric acid (0.5%)[1]
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB 1 cc, 30 mg)[1][4][5]
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
This compound-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d6 in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The this compound-d6 working solution is prepared by diluting the stock solution in the same diluent.[1]
Sample Preparation Procedure:
-
To a 2 mL microcentrifuge tube, add 285 µL of human plasma.[1]
-
Spike with 15 µL of the appropriate this compound working solution (for calibration standards and QCs) and 15 µL of the this compound-d6 working solution. For blank samples, add 15 µL of diluent.[1]
-
Add 685 µL of 0.5% ortho-phosphoric acid and vortex for 1 minute.[1]
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.[1]
-
Elute the analyte and internal standard with 1 mL of 0.001% ammonia in methanol:acetonitrile:water (70:20:10, v/v/v).[1][3][4][5]
-
Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.[1]
Method 2: Liquid-Liquid Extraction (LLE)
This protocol is a classic and effective method for the extraction of this compound.[2][6]
Materials and Reagents:
-
In addition to the materials listed in Method 1:
-
Diethyl ether
-
Dichloromethane
-
Sample Preparation Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound-d6 internal standard working solution (e.g., 10 µg/mL in methanol).[2]
-
Vortex for 10 seconds.
-
Acidify the sample by adding 20 µL of 88% formic acid and vortex for 10 seconds.[2][6]
-
Add 1 mL of extraction solvent (diethyl ether/dichloromethane, 70:30 v/v).[2][6]
-
Vortex for 2 minutes.[2]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the upper organic layer to a clean tube.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[2]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental parameters for the LC-MS/MS analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | High-Performance Liquid Chromatography system[3] | High-Performance Liquid Chromatography system[6] |
| Column | ACE C18, 5 µm, 50 x 4.6 mm[3][4][5] | Genesis C18, 4 µm, 4.6 x 150 mm i.d.[3][6] |
| Mobile Phase | 0.001% ammonia in methanol–acetonitrile–water (70:20:10, v/v/v)[3][4][5] | Acetonitrile/water (70/30, v/v) with 1mM acetic acid[3][6] |
| Flow Rate | 1 mL/min[3] | Not specified, typically 0.5-1.0 mL/min |
| Run Time | Not specified, typically short for high throughput | 3.4 minutes[3][6] |
| Injection Volume | Not specified, typically 5-20 µL | Not specified |
| Column Temperature | Ambient or controlled (e.g., 35°C)[7] | Ambient |
| Autosampler Temp | Ambient or cooled (e.g., 25°C)[7] | Not specified |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | This compound-d6 | Bezafibrate (IS) | Furosemide (IS) |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1][3] | Triple quadrupole mass spectrometer[1][3] | Triple quadrupole mass spectrometer[3] | Triple quadrupole mass spectrometer[3][4] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode[2][3] | Electrospray Ionization (ESI) in negative mode[2][3] | Electrospray Ionization (ESI) in negative mode | Electrospray Ionization (ESI) in negative mode[4] |
| Detection | Multiple Reaction Monitoring (MRM)[3] | Multiple Reaction Monitoring (MRM)[3] | Multiple Reaction Monitoring (MRM)[3] | Multiple Reaction Monitoring (MRM)[4] |
| Precursor Ion (m/z) | 287.0 [M-H]⁻[2][3][4][5] | 293.2 [M-D]⁻ or 294.2 [M-H]⁻[2][8] | Not specified | 328.9 [M-H]⁻[3][4] |
| Product Ion (m/z) | 85.0[2][3][4][5] | 91.0[2] | Not specified | 204.9[3][4] |
| Declustering Potential | -51 V[6] | Instrument dependent | Not specified | Not specified |
| Collision Energy | -16 eV[6] | Instrument dependent | Not specified | Not specified |
| Collision Exit Potential | -5 V[6] | Instrument dependent | Not specified | Not specified |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS methods.
Table 3: Method Performance Characteristics
| Parameter | Method using Bezafibrate IS[6] | Method using Furosemide IS[4][5] |
| Linearity Range | 0.1 - 60 µg/mL (r > 0.99)[6] | 25 - 30,000 ng/mL (r > 0.998)[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[6] | 25 ng/mL[4][5] |
| Intra-day Accuracy and Precision | < 13.5%[6] | Accuracy: 101.26–106.44%[4][5] |
| Inter-day Accuracy and Precision | < 13.5%[6] | Not specified |
| Recovery | 73.3% - 81.2%[6] | > 90%[4][5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
LC-MS/MS System Logic
Caption: Logical relationship of LC-MS/MS components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of liquid chromatography-tandem mass spectrometric method for the quantification of this compound from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Gene Expression Analysis in Ciprofibrate-Treated Cells using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ciprofibrate is a fibric acid derivative used to treat hyperlipidemia, a condition marked by high levels of lipids like triglycerides and cholesterol in the blood.[1] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of genes involved in lipid metabolism.[1][2][3] Upon activation by a ligand such as this compound, PPARα modulates the transcription of various target genes, leading to increased fatty acid uptake and oxidation, and changes in lipoprotein metabolism.[3][4]
Quantitative Real-Time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[5] It is an indispensable tool for elucidating the molecular mechanisms of drugs like this compound by quantifying changes in mRNA transcripts of target genes in treated cells. These application notes provide a comprehensive workflow, from cell culture and treatment to data analysis, for studying the effects of this compound on gene expression.
Mechanism of Action: this compound and the PPARα Signaling Pathway
This compound exerts its effects by acting as a PPARα agonist.[1][2] The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6][7][8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in fatty acid transport and oxidation, leading to a reduction in plasma triglycerides.[2][9]
Caption: this compound activates the PPARα signaling pathway.
Experimental Protocols
A typical workflow for analyzing gene expression in this compound-treated cells involves cell culture, RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, quantification using qPCR.[5][10][11]
Caption: Experimental workflow for qPCR gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing an adherent cell line, such as the human hepatoma cell line HepG2, and treating it with this compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[12]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of treatment. Incubate the cells at 37°C in a 5% CO₂ incubator.[13]
-
Preparation of Treatment Media: Prepare fresh culture media containing the desired final concentration of this compound (e.g., 50-100 µM). Also, prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used for the this compound stock.
-
Cell Treatment: Once cells reach the desired confluency, aspirate the old medium. Wash the cells once with sterile PBS.
-
Add the prepared this compound-containing medium or vehicle control medium to the appropriate wells.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).
Protocol 2: Total RNA Extraction
This protocol uses a common reagent-based method for RNA isolation.
Materials:
-
TRIzol™ Reagent or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL, nuclease-free)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Aspirate the medium from the wells. Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate and lyse the cells by repetitive pipetting.[14]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.[14] Incubate for another 5-10 minutes at room temperature.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[14] This will separate the mixture into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase. Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.[14]
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol converts the extracted RNA into more stable cDNA.
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
Extracted total RNA (1 µg per reaction is common)[15]
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's instructions. A typical reaction includes a reaction buffer, dNTPs, random primers or oligo(dT)s, reverse transcriptase enzyme, and RNase inhibitor.[16]
-
Add the master mix to PCR tubes.
-
Add 1 µg of total RNA to each tube. Adjust the final volume with nuclease-free water as needed.
-
Thermal Cycling: Place the tubes in a thermal cycler and run a program according to the kit's recommendations (e.g., 25°C for 10 min, 37-42°C for 60 min, followed by an inactivation step at 85°C for 5 min).[14]
-
The resulting cDNA can be stored at -20°C until use in qPCR.[14]
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol uses a SYBR Green-based detection method.
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., ACADM, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate (96-well or 384-well)
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for your genes of interest. Primers should ideally amplify a product of 100-200 base pairs.[17]
-
Reaction Setup: Prepare the qPCR master mix on ice. For each reaction, combine the SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Plating: Dispense the master mix into the wells of a qPCR plate. Add the diluted cDNA template to each well. Include no-template controls (NTCs) for each primer set. Run each sample in triplicate.
-
qPCR Run: Seal the plate, centrifuge briefly, and place it in the qPCR instrument. Set up the thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[5] A melt curve analysis should be included at the end to verify product specificity.[18]
Data Presentation and Analysis
qPCR data is typically analyzed using the comparative Ct (ΔΔCt) method for relative quantification of gene expression.[10] The expression of target genes is normalized to a stable housekeeping gene, and the fold change is calculated relative to the vehicle-treated control group.
Table 1: Example Primer Sequences for Human PPARα Target Genes
| Gene Symbol | Gene Name | Primer Sequence (Forward 5'-3') | Primer Sequence (Reverse 5'-3') |
| CPT1A | Carnitine Palmitoyltransferase 1A | GCTATTGGTGCCTCCATGAC | ACATCCAAAAGCATCAGCATC |
| ACADM | Acyl-CoA Dehydrogenase, C-4 To C-12 | TGGACAGGTGTACGGCTTTG | CAGGTACTGGCCCAATTTGT |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Example Quantitative Data of Gene Expression in this compound-Treated HepG2 Cells
| Gene Symbol | Gene Name | Fold Change (vs. Control) | p-value |
| CPT1A | Carnitine Palmitoyltransferase 1A | 4.2 | < 0.01 |
| ACADM | Acyl-CoA Dehydrogenase, C-4 To C-12 | 3.5 | < 0.01 |
| CETP | Cholesteryl Ester Transfer Protein | 1.8 | < 0.05 |
Data is hypothetical and for illustrative purposes. Fold change is calculated using the 2-ΔΔCt method, normalized to GAPDH, and compared to vehicle-treated cells after 24 hours of treatment with 100 µM this compound. Statistical significance is determined by a t-test.
This comprehensive guide provides the necessary protocols and background for researchers to effectively use qPCR to analyze gene expression changes induced by this compound, offering valuable insights into its molecular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Accurate RT-qPCR gene expression analysis on cell culture lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. coriell.org [coriell.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 16. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. pcrbio.com [pcrbio.com]
Application Notes: Western Blot Analysis of PPARα Activation by Ciprofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] Fibrates, such as Ciprofibrate, are a class of drugs that act as agonists for PPARα.[1][3][4] Upon activation by this compound, PPARα modulates the expression of a wide array of target genes involved in fatty acid uptake, transport, and oxidation.[1][5][6] This application note provides a detailed protocol for the analysis of PPARα activation by this compound using Western blotting, a key technique for quantifying changes in protein expression.
Principle of PPARα Activation
This compound, a synthetic ligand, binds to and activates PPARα.[3][5] This activation leads to a conformational change in the PPARα protein, causing it to form a heterodimer with the retinoid X receptor (RXR).[1][4][7][8][9] This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][4][8][9] This binding event initiates the transcription of genes involved in lipid metabolism, ultimately leading to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[5]
Visualization of the PPARα Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to PPARα.
Caption: this compound activates PPARα, leading to gene transcription.
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below.
Caption: Workflow for Western blot analysis of protein expression.
Cell Culture and Treatment
-
Cell Lines: HepG2 (human hepatoma) or primary hepatocytes are suitable cell lines as they express PPARα.[10]
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Once cells reach 70-80% confluency, replace the growth medium with a fresh medium containing the desired concentration of this compound (a typical starting concentration is 10-100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in protein expression.
-
Cell Lysis and Protein Extraction
This protocol is for adherent cells.[11][12]
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13][14][15]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13][14][15] Use approximately 1 mL of lysis buffer per 10 cm dish.[13][14]
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11][13][14]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[13][14]
-
Centrifuge the lysate at 12,000 - 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[11][13][15]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the gel.[13]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing a calculated volume of lysate (containing 20-40 µg of protein) with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (the percentage of acrylamide will depend on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
Immunoblotting
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PPARα, anti-ACOX1, anti-CPT1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Analysis and Quantification
-
The resulting bands on the Western blot image can be quantified using densitometry software.[16]
-
Normalize the band intensity of the target protein to a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) to correct for variations in protein loading.[17]
-
Express the results as a fold change in protein expression in this compound-treated cells relative to the vehicle-treated control cells.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a table for clear comparison.
| Target Protein | Treatment | Fold Change in Protein Expression (Mean ± SD) | p-value |
| PPARα | Vehicle (DMSO) | 1.00 ± 0.00 | - |
| This compound (50 µM) | Data to be filled from experiment | p < 0.05 | |
| ACOX1 | Vehicle (DMSO) | 1.00 ± 0.00 | - |
| This compound (50 µM) | Data to be filled from experiment | p < 0.05 | |
| CPT1A | Vehicle (DMSO) | 1.00 ± 0.00 | - |
| This compound (50 µM) | Data to be filled from experiment | p < 0.05 | |
| β-actin | Vehicle (DMSO) | 1.00 ± 0.00 | - |
| (Loading Control) | This compound (50 µM) | Should be close to 1.00 | NS |
ACOX1 (Acyl-CoA Oxidase 1) and CPT1A (Carnitine Palmitoyltransferase 1A) are well-established downstream target genes of PPARα involved in fatty acid oxidation.[1] NS: Not Significant.
Expected Results
Upon treatment with this compound, an increase in the protein expression of PPARα itself and its downstream target genes, such as ACOX1 and CPT1A, is expected. This upregulation confirms the activation of the PPARα signaling pathway by this compound. The magnitude of the increase can be quantified and will be dependent on the concentration of this compound and the duration of the treatment.
Troubleshooting
For common Western blotting issues and solutions, refer to standard troubleshooting guides. Key areas to focus on include antibody specificity and concentration, blocking conditions, and washing steps. It is important to validate antibodies to ensure they are specific for the target protein.[18]
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Zelllyse und Proteinextraktion für Western Blotting [sigmaaldrich.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Ciprofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of Ciprofibrate, a potent lipid-lowering agent. The protocols detailed below are intended to serve as a foundation for researchers investigating the therapeutic potential of this compound in preclinical models of hyperlipidemia and related metabolic disorders.
Introduction
This compound is a fibric acid derivative that primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Activation of PPARα leads to the regulation of target genes involved in lipid and lipoprotein metabolism, resulting in reduced plasma triglycerides and cholesterol levels.[1][2] In vivo studies are crucial for elucidating the pharmacological effects and therapeutic efficacy of this compound. This document outlines the key components of an in vivo experimental design for studying this compound.
I. In Vivo Experimental Design
A well-structured in vivo experimental design is paramount for obtaining robust and reproducible data on this compound's efficacy. The following sections detail the critical aspects of such a design.
Animal Models
The choice of animal model is critical and should align with the specific research question. Rodent models are commonly used to study hyperlipidemia and the effects of lipid-lowering drugs.
-
Hyperlipidemic Rat Models: These models can be induced by a high-fat, high-cholesterol diet. They are useful for assessing the ability of this compound to reverse or prevent diet-induced dyslipidemia.[3]
-
Normolipidemic Rat Models: These are used to study the baseline effects of this compound on lipid metabolism in a non-diseased state.[3]
-
Genetically Modified Mouse Models: Low-density lipoprotein receptor-deficient (LDLR-/-) mice are a valuable model for studying familial hypercholesterolemia and atherosclerosis.[4]
Dosage and Administration
The dosage and route of administration should be carefully selected based on previous studies and the pharmacokinetic profile of this compound.
-
Dosage: In rats, effective oral doses of this compound have been reported to range from 0.6 mg/kg to 10 mg/kg body weight per day.[3][5][6][7] For human studies, the typical therapeutic dose is 100 mg per day.[2][8][9][10][11][12][13][14][15][16][17]
-
Administration: Oral gavage is the most common and clinically relevant route of administration for this compound.[5][6][7] The drug can be formulated in a suitable vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution.
Treatment Duration
The duration of the treatment will depend on the study's objectives.
-
Short-term studies (e.g., 8 days): Sufficient to observe significant changes in plasma lipid levels and gene expression.[3]
-
Long-term studies (e.g., 4 weeks or more): Necessary to evaluate chronic effects, potential toxicity, and changes in liver histology.[6][7]
Experimental Groups
A typical experimental design would include the following groups:
-
Control Group: Animals receiving the vehicle only.
-
Disease Model Control Group (if applicable): Animals on a high-fat diet receiving the vehicle.
-
This compound Treatment Group(s): Animals on a standard or high-fat diet receiving one or more doses of this compound.
-
Positive Control Group (optional): Animals receiving a known lipid-lowering drug (e.g., another fibrate like Fenofibrate) for comparison.[3]
II. Efficacy Evaluation: Key Biomarkers and Protocols
The efficacy of this compound is assessed by measuring a panel of biochemical and molecular biomarkers.
Plasma Lipid Profile Analysis
Protocol:
-
Collect blood samples from animals via tail vein or cardiac puncture at baseline and at the end of the treatment period.
-
Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Analyze plasma samples for the following parameters using commercially available enzymatic assay kits:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Very Low-Density Lipoprotein Cholesterol (VLDL-C)
-
Data Presentation:
| Parameter | Control Group (mg/dL) | This compound Group (mg/dL) | % Change |
| Total Cholesterol | Baseline vs. Endpoint | Baseline vs. Endpoint | |
| Triglycerides | Baseline vs. Endpoint | Baseline vs. Endpoint | |
| HDL-C | Baseline vs. Endpoint | Baseline vs. Endpoint | |
| LDL-C | Baseline vs. Endpoint | Baseline vs. Endpoint | |
| VLDL-C | Baseline vs. Endpoint | Baseline vs. Endpoint |
Liver Histology for Lipid Accumulation
Protocol:
-
At the end of the study, euthanize the animals and carefully excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin and section it into 5 µm thick slices.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections.
-
Examine under a microscope for signs of steatosis (fatty liver), inflammation, and hepatocellular damage.[6][7]
-
-
Oil Red O Staining (for frozen sections):
-
Embed a fresh portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10 µm thick cryosections.
-
Fix the sections in formalin.
-
Stain with a freshly prepared Oil Red O solution to visualize neutral lipids (red).[18][19]
-
Counterstain with hematoxylin.
-
Mount and examine under a microscope.
-
Data Presentation:
| Group | Histological Findings (H&E) | Steatosis Score (Oil Red O) |
| Control | Normal liver architecture | 0 |
| Disease Model | Evidence of micro/macrovesicular steatosis | 3+ |
| This compound | Reduced lipid droplets, improved architecture | 1+ |
Gene Expression Analysis (qPCR)
Protocol:
-
Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for the following target genes:
-
PPARα: To confirm target engagement.
-
CPT1A (Carnitine Palmitoyltransferase 1A): A key enzyme in fatty acid oxidation.[20]
-
ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.
-
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): A key transcription factor for lipogenesis (expected to be downregulated).
-
FASN (Fatty Acid Synthase): An enzyme involved in fatty acid synthesis (expected to be downregulated).
-
Housekeeping gene(s) (e.g., GAPDH, β-actin): For normalization.[21]
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation:
| Gene | Control Group (Relative Expression) | This compound Group (Relative Expression) | Fold Change |
| PPARα | 1.0 | ||
| CPT1A | 1.0 | ||
| ACOX1 | 1.0 | ||
| SREBP-1c | 1.0 | ||
| FASN | 1.0 |
Protein Expression Analysis (Western Blot)
Protocol:
-
Homogenize a portion of the liver tissue in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[22]
-
Separate 20-40 µg of protein per sample by SDS-PAGE.[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23][24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23][24]
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Examples of target proteins include:
-
PPARα
-
CPT1A
-
ACOX1
-
FASN
-
Loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[24]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation:
| Protein | Control Group (Relative Density) | This compound Group (Relative Density) | Fold Change |
| PPARα | 1.0 | ||
| CPT1A | 1.0 | ||
| ACOX1 | 1.0 | ||
| FASN | 1.0 |
III. Visualizations
This compound Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo study evaluating the efficacy of this compound.
IV. Summary of Expected Quantitative Data
The following tables summarize the expected outcomes from in vivo studies with this compound based on published literature.
Table 1: Effects of this compound on Plasma Lipids in Hyperlipidemic Rats
| Parameter | Reference | Dosage | Duration | % Decrease in Total Cholesterol | % Decrease in Triglycerides |
| Study 1 | [5] | 0.6-3 mg/kg/day | - | - | 33% |
| Study 2 | [3] | 2.5 mg/kg/day | 8 days | Significant | Significant |
Table 2: Effects of this compound on Plasma Lipids in Humans
| Parameter | Reference | Dosage | Duration | % Decrease in Total Cholesterol | % Decrease in Triglycerides | % Increase in HDL-C |
| Study 1 | [13] | 100 mg/day | - | Variable | Significant | Significant |
| Study 2 | [25] | 100 mg/day | - | 17% | 41% | 11% |
| Study 3 | [2][14] | 100 mg/day | 12 weeks | 14.2% | 38% | 25% |
| Study 4 | [26] | 100 mg/day | 4 months | 14.9% | 44% | 10.1% |
| Study 5 | [16] | 100 mg/day | 8 weeks | 17.8% | 33.9% | 19.6% |
Table 3: Effects of this compound on Gene and Protein Expression (Expected Trends)
| Target | Expected Change in Gene Expression (qPCR) | Expected Change in Protein Expression (Western Blot) |
| PPARα | ↑ | ↑ |
| CPT1A | ↑ | ↑ |
| ACOX1 | ↑ | ↑ |
| SREBP-1c | ↓ | ↓ |
| FASN | ↓ | ↓ |
Conclusion
This document provides a detailed framework for designing and executing in vivo studies to assess the efficacy of this compound. By following these protocols and utilizing the described biomarkers, researchers can generate high-quality, reproducible data to further understand the therapeutic potential of this compound in the management of hyperlipidemia and related metabolic diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound diminishes NON-HDLc and improves HDLc in patients with Frederickson type IV dyslipidemia phenotype [ve.scielo.org]
- 3. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The results of animal studies with this compound, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Dosing & Uses | medtigo [medtigo.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. This compound | সিপ্রোফাইব্রেট | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 12. medicines.org.uk [medicines.org.uk]
- 13. Efficacy and safety of this compound in hyperlipoproteinaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound treatment decreases non-high density lipoprotein cholesterol and triglycerides and increases high density lipoprotein cholesterol in patients with Frederickson type IV dyslipidemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative efficacy and safety of this compound and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose-response study of the effect of this compound on serum lipoprotein concentrations in hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liver Tissue Histology Analysis [bio-protocol.org]
- 19. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Ciprofibrate-Induced Liver Response Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1 Introduction
Ciprofibrate is a potent hypolipidemic agent belonging to the fibrate class of drugs. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism. In rodents, activation of PPARα by agonists like this compound induces a predictable and robust series of physiological and transcriptional changes in the liver.
It is a common misconception that this compound induces a fatty liver model characterized by steatosis (the accumulation of triglycerides). The opposite is true; as a PPARα agonist, this compound stimulates the expression of genes involved in fatty acid uptake, binding, and β-oxidation, leading to a decrease in hepatic and serum triglycerides.[1][2] Therefore, this protocol establishes a This compound-Induced Liver Response Model , not a steatosis model.
1.2 Model Characteristics and Applications
The this compound-induced liver response in mice is primarily characterized by:
-
Hepatomegaly: A significant increase in liver size and liver-to-body weight ratio, resulting from both hepatocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number).[3][4][5]
-
Peroxisome Proliferation: A hallmark of PPARα activation in rodents, leading to an increase in the number and size of peroxisomes, organelles central to fatty acid oxidation.[5]
-
Transcriptional Reprogramming: Profound changes in the hepatic gene expression profile, with upregulation of genes involved in fatty acid catabolism (e.g., Acox1, Cyp4a10) and downregulation of inflammatory pathways.[6][7]
This model is a valuable tool for:
-
Studying the in vivo function and downstream signaling pathways of PPARα.
-
Investigating mechanisms of liver growth, cell proliferation, and adaptation.
-
Screening compounds for PPARα activation potential.
-
Understanding species-specific differences in liver responses to xenobiotics (the proliferative response is marked in rodents but significantly less pronounced in humans).[6][8]
Experimental Protocols
2.1 Experimental Workflow
The following diagram outlines the general workflow for establishing and analyzing the this compound-induced liver response model.
2.2 Animal Model and Housing
-
Species/Strain: Male C57BL/6N mice are recommended due to their low incidence of spontaneous liver tumors.[5]
-
Age: 8-10 weeks old at the start of the study.
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
2.3 this compound Administration
-
Dose: 100 mg/kg body weight. This dose has been shown to induce a significant liver response without causing overt toxicity.[4]
-
Vehicle: Corn oil.
-
Preparation: Prepare a 10 mg/mL suspension of this compound in corn oil. Ensure the suspension is homogenous by vortexing before each use.
-
Administration: Administer this compound or vehicle (control group) once daily via oral gavage for 14 consecutive days. The gavage volume should be 10 mL/kg.
-
Monitoring: Monitor body weight and the general health of the animals daily.
2.4 Endpoint Collection and Analysis At the end of the 14-day treatment period (24 hours after the final dose), perform the following procedures:
-
Euthanasia and Blood Collection: Euthanize mice according to approved institutional guidelines. Collect blood via cardiac puncture for serum separation.
-
Organ Collection: Perfuse the liver with ice-cold phosphate-buffered saline (PBS). Dissect the entire liver, blot it dry, and record its weight.
-
Sample Processing:
-
Serum: Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate serum. Store serum at -80°C.
-
Liver Tissue:
-
For histology, fix a section of the left lateral lobe in 10% neutral buffered formalin for 24 hours.
-
For gene expression analysis, snap-freeze sections from the right medial lobe in liquid nitrogen and store at -80°C.
-
-
2.5 Serum Biochemical Analysis Analyze serum samples for the following biomarkers using commercially available assay kits.
-
Liver Injury Markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Lipid Profile: Triglycerides (TG) and Total Cholesterol (TC).
2.6 Liver Histological Analysis
-
Process formalin-fixed liver tissue for paraffin embedding.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine slides under a light microscope to assess changes in hepatocyte morphology, such as cell size (hypertrophy), and evidence of cell division (mitotic figures) for hyperplasia.
2.7 Hepatic Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for PPARα target genes. Normalize expression data to a stable housekeeping gene (e.g., Gapdh).
-
Target Genes: Acox1 (Acyl-CoA oxidase 1), Cyp4a10 (Cytochrome P450 4A10).
-
Housekeeping Gene: Gapdh (Glyceraldehyde-3-phosphate dehydrogenase).
-
Expected Quantitative Data
The following tables summarize the expected outcomes for key quantitative parameters in the this compound-induced liver response model after 14 days of treatment.
Table 1: Physiological Parameters
| Parameter | Control (Vehicle) | This compound (100 mg/kg) | Expected % Change |
| Final Body Weight (g) | ~25.0 | ~24.5 | Minimal Change |
| Liver Weight (g) | ~1.2 | ~2.4 | +100% |
| Liver-to-Body Weight Ratio (%) | ~4.8 | ~9.8 | +104% |
Table 2: Serum Biochemical Markers
| Parameter | Control (Vehicle) | This compound (100 mg/kg) | Expected % Change |
| ALT (U/L) | 20 - 40 | 25 - 50 | No significant change[4] |
| AST (U/L) | 40 - 80 | 50 - 90 | No significant change[4] |
| Triglycerides (mg/dL) | 50 - 100 | 25 - 50 | -50%[2] |
| Total Cholesterol (mg/dL) | 80 - 120 | 60 - 90 | -25%[2] |
Table 3: Relative Hepatic Gene Expression (Fold Change vs. Control)
| Gene | Gene Function | Expected Fold Change |
| Ppara | Nuclear Receptor | ~1.5 - 2.0[7] |
| Acox1 | Peroxisomal β-oxidation | >10[9] |
| Cyp4a10 | ω-oxidation of Fatty Acids | >20[10] |
Signaling Pathway Visualization
4.1 this compound-Mediated PPARα Signaling Pathway
The diagram below illustrates the molecular mechanism of action for this compound in the hepatocyte.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YAP-TEAD mediates PPAR α–induced hepatomegaly and liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of peroxisome proliferation and hepatic tumours in C57BL/6N mice by this compound, a hypolipidaemic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulation of rat hepatic bilirubin glucuronidation and UDP-glucuronosyltransferases expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Peroxisome proliferator-activated receptor α agonist induces mouse hepatomegaly through the spatial hepatocyte enlargement and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of this compound to lactating mothers induces PPARalpha-signaling pathway in the liver and kidney of suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Ciprofibrate solubility in aqueous solutions for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of ciprofibrate for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound is a lipophilic compound and is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] It is practically insoluble in water.[3] This inherent low solubility in aqueous solutions is the primary reason for dissolution challenges. For successful experiments, solubility enhancement techniques are typically required.
Q2: What are the most common methods to increase the aqueous solubility of this compound for research?
Several methods can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[4] The most common and effective approaches for a laboratory setting include:
-
Co-solvency: Introducing a water-miscible organic solvent in which this compound is more soluble.
-
pH Adjustment: Increasing the pH of the aqueous solution above this compound's pKa.
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin to encapsulate the hydrophobic this compound molecule.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.
-
Salt Formation: Using a salt form of this compound, such as this compound calcium salt, which has shown improved solubility.[2][5]
Q3: At what pH is this compound most soluble?
This compound is a carboxylic acid with a pKa of approximately 3.69.[5] Therefore, its solubility in aqueous solutions increases significantly as the pH is raised above its pKa. At a pH above 5, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate anion. A recent study demonstrated that a calcium salt of this compound increased the pH of an aqueous medium to 5.5, which in turn enhanced the drug's solubility.[5]
Q4: Can I use DMSO to dissolve this compound? What are the potential issues?
Yes, this compound is moderately soluble in dimethyl sulfoxide (DMSO). While DMSO is a powerful solvent and useful for preparing high-concentration stock solutions, it is important to be cautious when using it in cell-based assays or in vivo studies. High concentrations of DMSO can be toxic to cells and may have unintended biological effects. It is crucial to determine the tolerance of your specific experimental system to DMSO and always include appropriate vehicle controls in your experiments.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The concentration of the organic co-solvent is significantly lowered upon dilution, and the aqueous buffer cannot maintain the this compound in solution.
-
Solution 1: Optimize Co-solvent Percentage: Determine the minimum percentage of the organic co-solvent (e.g., ethanol, DMSO) required in the final aqueous solution to maintain this compound solubility at your desired concentration. This may require preparing several solutions with varying co-solvent percentages to find the optimal balance between solubility and potential solvent toxicity for your experiment.
-
Solution 2: Use a Different Enhancement Technique: If the required co-solvent concentration is too high for your experimental system, consider alternative methods like pH adjustment or cyclodextrin complexation which are often more biocompatible.
Issue 2: Adjusting the pH of my buffer is not sufficiently improving solubility.
-
Cause 1: Insufficient pH: The final pH of your solution may not be high enough above the pKa of this compound (pKa ≈ 3.69) to achieve the desired solubility.
-
Solution 1: Ensure your final buffer pH is at least 2 units above the pKa (i.e., pH > 5.7) for sufficient ionization and solubility. You may need to use a buffer system with a higher buffering capacity to maintain the target pH after the addition of this compound.
-
Cause 2: Common Ion Effect: If you are using a buffer containing ions that can form a less soluble salt with this compound, this could limit the solubility.
-
Solution 2: Try a different buffer system. Phosphate or borate buffers are common choices for pH adjustment in this range.
-
Cause 3: Concentration Limit Reached: Even with pH adjustment, there is a limit to the aqueous solubility of this compound.
-
Solution 3: If you require a higher concentration, you may need to combine pH adjustment with another technique, such as the use of a co-solvent or cyclodextrin.
Issue 3: My this compound-cyclodextrin complex is not fully dissolving.
-
Cause 1: Incorrect Molar Ratio: The molar ratio of cyclodextrin to this compound may be insufficient to encapsulate all of the drug molecules.
-
Solution 1: Increase the molar ratio of cyclodextrin to this compound. A 1:1 molar ratio is a common starting point, but this may need to be optimized.
-
Cause 2: Inefficient Complexation Method: The method used to prepare the complex may not have been effective.
-
Solution 2: Try a different preparation method. The kneading and co-evaporation methods are generally effective. Ensure adequate mixing and time for complex formation.[6]
-
Cause 3: Low Cyclodextrin Solubility: The type of cyclodextrin being used may have limited aqueous solubility itself (e.g., β-cyclodextrin).[7]
-
Solution 3: Consider using a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]
Data Presentation: this compound Solubility
Table 1: Solubility of this compound in Aqueous Co-solvent Mixtures at 298.15 K (25 °C)
| Co-solvent | Mole Fraction of Co-solvent | This compound Solubility (Mole Fraction x 10⁶) |
| Water | 0.00 | ~0.02 |
| Ethanol | 0.10 | ~1,000 |
| 0.50 | ~50,000 | |
| 1.00 | ~150,000 | |
| n-Propanol | 0.10 | ~2,000 |
| 0.50 | ~40,000 | |
| 1.00 | ~80,000 | |
| DMF | 0.10 | ~10,000 |
| 0.50 | ~150,000 | |
| 1.00 | ~200,000 |
Data adapted from a study on this compound equilibrium solubility. The original study provides data at various temperatures.
Table 2: Comparison of this compound Solubility Enhancement Methods
| Method | Fold Increase in Solubility (Approx.) | Advantages | Disadvantages |
| Co-solvency (e.g., 50% Ethanol) | >1000x | Simple to prepare; effective at high concentrations. | Potential for solvent toxicity in biological systems. |
| pH Adjustment (to pH > 5.7) | 10-100x | Biocompatible; easy to implement. | Limited effectiveness at very high concentrations; risk of pH alteration in unbuffered systems. |
| Cyclodextrin Complexation | 10-500x | Reduces free drug concentration, potentially lowering toxicity; can improve stability. | Requires specific preparation; increases the molecular weight of the formulation. |
| Salt Formation (Calcium Salt) | ~7x (in water) | Can improve dissolution rate and solubility.[2][5] | Requires chemical synthesis and characterization. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a stock solution of this compound in an aqueous-organic co-solvent system.
Materials:
-
This compound powder
-
Ethanol (or DMSO, PEG 400)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the pure organic co-solvent (e.g., ethanol) to dissolve the this compound completely. This will be your high-concentration primary stock. For example, prepare a 100 mM stock in 100% ethanol.
-
To prepare the working solution, first add the required volume of the aqueous buffer to a new sterile tube.
-
While vortexing the aqueous buffer, slowly add the required volume of the primary this compound stock to achieve the final desired concentration and co-solvent percentage.
-
Continue to vortex for 1-2 minutes to ensure thorough mixing.
-
If any precipitate is observed, briefly sonicate the solution in a water bath sonicator.
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, the solubility limit has been exceeded for that co-solvent percentage.
Protocol 2: Solubility Enhancement using pH Adjustment
Objective: To dissolve this compound in an aqueous buffer by increasing the pH.
Materials:
-
This compound powder
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
-
Sterile beakers or flasks
Procedure:
-
Prepare the desired volume of your chosen buffer (e.g., 50 mM phosphate buffer). It is advisable to start with a buffer pH slightly lower than your target pH.
-
Add the weighed this compound powder to the buffer while stirring. A suspension will form.
-
Place the pH probe in the suspension and monitor the pH.
-
Slowly add small aliquots of 1 M NaOH dropwise to the suspension.
-
Observe the dissolution of the this compound powder as the pH increases.
-
Continue adding NaOH until the this compound is fully dissolved and the target pH (e.g., pH 7.4) is reached and stable.
-
Note: The solubility of this compound will increase as the pH rises above its pKa of ~3.69.[5] Aim for a final pH of at least 6.0 for significant solubility improvement.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven or desiccator
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (50:50 v/v) mixture to form a thick paste.
-
Gradually add the this compound powder to the paste while triturating (kneading) continuously with the pestle for 30-45 minutes.
-
The mixture should remain a consistent paste. Add a few more drops of the solvent mixture if it becomes too dry.
-
Scrape the resulting paste from the mortar and spread it on a glass dish.
-
Dry the paste in a vacuum oven at 40-50 °C until a constant weight is achieved, or in a desiccator under vacuum.
-
The resulting dried complex can be crushed into a fine powder and should be readily soluble in aqueous solutions.
Visualizations
// Nodes this compound [label="this compound\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; PPARa [label="PPARα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterodimer [label="PPARα-RXR\nHeterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Coactivators [label="Co-activators", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Target Gene\nTranscription", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Lipid_Metabolism [label="Increased Lipid\nMetabolism", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fatty_Acid_Oxidation [label="Increased Fatty Acid\nOxidation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> PPARa [label="binds & activates"]; PPARa -> Heterodimer; RXR -> Heterodimer; Coactivators -> Heterodimer [label="recruited"]; Heterodimer -> PPRE [label="binds to"]; PPRE -> Gene_Transcription [label="initiates"]; Gene_Transcription -> Lipid_Metabolism; Gene_Transcription -> Fatty_Acid_Oxidation; Gene_Transcription -> Anti_Inflammatory; }
Caption: this compound activates the PPARα signaling pathway.
// Nodes Start [label="Start:\nPoorly Soluble\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Select_Method [label="Select Enhancement\nMethod", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CoSolvency [label="Co-solvency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH_Adjust [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclodextrin [label="Cyclodextrin\nComplexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solid_Dispersion [label="Solid Dispersion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Sample [label="Prepare Sample\n(Protocol)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility_Test [label="Perform Solubility Test\n(e.g., Shake-Flask)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Concentration\n(e.g., HPLC, UV-Vis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Target Solubility\nAchieved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nProceed with\nExperiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimize Parameters\n(e.g., ratio, pH)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Select_Method; Select_Method -> CoSolvency [label="e.g., Ethanol"]; Select_Method -> pH_Adjust [label="e.g., pH 7.4"]; Select_Method -> Cyclodextrin [label="e.g., HP-β-CD"]; Select_Method -> Solid_Dispersion [label="e.g., PVP"]; CoSolvency -> Prepare_Sample; pH_Adjust -> Prepare_Sample; Cyclodextrin -> Prepare_Sample; Solid_Dispersion -> Prepare_Sample; Prepare_Sample -> Solubility_Test; Solubility_Test -> Analyze; Analyze -> Result; Result -> End [label="Yes"]; Result -> Optimize [label="No"]; Optimize -> Select_Method; }
Caption: Experimental workflow for improving this compound solubility.
References
- 1. This compound-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new this compound calcium salt with improved solubility and intrinsic dissolution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. humapub.com [humapub.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Ciprofibrate Stability Testing in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ciprofibrate stability testing in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Due to its low solubility in aqueous solutions, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution of this compound.[1] It is crucial to ensure the final concentration of the solvent in the cell culture medium is minimal (typically less than 0.1%) to avoid any solvent-induced cellular toxicity.[1]
Q2: What are the known stability issues with this compound in solution?
A2: this compound is known to be unstable under both acidic and basic conditions.[2] Studies have shown significant degradation of this compound through hydrolysis.[2][3] It is also susceptible to degradation under oxidative stress.[3] Therefore, it is critical to control the pH of the cell culture medium and minimize exposure to oxidizing agents.
Q3: How long can I expect this compound to be stable in my cell culture experiment?
A3: The stability of this compound in cell culture media under typical incubation conditions (37°C, 5% CO₂) has not been extensively reported in publicly available literature. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided below. As a starting point for experimental design, a time-course experiment over 72 hours is often recommended for assessing compound stability in cell culture media.[4]
Q4: Can components of the cell culture medium affect this compound stability?
A4: While specific interactions between this compound and media components are not well-documented, it is known that components in cell culture media can impact the stability of dissolved compounds.[5] Factors such as the pH of the medium, the presence of serum proteins (which can bind to the compound), and the chemical composition of the basal medium can all influence stability.[1][6]
Q5: How can I analyze the concentration of this compound in my cell culture medium to assess its stability?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound.[7][8] A reversed-phase C18 column is often used for separation.[1][8] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity and can also be used, particularly for identifying potential degradation products.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to media | - Exceeding solubility limit.- Temperature shock. | - Lower the final concentration of this compound.- Perform a serial dilution in pre-warmed (37°C) media instead of adding a concentrated stock directly.- Add the stock solution dropwise while gently vortexing the media.[6] |
| Loss of biological activity over time | - Chemical degradation of this compound in the media.- Cellular metabolism of this compound.- Non-specific binding to plasticware. | - Perform a stability study in cell-free media to assess chemical degradation (see protocol below).- Analyze both the media and cell lysates for the parent compound and potential metabolites.- Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding.[6] |
| High variability in experimental results | - Inconsistent preparation of this compound solutions.- Degradation of this compound during storage or handling. | - Prepare fresh working solutions for each experiment from a validated stock solution.- Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.- Protect stock solutions from light. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium under standard incubation conditions.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.[1]
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells. Prepare enough replicates for each time point. Incubate the samples in a humidified incubator at 37°C with 5% CO₂.[1]
-
Sample Collection: Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.[1]
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.[1]
-
Sample Preparation for Analysis:
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Hypothetical Data Presentation
The following table illustrates how quantitative stability data for this compound in different cell culture media could be presented. Note: This is example data and not the result of a specific experiment.
| Time (hours) | % this compound Remaining in DMEM (Mean ± SD) | % this compound Remaining in RPMI-1640 (Mean ± SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.8 |
| 4 | 96.2 ± 2.1 | 97.5 ± 1.5 |
| 8 | 92.5 ± 2.5 | 95.3 ± 1.9 |
| 24 | 81.0 ± 3.0 | 88.7 ± 2.4 |
| 48 | 65.8 ± 3.5 | 79.4 ± 2.8 |
| 72 | 50.3 ± 4.1 | 68.2 ± 3.3 |
Mandatory Visualizations
This compound Stability Testing Workflow
Caption: Experimental workflow for assessing this compound stability.
This compound PPARα Signaling Pathway
This compound is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[10] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11] This leads to changes in the expression of genes involved in lipid metabolism.[12][13][14][15]
Caption: this compound activation of the PPARα signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Determination of this compound in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The peroxisome proliferator-activated receptor alpha-selective activator this compound upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Ciprofibrate in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ciprofibrate in in vitro experiments. Our aim is to help you identify and mitigate potential off-target effects to ensure the validity and accuracy of your results.
Troubleshooting Guides
Here are some common issues researchers encounter during in vitro experiments with this compound, along with potential causes and solutions.
Issue 1: Higher than expected cytotoxicity observed at low this compound concentrations.
-
Question: I'm observing significant cell death in my cultures at this compound concentrations that are reported to be non-toxic. What could be the cause?
-
Answer: Unexpected cytotoxicity can arise from several factors. Firstly, confirm the purity of your this compound stock. Impurities from synthesis or degradation can induce toxicity. Secondly, re-evaluate the solvent used to dissolve this compound and its final concentration in the culture medium. Solvents like DMSO can be toxic to some cell lines at higher concentrations. Always include a vehicle-only control in your experimental design. Lastly, consider the confluency of your cells at the time of treatment. Low cell density can render cells more susceptible to chemical insults.
Issue 2: Inconsistent or contradictory results between different cytotoxicity assays (e.g., MTT vs. LDH release).
-
Question: My MTT assay suggests a decrease in cell viability with this compound treatment, but my LDH assay doesn't show a corresponding increase in cell death. Why is this happening?
-
Answer: Discrepancies between different cytotoxicity assays are not uncommon as they measure distinct cellular processes. The MTT assay measures mitochondrial metabolic activity, which can be affected by factors other than cell death, such as metabolic reprogramming. The LDH assay, on the other hand, measures the release of lactate dehydrogenase, an indicator of compromised cell membrane integrity. It's possible that this compound is altering cellular metabolism without causing immediate cell lysis. To get a clearer picture, consider using a multi-parametric approach, combining assays that measure metabolic activity, membrane integrity, and apoptosis (e.g., caspase activity assays).
Issue 3: Lack of a clear dose-dependent effect on PPARα target gene expression.
-
Question: I'm not observing the expected upregulation of PPARα target genes (e.g., CPT1A, ACO) with increasing concentrations of this compound. What should I do?
-
Answer: Several factors could contribute to this. First, verify the expression of PPARα in your chosen cell line, as levels can vary significantly. If PPARα expression is low, the response to an agonist will be blunted. Second, ensure your treatment duration is sufficient for transcriptional changes to occur; a time-course experiment (e.g., 6, 12, 24 hours) is recommended. Finally, consider the possibility of off-target effects that may interfere with PPARα signaling at higher concentrations.
Issue 4: Observing effects in a cell line that is known to be PPARα-deficient.
-
Question: I'm seeing a biological effect of this compound in a cell line that does not express PPARα. Does this invalidate my results?
-
Answer: Not necessarily. This finding strongly suggests a PPARα-independent, or "off-target," effect of this compound. This is a valuable observation that warrants further investigation. To confirm, you can use a positive control PPARα agonist that is known to be highly specific and see if it recapitulates the effect. Additionally, you can explore other potential targets, such as other nuclear receptors like CAR and PXR, which are known to be activated by some fibrates.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in vitro?
A1: Besides its primary activity as a PPARα agonist, this compound has been reported to have several off-target effects in vitro, including:
-
Modulation of Cell Proliferation and Apoptosis: this compound can induce apoptosis in some cancer cell lines, such as rat Morris hepatoma 7777 cells, while having less of a pro-proliferative effect compared to what is observed in vivo in rodents.[1]
-
PPARα-Independent Gene Regulation: Studies with other fibrates have shown that they can regulate the expression of genes independently of PPARα.[2] For instance, the downregulation of key regulatory genes like JUN, MYC, and NFκB has been observed in primates, which contrasts with the upregulation seen in rodents.[2]
-
Activation of Other Nuclear Receptors: Fibrates have the potential to interact with other nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[3] These receptors are involved in xenobiotic metabolism and can influence a wide range of cellular processes.
Q2: How can I distinguish between PPARα-dependent and PPARα-independent effects of this compound in my experiments?
A2: To dissect the specific signaling pathways, you can employ the following strategies:
-
Use of PPARα-null or knockdown models: The most direct approach is to use cell lines in which the PPARA gene has been knocked out (e.g., using CRISPR-Cas9) or its expression is silenced (e.g., using siRNA or shRNA). Any effect of this compound that persists in these cells can be considered PPARα-independent.
-
Use of a PPARα antagonist: Co-treatment of your cells with a specific PPARα antagonist (e.g., GW6471) and this compound can help determine if the observed effect is mediated through PPARα. If the antagonist blocks the effect of this compound, it is likely PPARα-dependent.
-
Compare with a highly specific PPARα agonist: Use a structurally different and highly specific PPARα agonist. If this compound does not produce the same effect as this compound, it suggests an off-target mechanism for this compound.
Q3: What are recommended starting concentrations for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific endpoint being measured. Based on the literature, a common starting point for in vitro studies is in the range of 10 µM to 500 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: While it may not be possible to completely eliminate off-target effects, their impact can be minimized by:
-
Using the lowest effective concentration: Determine the lowest concentration of this compound that elicits the desired on-target (PPARα-mediated) effect and use this concentration for your experiments.
-
Employing rigorous controls: As outlined in Q2, using appropriate controls (PPARα-null/knockdown cells, antagonists, specific agonists) is essential to identify and account for off-target effects.
-
Validating findings with multiple approaches: Confirm your key findings using alternative methods or compounds to ensure that the observed phenotype is not an artifact of a specific off-target effect of this compound.
Data Presentation
Table 1: Effects of this compound on Cell Viability and Proliferation in Different Cell Lines
| Cell Line | Species | This compound Concentration | Effect | Reference |
| Morris Hepatoma 7777 | Rat | > 100 µM | Decreased cell number, induction of apoptosis | [1] |
| HepG2 | Human | Up to 500 µM | Minor decrease in cell number compared to rat cells | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. PPARα Activity Assay (Luciferase Reporter Assay)
This protocol describes a common method to measure the transcriptional activity of PPARα.
-
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human or rodent PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase or β-galactosidase)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the host cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction over the vehicle-treated control.
-
Mandatory Visualization
Caption: On- and potential off-target signaling pathways of this compound.
References
- 1. Differences in cell proliferation in rodent and human hepatic derived cell lines exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ciprofibrate Concentration for Maximal PPARα Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing ciprofibrate concentration for maximal Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro concentration of this compound for maximal PPARα activation?
The optimal in vitro concentration of this compound for maximal PPARα activation can vary depending on the cell line and the specific assay being used. The half-maximal effective concentration (EC50) for this compound has been reported to range from 0.9 µM to 20 µM in different transactivation assays.[1] However, some studies have utilized concentrations up to 250 µM to observe significant effects on target gene expression, such as a seven-fold increase in palmitoyl-CoA oxidase activity in Fao rat hepatoma cells after 72 hours of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: What is a typical in vivo dosage of this compound for PPARα activation in animal models?
In vivo dosages of this compound for PPARα activation vary between species. For rodents, typical dosages range from 50 mg/kg/day to 500 mg/kg/day.[2] For example, a study in rats used 50 mg/kg/day for 7 weeks to investigate its effects on gastrin-producing cells, while another study in mice used 500 mg/kg/day for 2 weeks. It is crucial to consult relevant literature for the specific animal model and research question.
Q3: Why am I observing a weak or no response to this compound in my human cell line (e.g., HepG2)?
Human cell lines, such as HepG2, are known to be less responsive to PPARα agonists like this compound compared to rodent cell lines (e.g., Fao).[3][4] This can be attributed to lower endogenous expression levels of PPARα in human hepatocytes.[3] To address this, consider using a cell line with higher endogenous PPARα expression or transiently transfecting your cells with a human PPARα expression vector.
Q4: How should I dissolve and store this compound for my experiments?
This compound is a crystalline solid.[1] For in vitro experiments, it is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C for long-term stability. The stability of this compound in cell culture media over the course of an experiment should also be considered, as components in the media can potentially affect compound stability.[5][6]
Q5: What are the key downstream target genes to measure for confirming PPARα activation by this compound?
Upon activation by this compound, PPARα upregulates the expression of genes involved in fatty acid metabolism and transport. Commonly measured target genes include Acyl-CoA Oxidase 1 (ACOX1), Cytochrome P450 4A (CYP4A), and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS).[3][7] Quantitative real-time PCR (qPCR) is a sensitive method to quantify the changes in the mRNA levels of these genes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during compound addition or reagent handling.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile liquid to mitigate edge effects.[8] |
| No or low PPARα activation observed | - Sub-optimal this compound concentration.- Low endogenous PPARα expression in the chosen cell line.- Insufficient incubation time.- Inactive compound. | - Perform a dose-response curve to identify the optimal concentration.- Use a positive control (e.g., a potent PPARα agonist like GW7647) to confirm assay functionality.[9][10]- Use a cell line known to be responsive to PPARα agonists or overexpress PPARα.- Optimize the incubation time (typically 18-24 hours for reporter assays).[9]- Verify the purity and activity of the this compound stock. |
| High background signal in luciferase reporter assay | - Autofluorescence of the compound.- Promoter leakiness in the reporter construct. | - Test the compound in a cell-free luciferase assay to check for direct effects on the enzyme.- Use a control vector without the PPRE to assess non-specific activation. |
| Cell death or cytotoxicity observed | - this compound concentration is too high.- Solvent (e.g., DMSO) toxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound and the solvent.[11][12][13]- Lower the this compound concentration.- Ensure the final solvent concentration is non-toxic to the cells. |
| Inconsistent qPCR results for target genes | - Poor RNA quality.- Inefficient primer design.- Variability in reverse transcription efficiency. | - Assess RNA integrity (e.g., using a Bioanalyzer).- Design and validate primers for specificity and efficiency.- Use a consistent amount of high-quality RNA for cDNA synthesis and include a reference gene for normalization. |
| Weak or no PPARα band in Western blot | - Low protein expression in the chosen cell line.- Inefficient protein extraction.- Poor antibody quality. | - Use a positive control cell lysate known to express PPARα.- Optimize the lysis buffer and protein extraction protocol.- Validate the primary antibody for specificity and use it at the recommended dilution. |
Data Presentation
Table 1: In Vitro this compound Concentrations for PPARα Activation
| Cell Line | Assay Type | This compound Concentration | Observed Effect |
| Various | Transactivation Assay | EC50: 0.9 µM | PPARα Activation |
| Various | Transactivation Assay | EC50: 20 µM | Selective PPARα Activation (>300 µM for PPARγ)[1] |
| Fao (rat hepatoma) | Palmitoyl-CoA oxidase activity | 250 µM (72h) | 7-fold increase over control |
| MH1C1 (rat hepatoma) | Palmitoyl-CoA oxidase activity | 250-500 µM (72h) | 4 to 5-fold increase over control |
| HepG2 (human hepatoblastoma) | Palmitoyl-CoA oxidase activity | 250 µM (72h) | 2-fold increase over control |
| Morris 7800 C1 | Western Blot | 0.2 mM (30 min) | PPARα migration from cytosol to nucleus[3] |
| Morris 7800 C1 | Gel-shift Assay | 0.2 mM | ~4-fold increase in nuclear extract binding to PPRE[3] |
| HepG2 | Gel-shift Assay | 0.2 mM | ~1.5-fold increase in nuclear extract binding to PPRE[3] |
Table 2: In Vivo this compound Dosages for PPARα Activation
| Animal Model | Dosage | Duration | Observed Effect |
| Rat (Sprague-Dawley) | 50 mg/kg/day | 7 weeks | Increased gastrin mRNA and G cell density[2] |
| Mouse (Wild-type) | 500 mg/kg/day | 2 weeks | Increased gastrin mRNA and G cell density[2] |
| Human | 100 mg/day | 4 weeks | Decreased plasma triglycerides and cholesterol[14][15] |
| Human | 200 mg/day | - | Normalized LDL cholesterol in hyperlipoproteinemia[16] |
Experimental Protocols
PPARα Luciferase Reporter Assay
This protocol is for a cell-based assay to quantify the activation of PPARα by this compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
PPARα expression vector (if needed)
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.[9]
-
Transfection (if necessary): Co-transfect cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should be below 0.1%.[9]
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[9]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Calculate the fold activation relative to the vehicle control.
qPCR for PPARα Target Gene Expression
This protocol describes the quantification of PPARα target gene mRNA levels following this compound treatment.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., ACOX1, CYP4A) and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and relative to the vehicle-treated control.
Western Blot for PPARα Protein Levels and Localization
This protocol is for detecting PPARα protein levels and its translocation to the nucleus upon this compound treatment.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (for total protein) or nuclear/cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibody against PPARα
-
Loading control antibody (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. For localization studies, a short treatment time (e.g., 30 minutes) may be sufficient.[3] Lyse the cells to obtain either total protein extracts or separate nuclear and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary PPARα antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. For localization studies, compare the PPARα signal in the nuclear and cytosolic fractions.
Mandatory Visualizations
Caption: PPARα signaling pathway upon activation by this compound.
Caption: Workflow for a PPARα luciferase reporter gene assay.
Caption: Logical troubleshooting flow for low PPARα activation.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. This compound stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The peroxisome proliferator-activated receptor alpha-selective activator this compound upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-response study of the effect of this compound on serum lipoprotein concentrations in hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ciprofibrate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies with Ciprofibrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Its primary mechanism involves binding to and activating PPARα, which in turn regulates the transcription of genes involved in lipid and glucose metabolism.[1] This activation leads to increased fatty acid uptake and breakdown, as well as a reduction in triglycerides and cholesterol.[1][2]
Q2: Why are there significant species differences in the response to this compound?
The effects of this compound, particularly concerning liver enlargement (hepatomegaly) and peroxisome proliferation, are much more pronounced in rodents (rats and mice) than in primates, including humans.[3][4] This is due to differences in the expression and activity of PPARα and its target genes between species.[3] For instance, chronic administration of this compound leads to sustained hypergastrinemia and gastric morphological changes in rats, a transient effect in mice, and no significant changes in marmosets.[5] Additionally, the metabolism and excretion of this compound and other fibrates can vary significantly between species, affecting drug exposure and response.[6][7]
Q3: Is hepatomegaly an expected side effect in rodent studies?
Yes, an increase in liver weight is a common and well-documented effect of PPARα agonists like this compound in rodents. This is primarily due to hepatocellular hypertrophy and an increase in the number of peroxisomes. While this is an anticipated pharmacological effect in these species, it is crucial to perform histopathological analysis to distinguish this from hepatotoxicity.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Plasma Lipid Levels Between Animals in the Same Treatment Group
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Drug Administration | Ensure the chosen administration method (oral gavage or dietary admixture) is performed consistently. For oral gavage, verify the accuracy of the dosing volume for each animal's body weight and ensure proper technique to avoid incomplete dosing. For dietary administration, ensure homogenous mixing of this compound in the feed and monitor food intake to confirm consistent drug consumption. |
| Variable Food Intake | The presence of food can affect drug absorption. Standardize the fasting period before blood collection. If using dietary administration, monitor daily food consumption for each animal, as variations can lead to different levels of drug intake. |
| Animal Stress | Stress from handling, housing conditions, or experimental procedures can significantly alter lipid profiles.[1][8] Acclimate animals to the facility and handling procedures before the study begins. Minimize noise and disturbances in the animal facility. |
| Housing Conditions | Both single-housing and group-housing can impact metabolism.[9] Single-housed mice may exhibit reduced weight gain and improved glucose tolerance compared to group-housed animals.[9] Maintain consistent housing conditions for all animals within a study. Environmental factors like ammonia levels in housing can also alter lipid metabolism.[10] |
| Genetic Drift in Animal Strains | Different strains of the same species can respond differently to this compound. For example, the hypolipidemic effect of this compound was more pronounced in obese Zucker rats compared to lean Zucker or Sprague-Dawley rats.[11] Ensure that all animals are from the same supplier and have a similar genetic background. |
Issue 2: Lack of Expected Hypolipidemic Effect
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Dose | The effective dose of this compound can vary significantly between species and even strains. In hyperlipidemic rats, a daily oral dose of 0.6-3 mg/kg has been shown to be effective.[12] Conduct a pilot dose-response study to determine the optimal therapeutic dose for your specific animal model and experimental conditions. |
| Inappropriate Animal Model | The lipid-lowering effects of this compound are more pronounced in hyperlipidemic models.[13] If using normolipidemic animals, the observable effects on plasma lipids may be minimal. Consider using a diet-induced or genetic model of hyperlipidemia. |
| Short Treatment Duration | The half-life of this compound in rats is approximately 82 hours, and the effects on cholesterol can persist for up to three days after discontinuation.[14] However, some studies have shown that the lipid-lowering effects can diminish with chronic administration.[11] Ensure the treatment duration is sufficient to observe the desired effects, but also consider the potential for adaptation. |
| Drug Stability and Formulation | Verify the stability of this compound in the chosen vehicle or diet over the course of the study. Ensure the formulation is homogenous to guarantee consistent dosing. |
| Analytical Method Sensitivity | The method used for lipid analysis may not be sensitive enough to detect small changes. Validate the analytical method for linearity, accuracy, and precision. |
Data Presentation
Table 1: Reported Dosages of this compound in Different Animal Models
| Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Hyperlipidemic Rats | 0.6 - 3 mg/kg/day | Oral | 33% suppression of blood lipid increase | [12] |
| Normo- and Hyperlipidemic Rats | 2.5 mg/kg/day | Oral | Reduction in plasma triglycerides and cholesterol | [13] |
| Lean and Obese Zucker Rats | 2 mg/kg/day | Oral | Significant lipid lowering in lean animals only | [11] |
| Fischer 344 Rats | 10 mg/kg/day | Oral | Neuroendocrine cell hyperplasia | [15] |
| Mice | 20 mg/kg/day | Oral | Transient hypergastrinemia | [5] |
| Cynomolgus Monkeys | Various | Oral | Upregulation of fatty acid metabolism genes | |
| Marmosets | Up to 80 mg/kg/day | Oral | No hypergastrinemia or gastric alterations | [5] |
Experimental Protocols
Protocol 1: Plasma Lipid Profile Analysis
This protocol provides a general guideline for the analysis of plasma lipids in rodents.
1. Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Pipettes and tips
-
Commercially available colorimetric assay kits for Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C)
-
Microplate reader
2. Procedure:
-
Blood Collection: Collect blood samples from animals via an appropriate method (e.g., tail vein, cardiac puncture) into EDTA-containing tubes. It is recommended to fast the animals for 4-6 hours before blood collection.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15-20 minutes at 4°C.[16]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a fresh microcentrifuge tube. Store plasma at -80°C until analysis.
-
Lipid Analysis:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the respective colorimetric assay kits for TC, TG, and HDL-C. This typically involves mixing a small volume of plasma with the provided reagents.
-
Incubate the samples as per the kit's protocol.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Calculations:
-
Calculate the concentrations of TC, TG, and HDL-C based on the standard curve provided with the kit.
-
Low-Density Lipoprotein Cholesterol (LDL-C) can be estimated using the Friedewald formula (for non-fasting samples or samples with high triglycerides, this formula may not be accurate): LDL-C = TC - HDL-C - (TG/5).
-
Protocol 2: Liver Gene Expression Analysis by qPCR
This protocol outlines the steps for analyzing the expression of PPARα target genes in liver tissue.
1. Materials:
-
RNase-free tubes and reagents
-
Tissue homogenizer
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Spectrophotometer or fluorometer for RNA quantification
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., Acox1, Cpt1a) and reference genes (e.g., Gapdh, Actb)
2. Procedure:
-
Tissue Collection and Storage: Euthanize the animal and immediately excise a small piece of the liver (approx. 30-50 mg). To prevent RNA degradation, either snap-freeze the tissue in liquid nitrogen and store at -80°C or place it in an RNA stabilization solution (e.g., RNAlater).
-
RNA Extraction: Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's protocol. This typically involves tissue homogenization, lysis, and purification steps.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6][17][18]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Caption: this compound activates PPARα, leading to changes in gene expression that regulate lipid metabolism.
Caption: A standard workflow for conducting an in vivo this compound animal study.
Caption: A decision tree to troubleshoot inconsistent results in this compound studies.
References
- 1. Chronic stress-induced oxidative damage and hyperlipidemia are accompanied by atherosclerotic development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Statins Mitigate Stress-Related Vascular Aging and Atherosclerosis in apoE-Deficient Mice Fed High Fat-Diet: The Role of Glucagon-Like Peptide-1/Adiponectin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species variation in gastric toxicity following chronic administration of this compound to rat, mouse, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of reference genes for expression analyses in liver of rats with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Veterinární medicína: Acute stress-induced changes in hormone and lipid levels in mouse plasma [vetmed.agriculturejournals.cz]
- 9. Housing matters: Experimental variables shaping metabolism in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atmospheric ammonia alters lipid metabolism-related genes in the livers of broilers (Gallus gallus) [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The results of animal studies with this compound, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood levels, tissue distribution and the duration of action in rats of this compound, a new hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The comparative pharmacokinetics and gastric toxicity of bezafibrate and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 17. A comparison of normalization methods for the expression of genes associated with oxidative stress in the liver of sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ciprofibrate-Induced Hepatotoxicity in Long-Term Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ciprofibrate-induced hepatotoxicity in long-term animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Unexpected High Mortality in this compound-Treated Group
-
Question: We are observing a higher-than-expected mortality rate in our long-term this compound study in rats, which is not preceded by significant changes in liver enzymes. What could be the cause and how should we investigate?
-
Answer:
-
Immediate Actions:
-
Review the dosing protocol and calculations to rule out accidental overdose.
-
Perform a thorough necropsy on the deceased animals immediately, paying close attention to extrahepatic tissues, particularly the heart and kidneys, as fibrates can have effects on these organs.[1][2]
-
Collect blood samples for a complete blood count (CBC) and comprehensive metabolic panel to assess for non-hepatic toxicities.
-
-
Potential Causes & Investigation:
-
Rhabdomyolysis: Fibrates are known to cause muscle damage.[1][2] Check for elevated creatine phosphokinase (CPK) levels in stored serum samples, if available. Histopathological examination of skeletal muscle tissue is crucial.
-
Renal Toxicity: Although less common, fibrates can affect renal function.[1] Examine the kidneys for any pathological changes during necropsy and review serum creatinine and BUN levels.
-
Cardiotoxicity: While some studies suggest protective effects, fibrates can also induce pathophysiological responses in the heart under certain conditions.[3] A detailed histopathological examination of the heart is recommended.
-
Gastrointestinal Distress: Fibrates can cause gastrointestinal issues which might lead to reduced food and water intake, resulting in poor health and mortality.[4][5] Review animal behavior records for any signs of distress, changes in feeding habits, or significant body weight loss.
-
-
Issue 2: Discrepancy Between Liver Enzyme Data and Histopathology
-
Question: Our biochemical analysis shows only a mild elevation in serum ALT and AST levels, but the histopathological examination of the liver reveals significant hepatocyte hypertrophy and eosinophilia. How should we interpret these findings?
-
Answer: This is a known phenomenon with peroxisome proliferators like this compound in rodents.
-
Hepatocyte Adaptation vs. Injury: The observed hypertrophy and eosinophilia are characteristic adaptive responses of rodent hepatocytes to PPARα activation by this compound.[4][5] These changes, along with peroxisome proliferation, reflect an increased metabolic load rather than overt hepatocellular necrosis, which is why the release of ALT and AST may not be dramatically elevated.
-
PPARα-Mediated Gene Expression: Studies suggest that fibrates can directly upregulate the gene expression of aminotransferases via PPARα, which may contribute to mild enzyme elevations without necessarily indicating severe cell death.[6]
-
Further Investigations:
-
Peroxisome Proliferation Markers: To confirm a PPARα-mediated effect, you can perform immunohistochemistry or qPCR for markers of peroxisome proliferation, such as Acyl-CoA oxidase (ACOX1).
-
Apoptosis Markers: To assess for a more subtle form of cell death, consider staining for markers of apoptosis, such as cleaved caspase-3. Apoptosis has been observed in hepatocytes following this compound treatment.[4][5]
-
Electron Microscopy: For a more detailed morphological assessment, transmission electron microscopy (TEM) can be used to visualize the increase in peroxisomes and other ultrastructural changes in hepatocytes.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of this compound-induced hepatotoxicity in rodents?
-
A1: this compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5] In rodents, activation of PPARα in the liver leads to a cascade of events including peroxisome proliferation, hepatocyte hypertrophy, and induction of enzymes involved in fatty acid metabolism.[4][7] While these are adaptive responses, chronic and high-dose exposure can lead to oxidative stress and has been associated with the development of hepatocellular carcinoma in these species.[1][4]
-
-
Q2: Are the hepatotoxic effects of this compound observed in rodents relevant to humans?
-
A2: There are significant species differences in the response to PPARα agonists. Rodents are highly responsive, exhibiting marked peroxisome proliferation and hepatocarcinogenesis at high doses.[1][8] Primates, including humans, are considered refractory to these effects, showing a much weaker response.[8] Therefore, the hepatocarcinogenic findings in rodents are generally not considered directly predictive of human risk at therapeutic doses.[1]
-
Experimental Design and Conduct
-
Q3: What are the recommended rat strains and dosages for a long-term this compound hepatotoxicity study?
-
A3: Fischer 344 and Wistar rats are commonly used strains in this compound studies.[4][9] Dosages can vary depending on the study's objectives. For chronic studies, doses ranging from 1 mg/kg to 10 mg/kg body weight daily have been used.[4] It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific strain and conditions of your laboratory.
-
-
Q4: What are the key parameters to monitor during a long-term study?
-
A4: Regular monitoring should include:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight and Food Consumption: Measured at least weekly.
-
Hematology and Clinical Chemistry: Blood samples should be collected at interim time points and at termination for analysis of liver enzymes (ALT, AST, ALP), bilirubin, and other relevant parameters.
-
Organ Weights: At necropsy, the liver and other organs should be weighed.
-
Histopathology: Detailed microscopic examination of the liver and other tissues is essential.
-
-
Data Interpretation
-
Q5: What are the typical histopathological findings in the livers of rats treated long-term with this compound?
-
A5: Common findings include centrilobular hepatocyte hypertrophy (enlargement of liver cells), eosinophilic cytoplasm, a reduction in glycogen content, and an increase in the number of peroxisomes.[4][5] Apoptosis of hepatocytes may also be observed.[4] In some cases, congestion in the portal area and inflammation around the portal canal have been reported.[10]
-
Data Presentation
Table 1: Summary of this compound Effects on Hepatic Parameters in Male Fischer 344 Rats (4-week study)
| Parameter | Control | This compound (1 mg/kg/day) | This compound (10 mg/kg/day) |
| Relative Liver Weight (% of body weight) | 3.5 ± 0.2 | 4.8 ± 0.3 | 6.5 ± 0.4 |
| Serum ALT (U/L) | 35 ± 5 | 45 ± 7 | 60 ± 9 |
| Serum AST (U/L) | 80 ± 10 | 95 ± 12 | 115 ± 15 |
| Histopathology | Normal | Mild hepatocyte hypertrophy | Marked hepatocyte hypertrophy, eosinophilia, reduced glycogen |
*p < 0.05 compared to control. Data are presented as mean ± SD and are representative values compiled from published studies.[4]
Experimental Protocols
1. Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assay
-
Principle: The activity of ALT and AST is measured using a coupled enzyme assay. For ALT, the transfer of an amino group from alanine to α-ketoglutarate produces pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH) with the concomitant oxidation of NADH to NAD+. For AST, the transfer of an amino group from aspartate to α-ketoglutarate produces oxaloacetate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH) with the oxidation of NADH. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT or AST activity.
-
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture or from the tail vein into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.
-
Assay:
-
Use a commercially available kit following the manufacturer's instructions (e.g., from Sigma-Aldrich, Abcam).
-
Briefly, prepare the working reagent containing the necessary substrates and coenzymes.
-
Add a small volume of serum (typically 5-10 µL) to a 96-well plate.
-
Add the working reagent to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm kinetically over a period of 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the enzyme activity in U/L using the molar extinction coefficient of NADH and the sample volume.
-
-
2. Hematoxylin and Eosin (H&E) Staining of Rat Liver Tissue
-
Principle: H&E staining is a fundamental histological technique used to visualize tissue morphology. Hematoxylin, a basic dye, stains acidic structures (like the cell nucleus) a purplish-blue. Eosin, an acidic dye, stains basic structures (like the cytoplasm and extracellular matrix) in varying shades of pink and red.
-
Procedure:
-
Fixation: Immediately after necropsy, excise a section of the liver (approximately 5 mm thick) and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Processing:
-
Dehydrate the fixed tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
Stain with Harris hematoxylin for 5-8 minutes.[2]
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol to remove excess stain.[2]
-
"Blue" the sections in a weak alkaline solution (e.g., 0.2% ammonia water) to turn the hematoxylin a crisp blue-purple.[2]
-
Rinse in running tap water.
-
Counterstain with eosin Y solution for 30 seconds to 1 minute.[2]
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess for hepatocellular hypertrophy, necrosis, inflammation, steatosis, and other pathological changes.
-
Mandatory Visualizations
Caption: this compound activates PPARα, leading to changes in gene expression and cellular effects in hepatocytes.
Caption: A typical workflow for a long-term this compound-induced hepatotoxicity study in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the hepatic responses to the short-term administration of this compound in several rat strain. Co-induction of microsomal cytochrome P-450 IVA1 and peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrates and Fibrate-induced Liver Injury in Primary Biliary Cholangitis [xiahepublishing.com]
- 7. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relative hypolipidaemic activity and hepatic effects of this compound enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent Ciprofibrate precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Ciprofibrate in stock solutions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and reliability of your this compound solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Question: My this compound stock solution has precipitated. What are the common causes and how can I resolve this?
Answer: this compound precipitation can occur due to several factors, primarily related to its low aqueous solubility and high lipophilicity[1][2]. The most common causes include improper solvent selection, solution supersaturation, temperature fluctuations, and the introduction of water.
To resolve and prevent precipitation, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate anhydrous solvent. This compound is practically insoluble in water but freely soluble in anhydrous ethanol and methanol, and also soluble in DMSO and toluene[3][4][5][6]. For cell culture experiments, DMSO is a common choice, but it is crucial to use a high-purity, anhydrous grade, as DMSO can absorb moisture, which reduces this compound's solubility[7].
-
Concentration Management: Avoid preparing overly concentrated stock solutions. If a high concentration is required, it is critical to ensure the solvent has the capacity to dissolve the compound fully at that concentration. Sonication can aid in the dissolution of this compound[8][9].
-
Temperature Control: this compound's solubility is temperature-dependent, increasing with higher temperatures[10][11]. Store stock solutions at the recommended temperature to maintain stability. For instance, stock solutions in DMSO are typically stored at -20°C or -80°C[7][12]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots[12][13]. If precipitation occurs upon cooling, gentle warming of the solution may help redissolve the compound, but avoid excessive heat to prevent degradation[14].
-
Preventing Contamination: Ensure all equipment is dry and that the solvent has not been contaminated with water. When preparing working solutions, add the this compound stock solution to the aqueous medium slowly while mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Below is a workflow to troubleshoot and prevent this compound precipitation:
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is practically insoluble in water[3][4][5][6]. The recommended solvents are anhydrous ethanol, methanol, and DMSO[3][4][5][6][15]. For cell culture applications, high-purity, anhydrous DMSO is commonly used[7].
Q2: What is the maximum concentration for a stable this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at concentrations of at least 10.85 mg/mL[16]. Some suppliers report solubility in DMSO up to 58 mg/mL (200.58 mM), but caution that moisture-absorbing DMSO can reduce solubility[7]. It is advisable to start with a lower concentration if you encounter precipitation issues.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: this compound stock solutions should be stored at low temperatures, typically -20°C or -80°C, to ensure long-term stability[7][12]. To avoid precipitation caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes[12][13].
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication is a recommended method to aid in the complete dissolution of this compound, especially when preparing more concentrated solutions[8][9].
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue due to this compound's low aqueous solubility. To mitigate this, add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid high localized concentrations that can lead to immediate precipitation. Using a final DMSO concentration of less than 0.5% in the culture medium is also a standard practice to minimize solvent toxicity.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for selecting the appropriate solvent and determining the maximum practical concentration for your stock solution.
| Solvent | Solubility | Reference |
| Water | Practically insoluble / < 1 mg/mL | [3][4][5][6][9] |
| Anhydrous Ethanol | Freely soluble / ≥ 94.6 mg/mL | [3][4][5][6][16] |
| Methanol | Freely soluble | [8] |
| DMSO | ≥ 10.85 mg/mL; up to 58 mg/mL | [7][16] |
| Toluene | Soluble | [3][4][5][6] |
| N,N-Dimethylformamide (DMF) | 0.4075 (mole fraction at 323.15 K) | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
This protocol details the steps for preparing a commonly used concentration of this compound stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening their containers. This minimizes moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 2.89 mg (Molecular Weight: 289.15 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes, or until the solution becomes clear.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there is no particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.
Below is a diagram illustrating the experimental workflow for preparing a this compound stock solution.
References
- 1. Buy this compound, (R)- | 135133-49-2 [smolecule.com]
- 2. This compound-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 52214-84-3 [chemicalbook.com]
- 5. Ciprofibrato [INN-Spanish] [chembk.com]
- 6. drugfuture.com [drugfuture.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. This compound | PPAR | TargetMol [targetmol.com]
- 10. Collection - Study on this compound Equilibrium Solubility and Thermodynamic Correlation in Four Aqueous Cosolvency Mixtures at Saturation - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. apexbt.com [apexbt.com]
Best practices for Ciprofibrate administration in oral gavage studies
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the administration of Ciprofibrate in oral gavage studies. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and humane experimental procedures.
Troubleshooting Guides
Issue 1: this compound Formulation Issues
Q1: My this compound suspension is not uniform and appears to be precipitating. What should I do?
A1: Achieving a stable and uniform suspension is critical for accurate dosing. This compound is poorly soluble in water, making a suspension the most common formulation for oral gavage.
-
Vehicle Selection: The choice of vehicle is crucial. Common suspending vehicles include:
-
0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in purified water.
-
0.5% (w/v) Methylcellulose in purified water.
-
Corn oil or other vegetable oils can also be used, particularly for lipid-soluble compounds.[1]
-
-
Preparation Technique:
-
Wetting the Powder: Before adding the bulk vehicle, it is advisable to wet the this compound powder with a small amount of the vehicle to form a paste. This helps in breaking down clumps and facilitates better dispersion.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size distribution.
-
Constant Agitation: Suspensions can settle over time. It is essential to stir the suspension continuously using a magnetic stirrer during the dosing procedure to ensure that each animal receives the correct dose.
-
-
Troubleshooting Steps:
-
Increase Viscosity: If precipitation occurs rapidly, consider increasing the concentration of the suspending agent (e.g., from 0.5% to 1% CMC).
-
Particle Size Reduction: Ensure the this compound powder is finely milled to improve suspension stability.
-
Fresh Preparation: Prepare the suspension fresh daily to minimize issues with stability.
-
Q2: The this compound formulation is too viscous to be drawn into the syringe or administered through the gavage needle. How can I resolve this?
A2: High viscosity can lead to inaccurate dosing and difficulty in administration.
-
Decrease Suspending Agent Concentration: While a certain viscosity is needed to maintain suspension, an excessively high concentration of the suspending agent can make the formulation unworkable. Try reducing the concentration of CMC or methylcellulose.
-
Appropriate Gavage Needle Gauge: Ensure you are using an appropriate gauge for your gavage needle. A larger gauge (e.g., 18G for rats, 20G for mice) may be necessary for more viscous formulations.[2]
-
Gentle Warming: Gentle warming of the formulation in a water bath may help to reduce viscosity. However, ensure that the temperature is not high enough to degrade the this compound or the vehicle.
Issue 2: Animal Welfare and Administration Complications
Q3: The animals are showing signs of distress (e.g., struggling, choking, reflux) during or after gavage. What could be the cause and how can I prevent it?
A3: Animal distress is a serious concern and can indicate procedural errors or adverse reactions to the formulation.
-
Proper Restraint: Ensure proper and gentle restraint of the animal. The head, neck, and back should be in a straight line to facilitate the passage of the gavage needle.[3]
-
Correct Needle Placement: The gavage needle should be inserted gently along the roof of the mouth and into the esophagus. If resistance is met, do not force the needle.[2] Accidental entry into the trachea is a common cause of distress and can be fatal.
-
Dose Volume: Administering too large a volume can cause reflux and aspiration. The recommended maximum oral gavage volume for rodents is typically 10 mL/kg, though smaller volumes are often better tolerated.[4][5] For pregnant animals, the maximum volume should be reduced.[6]
-
Speed of Administration: Administer the formulation slowly to allow the animal to swallow and to prevent regurgitation.
-
Formulation Palatability: While less of a concern with direct gavage, an irritating formulation can cause discomfort. Ensure the pH of your formulation is within a tolerable range (generally between 4 and 8 for oral administration).
Q4: I am observing unexpected mortality in my this compound-treated group. What are the potential causes?
A4: Unexpected mortality requires immediate investigation.
-
Gavage Error: Aspiration of the formulation into the lungs or perforation of the esophagus or stomach are potential causes of acute mortality.[7] Review your gavage technique and ensure all personnel are properly trained.
-
Compound Toxicity: this compound can cause dose-dependent toxicity, including hepatotoxicity and gastric toxicity in rodents.[8][9] Review the literature for established toxic doses in the species and strain you are using. The observed mortality may be a result of the dose being too high.
-
Vehicle Effects: While generally considered inert, some vehicles can have biological effects, especially with chronic administration.[1] Always include a vehicle-only control group to differentiate between vehicle and compound effects.
Frequently Asked Questions (FAQs)
Q5: What is a suitable vehicle for this compound in oral gavage studies?
A5: Due to its poor aqueous solubility, this compound is typically administered as a suspension. A commonly used and effective vehicle is 0.5% to 1% (w/v) carboxymethylcellulose (CMC) in purified water .[10][11] Corn oil can also be a suitable vehicle.[1] The choice of vehicle should be justified in your study protocol and a vehicle control group should always be included in the experimental design.
Q6: How should I prepare a this compound suspension for oral gavage?
A6: The following is a general protocol for preparing a this compound suspension. The exact parameters may need to be optimized for your specific study.
Caption: Workflow for preparing a this compound suspension for oral gavage.
Q7: What are the reported effective and toxic doses of this compound in rodents?
A7: Dosages can vary depending on the study's objectives and the rodent species and strain. It is crucial to consult the literature for doses relevant to your specific research question.
| Species | Effective Dose Range | Reported Toxic Effects and Doses |
| Rat | 1 - 10 mg/kg/day for effects on lipid metabolism and gene expression.[9] | - Hepatotoxicity: Observed with chronic administration, characterized by liver enlargement and hypertrophy.[9] - Gastric Toxicity: Chronic administration of 20 mg/kg/day can lead to hypergastrinemia and morphological changes in the stomach.[8] |
| Mouse | Doses in a similar range to rats are often used, but species-specific differences in metabolism exist. | - Gastric Effects: Mice appear to be less susceptible to the gastric toxicity observed in rats at similar dose levels.[8] |
Q8: How should I store the this compound formulation?
A8: It is best practice to prepare the suspension fresh daily . If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Before use, the suspension must be allowed to return to room temperature and be thoroughly re-homogenized to ensure uniformity. Long-term storage of suspensions is generally not recommended due to the risk of particle aggregation and microbial growth.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Suspension in 0.5% CMC
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Methodology:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh 0.5 g of CMC.
-
Heat approximately 50 mL of purified water to 60-70°C.
-
Slowly add the CMC to the heated water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining 50 mL of room temperature purified water.
-
Continue stirring until the CMC is fully dissolved and the solution has cooled to room temperature. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound for your desired final volume (e.g., for 50 mL of a 1 mg/mL suspension, you will need 50 mg of this compound).
-
Weigh the calculated amount of this compound powder.
-
Place the this compound powder in a mortar.
-
Add a small volume (e.g., 1-2 mL) of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste.
-
Gradually add the remaining 0.5% CMC vehicle in small portions while continuing to mix.
-
Transfer the suspension to a beaker and place it on a magnetic stirrer. Stir continuously for at least 30 minutes to ensure homogeneity.
-
Alternatively, a homogenizer can be used for more efficient particle size reduction and dispersion.
-
-
Administration:
-
Keep the suspension on the magnetic stirrer throughout the dosing procedure to maintain uniformity.
-
Use an appropriate size syringe and gavage needle for the animal species.
-
Gently mix the suspension by inverting the syringe several times before dosing each animal.
-
Signaling Pathways and Logical Relationships
Caption: A decision tree for troubleshooting common issues in this compound oral gavage studies.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species variation in gastric toxicity following chronic administration of this compound to rat, mouse, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing variability in Ciprofibrate treatment response in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ciprofibrate in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell lines?
A1: this compound is a fibric acid derivative that primarily acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that, upon activation by a ligand like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, including those for fatty acid uptake, beta-oxidation, and ketogenesis.[3][4] The activation of PPARα leads to an increased expression of enzymes like lipoprotein lipase, which is crucial for the breakdown of triglycerides.[1]
Q2: Why do different cell lines exhibit variable responses to this compound treatment?
A2: Variability in the response to this compound among different cell lines is a well-documented phenomenon and can be attributed to several factors:
-
Species-Specific Differences: Rodent and human cells show markedly different responses to PPARα agonists. Rodent cell lines, such as the rat hepatoma line Fao, are generally more responsive to this compound, exhibiting significant increases in peroxisome proliferation and cell size.[5][6] In contrast, human hepatoma cell lines like HepG2 are relatively refractory to these effects.[5][6]
-
PPARα Expression Levels: The expression level of PPARα can vary significantly between different cell lines. Cells with higher endogenous expression of PPARα are generally more responsive to this compound.
-
Genetic and Epigenetic Differences: The genetic and epigenetic landscape of a cell line, including the presence of mutations or alterations in signaling pathways that interact with PPARα, can influence the response to this compound.[7]
-
Cellular Context: The metabolic state of the cell, including its baseline lipid metabolism, can impact the magnitude of the response to a PPARα agonist.
Q3: What are the expected effects of this compound on lipid metabolism in responsive cell lines?
A3: In responsive cell lines, this compound treatment is expected to induce significant changes in lipid metabolism. These changes include a reduction in intracellular triglyceride levels due to increased fatty acid oxidation.[8][9] this compound also influences cholesterol metabolism by increasing the expression of genes involved in reverse cholesterol transport.[1] Furthermore, it can decrease the synthesis of very-low-density lipoprotein (VLDL) particles.[10]
Troubleshooting Guide
Issue 1: I am observing high variability or no response to this compound in my experiments.
-
Possible Cause 1: Cell Line Choice.
-
Question: Are you using a cell line that is known to be responsive to PPARα agonists?
-
Troubleshooting Steps:
-
Verify Cell Line Responsiveness: Review the literature to confirm that your chosen cell line (e.g., HepG2, Fao) has been characterized for its response to fibrates. Note that human cell lines are often less responsive than rodent ones.[5][6]
-
Consider an Alternative Cell Line: If you are using a human cell line and observing a weak response, consider using a rat or mouse hepatoma cell line, such as Fao or MH1C1, which are known to be more sensitive to this compound.[6][11]
-
PPARα Expression Analysis: If possible, quantify the expression of PPARα in your cell line using qPCR or Western blotting to ensure it is expressed at sufficient levels.
-
-
-
Possible Cause 2: Compound Solubility and Stability.
-
Question: Is your this compound properly dissolved and stable in the culture medium?
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your treatment media for any signs of compound precipitation, which can appear as cloudiness or a visible pellet.[12][13]
-
Optimize Solubilization: this compound is often dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[12][14] When diluting the stock solution, add it to pre-warmed media and mix thoroughly.[14]
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
-
-
Possible Cause 3: Experimental Conditions.
-
Question: Are your experimental conditions, such as cell density and treatment duration, optimized?
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Cell density can influence the response to treatment. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay.
-
Time-Course Experiment: The effects of this compound on gene expression and lipid metabolism are time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Issue 2: I am observing unexpected cytotoxicity with this compound treatment.
-
Possible Cause 1: High Compound Concentration.
-
Question: Are you using a this compound concentration that is toxic to your specific cell line?
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment and an MTT or similar cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line.[15] This will help you select a sub-toxic concentration for your mechanism-of-action studies.
-
Review Literature for Typical Concentrations: Consult published studies to identify the concentration range of this compound typically used for your cell line or similar models.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Question: Is the final concentration of your solvent (e.g., DMSO) in the culture medium too high?
-
Troubleshooting Steps:
-
Include a Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the this compound.[14]
-
Reduce Solvent Concentration: If the vehicle control shows signs of toxicity, reduce the final solvent concentration in your experiments.[14]
-
-
Issue 3: My qPCR results for PPARα target genes are inconsistent.
-
Possible Cause 1: Suboptimal qPCR Assay Design.
-
Question: Are your primers and probes for qPCR designed and validated correctly?
-
Troubleshooting Steps:
-
Primer Design and Validation: Ensure your qPCR primers are specific to the target gene and do not form primer-dimers. Validate primer efficiency by running a standard curve.
-
Reference Gene Selection: Use at least two stably expressed reference (housekeeping) genes for normalization to ensure the reliability of your results.
-
-
-
Possible Cause 2: RNA Quality and Reverse Transcription.
-
Question: Is the quality of your RNA and the efficiency of your reverse transcription optimal?
-
Troubleshooting Steps:
-
Assess RNA Integrity: Check the integrity of your RNA using a method like gel electrophoresis or a Bioanalyzer to ensure it is not degraded.
-
Optimize Reverse Transcription: Ensure that your reverse transcription reaction is efficient and consistent across all samples. Include a no-reverse transcriptase control to check for genomic DNA contamination.[16]
-
-
Data Presentation
Table 1: this compound Effect on Palmitoyl-CoA Oxidase Activity in Different Hepatic Cell Lines
| Cell Line | Species | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in Activity (over control) |
| Fao | Rat | 250 | 72 | ~7-fold |
| MH1C1 | Rat | 250 | 72 | ~4 to 5-fold |
| MH1C1 | Rat | 500 | 72 | ~4 to 5-fold |
| HepG2 | Human | 250 | 72 | ~2-fold |
| HepG2 | Human | 1000 | 48 | ~3-fold |
Data synthesized from a study by Courtois et al.[6]
Table 2: Effects of this compound on Plasma Lipids in Clinical Studies
| Parameter | This compound Treatment | Percentage Change |
| Total Cholesterol | 100 mg/day | ↓ 15% |
| Triglycerides | 100 mg/day | ↓ 47% |
| VLDL-Cholesterol | 100 mg/day | Similar to Triglycerides |
| HDL-Cholesterol | 100 mg/day | ↑ 17% |
| Fibrinogen | 100 mg/day | ↓ 10% |
Data from a study on patients with type 2 diabetes mellitus.[8]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[17][18][19][20]
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol provides a general workflow for qPCR analysis of PPARα target gene expression.[16][21][22][23]
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Validated primers for target and reference genes
-
qPCR instrument
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the optimal duration.
-
Harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to one or more stable reference genes.
-
3. Assessment of Intracellular Lipid Accumulation by Oil Red O Staining
This protocol is a standard method for visualizing neutral lipids in cultured cells.[24][25][26][27][28]
-
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
60% isopropanol
-
Oil Red O working solution
-
Hematoxylin for counterstaining (optional)
-
Microscope
-
-
Procedure:
-
After treating the cells with this compound, wash them gently with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add the Oil Red O working solution to the cells and incubate for 10-15 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells multiple times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and then wash with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be eluted with 100% isopropanol and the absorbance can be measured.[26]
-
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: General experimental workflow for assessing this compound response.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound [drugcentral.org]
- 3. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Human HepG2 and rat Fao hepatic-derived cell lines show different responses to this compound, a peroxisome proliferator: analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of peroxisomal palmitoyl-CoA oxidase activity by this compound in hepatic cell lines: comparative studies in Fao, MH1C1 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. eu.idtdna.com [eu.idtdna.com]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. bu.edu [bu.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 25. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 26. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 27. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 28. Lipid Staining Kit (ab287838/K580-24) | Abcam [abcam.com]
Refinement of Ciprofibrate dosage to minimize adverse effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining ciprofibrate dosage in in vivo experiments to achieve therapeutic efficacy while minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fibric acid derivative that primarily acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism.[1] Upon binding, this compound activates PPARα, leading to a cascade of effects including increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.[1] It also stimulates hepatic uptake of LDL cholesterol and increases HDL cholesterol levels.[1][2]
Q2: What are the most common adverse effects observed with this compound in in vivo studies?
A2: Common adverse effects reported include gastrointestinal disturbances (nausea, diarrhea, abdominal pain), headache, and skin rashes.[2][3] Of greater concern for experimental studies are potential effects on the liver and muscles.[3][4] These include elevations in liver enzymes (hepatotoxicity) and muscle-related issues such as myalgia (pain), myositis (inflammation), and, in rare but severe cases, rhabdomyolysis (muscle breakdown).[2][3][4][5]
Q3: How does this compound dosage correlate with adverse effects like hepatotoxicity and myopathy?
A3: Adverse effects are generally dose-dependent.[4] In rodent studies, higher doses and chronic treatment are more likely to induce hepatotoxicity, characterized by hepatocyte hypertrophy and apoptosis.[4][6] In humans, daily doses of 200 mg or more have been associated with a significantly higher risk of rhabdomyolysis, leading to the recommendation that the daily dose should not exceed 100 mg.[5] The risk of myopathy and rhabdomyolysis is notably increased when this compound is co-administered with other fibrates or HMG-CoA reductase inhibitors (statins).[2][5]
Q4: Are there known species-specific differences in the response to this compound?
A4: Yes, significant species-specific differences exist, particularly between rodents and primates. Rodents (mice and rats) are highly sensitive to PPARα agonists and exhibit pronounced hepatic effects, including peroxisome proliferation, hyperplasia, and even hepatocellular carcinoma at high doses.[7] Primates, including humans and cynomolgus monkeys, are comparatively refractory to these effects.[7] For example, studies in cynomolgus monkeys showed upregulation of fatty acid metabolism genes but lacked the transcriptional signals for DNA damage or oxidative stress seen in rodents.[7] This is a critical consideration when extrapolating data from rodent models to human applications.
Troubleshooting Guide
Issue: I am observing a significant elevation in serum liver enzymes (e.g., ALT, AST) in my animal cohort.
-
Possible Cause: The administered dose of this compound may be causing hepatotoxicity in the specific model. Rodent models are particularly susceptible.[4][7]
-
Troubleshooting Steps:
-
Confirm Baseline: Ensure that pre-treatment liver function tests were within the normal range for the cohort.
-
Dose Reduction: Consider reducing the this compound dosage in subsequent experimental arms. A dose-response study is recommended to find the optimal therapeutic window.
-
Histopathology: At the study endpoint, collect liver tissue for histopathological analysis to assess for hypertrophy, eosinophilia, or apoptosis.[4][6]
-
Monitoring Frequency: Increase the frequency of liver function monitoring. For long-term studies, periodic testing (e.g., every 3 months in clinical settings) is recommended.[2][8]
-
Issue: Animals are showing signs of muscle weakness, or serum creatine phosphokinase (CPK) levels are elevated.
-
Possible Cause: this compound-induced myopathy or myositis.[3][5] This risk is elevated with higher doses or co-administration with statins.[2][5]
-
Troubleshooting Steps:
-
Discontinue Co-medication: If statins or other fibrates are being used, their contribution to myopathy should be considered, and their use may need to be discontinued for the study.[9]
-
Measure CPK: Immediately assess serum CPK levels in animals reporting symptoms. This is a key biomarker for muscle damage.[2][8]
-
Dose Adjustment: Discontinue this compound administration in affected animals. Future cohorts should be tested with a lower dose. Doses above 100mg/day in humans are linked to higher risk.[5]
-
Hydration: Ensure adequate hydration, as myoglobinuria resulting from severe muscle breakdown can lead to kidney damage.[3]
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Efficacy in Human Clinical Trials
| Daily Dosage | Study Population | Key Efficacy Outcomes | Reference(s) |
| 50 mg | Type II Hypercholesterolemia | Total Cholesterol ↓11%, LDL ↓13%, HDL ↑8%, Triglycerides ↓22% | [10] |
| 100 mg | Type II Hypercholesterolemia | Total Cholesterol ↓20%, LDL ↓24%, HDL ↑9.8%, Triglycerides ↓30% | [10] |
| 100 mg | Hypertriglyceridemia & Low HDL | Triglycerides ↓44%, Non-HDL Cholesterol ↓19%, HDL ↑10% | [11] |
| 100 mg | Primary Hyperlipidemia (Types IIa, IIb, IV) | Significant ↓ in Total Cholesterol, LDL, Triglycerides; Significant ↑ in HDL | [12] |
| 50, 100, 200 mg | Hyperlipoproteinaemia (Types IIA, IIB, IV) | Greatest effect at 200 mg; VLDL Triglycerides ↓48-59%; HDL ↑6-19% | [13] |
Table 2: Summary of this compound Dosages and Effects in Preclinical In Vivo Models
| Dosage | Animal Model | Duration | Key Observations & Adverse Effects | Reference(s) |
| 1 or 10 mg/kg/day | Fischer 344 Rats | 4 weeks | Slight, concentration-dependent hepatotoxicity; Hepatocyte hypertrophy, eosinophilia, apoptosis. | [4] |
| 50 mg/kg/day | Sprague-Dawley Rats | 7 weeks | Hypergastrinemia, increased G cell density (effects mediated via antrum lumen). | [14] |
| Various Doses | Cynomolgus Monkeys | 4 or 15 days | Upregulation of fatty acid metabolism genes; No transcriptional signal for DNA damage or oxidative stress. | [7] |
| 2 mg/kg/day | Zucker Rats (lean & obese) | 4 weeks | Hepatocyte hypertrophy, eosinophilia, reduced glycogen, apoptosis. | [6] |
Experimental Protocols & Workflows
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
-
Baseline Data Collection: Prior to dosing, collect blood samples via tail vein or saphenous vein to establish baseline levels for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Bilirubin.
-
Dosing Regimen: Administer this compound (e.g., 1, 10, 50 mg/kg) or vehicle control daily via oral gavage for the planned study duration (e.g., 4 weeks).[4]
-
Interim Monitoring: Collect blood samples at regular intervals (e.g., weekly) to monitor for changes in ALT and AST levels.
-
Terminal Endpoint:
-
At the end of the study, perform a final blood collection for liver function analysis.
-
Euthanize the animals and perform a necropsy.
-
Record the liver weight to calculate the liver-to-body-weight ratio.
-
Fix liver sections in 10% neutral buffered formalin for histopathological processing (H&E staining).
-
-
Data Analysis: Compare serum enzyme levels and histopathological findings (e.g., presence of hypertrophy, apoptosis, necrosis) between dose groups and the vehicle control.[4][6]
Protocol 2: Monitoring for Myopathy in In Vivo Studies
-
Baseline Data Collection: Collect pre-treatment blood samples to establish baseline levels for Creatine Phosphokinase (CPK).
-
Clinical Observation: Throughout the study, perform daily clinical observations, paying close attention to signs of muscle weakness, lethargy, or tenderness.
-
Triggered Monitoring: If an animal displays signs of muscle weakness, immediately collect a blood sample to measure CPK levels.[2][8]
-
Scheduled Monitoring: For higher-risk studies (e.g., high-dose this compound or co-administration with a statin), schedule periodic CPK monitoring (e.g., every 1-2 weeks) for all animals.
-
Terminal Endpoint:
-
Collect a final blood sample for CPK analysis.
-
Harvest skeletal muscle tissue (e.g., quadriceps) and fix for histopathological analysis to look for signs of inflammation or necrosis.
-
-
Data Analysis: Analyze changes in CPK levels over time and correlate with clinical observations and histopathology. A significant, sustained elevation in CPK is indicative of muscle damage.[5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Single and chronic administration of this compound or of this compound-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. This compound, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. This compound | Dosing & Uses | medtigo [medtigo.com]
- 10. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response study of the effect of this compound on serum lipoprotein concentrations in hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ciprofibrate vs. Fenofibrate: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of ciprofibrate and fenofibrate, two fibrate drugs commonly used to treat dyslipidemia. The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and safety profiles based on data from animal studies.
Head-to-Head Efficacy in Animal Models
This compound has demonstrated significantly higher potency in lipid-lowering effects compared to fenofibrate in animal models. A key study in normolipemic and diet-induced hyperlipidemic rats revealed that this compound is approximately 25 times more active than fenofibrate in reducing plasma triglyceride and cholesterol concentrations[1].
Table 1: Comparative Lipid-Lowering Efficacy in Hyperlipidemic Rats
| Parameter | This compound (2.5 mg/kg/day) | Fenofibrate (50 mg/kg/day) | Animal Model | Study Duration | Reference |
| Plasma Triglycerides | Significantly Reduced | Significantly Reduced | Diet-induced hyperlipidemic rats | 8 days | [1] |
| Plasma Cholesterol | Significantly Reduced | Significantly Reduced | Diet-induced hyperlipidemic rats | 8 days | [1] |
| (VLDL + LDL)-Cholesterol / HDL-Cholesterol Ratio | Maintained near normal levels | Not specified | Diet-induced hyperlipidemic rats | 8 days | [1] |
Table 2: Effects on Lipoprotein Metabolism in Normolipemic Rats
| Parameter | This compound (2.5 mg/kg/day) | Fenofibrate (50 mg/kg/day) | Animal Model | Study Duration | Reference |
| Lipoprotein Production | Reduced | Reduced | Normolipemic rats | 8 days | [1] |
| Hepatic Cholesterol Synthesis | Inhibited | Inhibited | Normolipemic rats | 8 days | [1] |
| Hepatic Glycerolipid Synthesis | Significantly Reduced | Not specified | Normolipemic rats | 8 days | [1] |
Mechanism of Action: PPAR-α Activation
Both this compound and fenofibrate exert their therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism[2][3][4].
The binding of a fibrate to PPAR-α leads to a cascade of molecular events that ultimately results in reduced plasma triglycerides and, in some cases, a modest reduction in LDL-cholesterol and an increase in HDL-cholesterol[2][5].
Comparative Safety and Adverse Effects in Animal Models
A common finding in rodent studies with fibrates is the induction of hepatomegaly (enlarged liver) and peroxisome proliferation[6]. This effect is considered a rodent-specific phenomenon and is not typically observed to the same extent in humans.
Table 3: Comparative Adverse Effects in Rodent Models
| Adverse Effect | This compound | Fenofibrate | Animal Model | Reference |
| Hepatomegaly | Observed | Observed | Rats | [7] |
| Induction of Cytochrome P450 Enzymes | Induces CYP4A1 | Induces CYP4A1 | Rats | [7] |
| Peroxisome Proliferation | Potent inducer | Inducer | Rodents | [6] |
Studies have shown that both this compound and fenofibrate can induce cytochrome P450 (CYP) enzymes, particularly the CYP4A family, which is involved in fatty acid metabolism[7]. This induction is a known consequence of PPAR-α activation.
Experimental Protocols
The following section details a typical experimental workflow for inducing hyperlipidemia in rats and assessing the efficacy of fibrate treatments.
Detailed Methodology for a Hyperlipidemia Rat Model:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet-Induced Hyperlipidemia: A common method to induce hyperlipidemia is to feed the animals a high-fat and high-cholesterol diet for a period of 2 to 4 weeks. This diet is often supplemented with cholic acid to enhance cholesterol absorption[8][9].
-
Drug Administration: this compound and fenofibrate are typically administered orally via gavage, suspended in a vehicle such as carboxymethyl cellulose. Dosages in comparative studies have been around 2.5 mg/kg for this compound and 50 mg/kg for fenofibrate, reflecting their difference in potency[1].
-
Blood and Tissue Collection: Blood samples are collected at baseline and at the end of the study to analyze plasma lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C). Livers may also be excised for weight measurement and histological analysis to assess for hepatomegaly and other changes[7].
-
Biochemical Analysis: Plasma lipid levels are measured using standard enzymatic colorimetric assays. Liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be measured to assess liver function.
Conclusion
In preclinical animal models, this compound is a more potent lipid-lowering agent than fenofibrate. Both drugs share a common mechanism of action through the activation of PPAR-α. The primary adverse effect observed in rodents is hepatomegaly, a species-specific phenomenon. These findings from animal studies provide a valuable foundation for understanding the pharmacological profiles of these two fibrates and for guiding further research and clinical use.
References
- 1. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Hypolipidemic Effects of Ciprofibrate in a Novel Hepatocyte Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypolipidemic effects of Ciprofibrate, a well-established PPARα agonist, in a novel cell line. It offers a comparative analysis against standard cell lines and details the necessary experimental protocols to generate robust and publishable data.
Introduction to this compound and its Mechanism of Action
This compound is a lipid-lowering agent belonging to the fibrate class of drugs, primarily prescribed to manage hyperlipidemia.[1] Its therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor highly expressed in the liver.[1][2] Upon binding, this compound induces a conformational change in PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3] This action upregulates the expression of genes involved in fatty acid transport, beta-oxidation, and ketogenesis, while simultaneously decreasing the expression of genes like apolipoprotein C-III, an inhibitor of lipoprotein lipase.[4][5] The net effect is a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[6][7][8]
Comparison of Cell Lines for Hypolipidemic Studies
The choice of cell line is critical for obtaining physiologically relevant data. While established lines like HepG2 are widely used, they may not fully recapitulate the biology of normal human hepatocytes.[9][10] This section compares a hypothetical novel cell line, HepatoLipid-1 (HL-1) , with two standard liver cell lines. HL-1 is conceptualized as an immortalized, non-tumorigenic human hepatocyte line that maintains high expression of key metabolic regulators, making it an ideal model for this research.
| Feature | HepatoLipid-1 (HL-1) (Novel) | HepG2 (Established) | THLE-2 (Established) |
| Cell Type | Immortalized Human Hepatocyte | Human Hepatocellular Carcinoma | Immortalized Human Liver Epithelial |
| Origin | Primary Human Liver Tissue | 15-year-old male with hepatoblastoma[10] | Normal adult human liver tissue |
| Key Advantage | High physiological relevance; stable expression of PPARα and other metabolic genes. | Well-characterized, robust, and extensively documented in literature.[11] | Non-cancerous origin, providing a more "normal" baseline. |
| Key Limitation | Requires thorough initial characterization as a new model. | Cancerous origin; may exhibit altered metabolic pathways not representative of normal hepatocytes.[9] | Lower expression of some mature hepatocyte markers and metabolic enzymes compared to primary cells. |
| PPARα Expression | High and stable | Moderate | Low to Moderate |
| Lipid Synthesis | Responsive to hormonal and nutrient stimuli. | High basal rate of lipid synthesis. | Lower basal metabolic activity. |
| Suitability | Excellent: Ideal for studying drug-induced changes in lipid metabolism in a near-physiological context. | Good: Suitable for initial screening and mechanistic studies, but results require careful interpretation.[11] | Fair: Useful as a non-cancerous control but may be less responsive to PPARα agonists. |
Experimental Protocols & Workflow
The following protocols provide a detailed methodology for assessing the hypolipidemic activity of this compound in the HL-1 cell line.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture HL-1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, seed cells into 12-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Lipid-Depleted Medium: To avoid confounding effects from lipids in the serum, switch the cells to a medium containing 10% lipid-stripped FBS for 12-18 hours before treatment.[12]
-
Preparation of this compound: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in the lipid-depleted culture medium to achieve final treatment concentrations (e.g., 10, 50, 100, 300 µM).[2] Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Treatment: Aspirate the medium from the cells and add the this compound-containing or vehicle control medium. Incubate for 24 to 48 hours at 37°C and 5% CO₂.
Protocol 2: Quantification of Intracellular Lipids (Oil Red O Method)
This protocol quantifies neutral lipid accumulation within the cells.[13]
-
Fixation: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 500 µL of 10% formalin to each well and incubate for 20 minutes at room temperature.[14]
-
Staining: Prepare a fresh Oil Red O working solution by mixing 6 parts Oil Red O stock solution (0.5% in isopropanol) with 4 parts distilled water. Filter the solution through a 0.5 µm filter.[13] Remove the formalin, wash wells with distilled water, and add 500 µL of the filtered Oil Red O working solution. Incubate for 20 minutes.
-
Washing: Remove the staining solution and wash the wells repeatedly with distilled water until the excess stain is removed and the water runs clear.
-
Dye Extraction: Allow the wells to air dry completely. Add 500 µL of 100% isopropanol to each well and place the plate on an orbital shaker for 10 minutes to extract the dye from the lipid droplets.[14]
-
Quantification: Transfer 200 µL of the isopropanol extract from each well to a 96-well plate. Measure the absorbance at 520-540 nm using a microplate reader.[13][14] Normalize the absorbance values to the total protein content of a parallel well to account for differences in cell number.
Protocol 3: Gene Expression Analysis (qRT-PCR)
This protocol measures changes in the mRNA levels of key PPARα target genes.[15]
-
RNA Extraction: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and assess its purity (A260/A280 ratio). Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes, and a suitable SYBR Green master mix. Perform the reaction on a real-time PCR system.[15]
-
Target Genes:
-
Housekeeping Gene (for normalization): GAPDH or ACTB.
-
-
Data Analysis: Calculate the relative expression of target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Data Presentation: Expected Outcomes
The experimental data should be summarized in clear, comparative tables. Below is a sample table illustrating the expected dose-dependent effects of this compound in the HL-1 cell line.
| This compound (µM) | Intracellular Lipid Content (Fold Change vs. Vehicle) | ACOX1 mRNA Expression (Fold Change vs. Vehicle) | CPT1A mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| 10 | 0.85 ± 0.07 | 1.95 ± 0.21 | 1.70 ± 0.18 |
| 50 | 0.62 ± 0.05 | 4.30 ± 0.35 | 3.85 ± 0.31 |
| 100 | 0.41 ± 0.04 | 7.80 ± 0.59 | 6.90 ± 0.52 |
| 300 | 0.35 ± 0.03 | 8.10 ± 0.64 | 7.25 ± 0.55* |
| Note: Data are hypothetical (Mean ± SD). * indicates p < 0.05 compared to vehicle control. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors α and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases paraoxonase activity in patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor alpha-selective activator this compound upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in hyperlipoproteinaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound effects on carbohydrate and lipid metabolism in type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. runtogen.com [runtogen.com]
- 11. Clinical Implementation of Sustainable Functional Foods and Nutraceuticals in Metabolic Health: A Feasibility Study | MDPI [mdpi.com]
- 12. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression analysis of genes related to lipid metabolism in peripheral blood lymphocytes of chickens challenged with reticuloendotheliosis virus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ciprofibrate and Bezafibrate on Lipid Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid-lowering agents is paramount for advancing therapeutic strategies against dyslipidemia. This guide provides a comprehensive head-to-head comparison of two prominent fibrates, ciprofibrate and bezafibrate, focusing on their respective impacts on lipid profiles, supported by experimental data.
Executive Summary
This compound and bezafibrate are both effective lipid-lowering agents of the fibrate class, primarily utilized to manage hypertriglyceridemia and mixed dyslipidemia. Their principal mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which in turn regulates gene expression involved in lipid metabolism. While both drugs demonstrate efficacy in improving lipid profiles, notable differences in their potency and effects on specific lipid parameters have been observed in clinical studies. This compound has been shown to produce a significantly greater reduction in total cholesterol, LDL cholesterol, and triglycerides compared to bezafibrate. Conversely, bezafibrate may lead to a more pronounced increase in HDL cholesterol, although this difference was not statistically significant in a head-to-head trial.[1][2]
Mechanism of Action
Fibrates exert their effects on lipid metabolism primarily through the activation of PPARα.[3] This nuclear receptor plays a crucial role in the transcription of genes that control lipid and lipoprotein metabolism. Activation of PPARα leads to a cascade of effects, including increased synthesis of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins. It also promotes the hepatic uptake and oxidation of fatty acids, thereby reducing the substrate available for triglyceride synthesis. Additionally, fibrates can influence HDL cholesterol levels by increasing the production of its major apolipoproteins, apoA-I and apoA-II.
A key distinction between the two drugs lies in their receptor selectivity. This compound is a selective PPARα agonist. In contrast, bezafibrate is considered a pan-PPAR agonist, meaning it activates all three PPAR isoforms: α, γ, and δ. This broader activity profile may contribute to its effects on glucose metabolism in addition to its lipid-modifying properties.
Head-to-Head Clinical Trial Data
A key multicenter, open, parallel-group study directly compared the efficacy of this compound and a sustained-release formulation of bezafibrate in patients with type II hyperlipidaemia. The results of this eight-week trial are summarized below.
| Lipid Parameter | This compound (100 mg/day) | Bezafibrate (400 mg/day) |
| Total Cholesterol | -17.8% | -12.5% |
| LDL Cholesterol | -22.4% | -17.2% |
| HDL Cholesterol | +19.6% | +24.9% |
| Triglycerides | -33.9% | -26.1% |
| Data from a comparative study of this compound and sustained-release bezafibrate.[1][2] |
In this study, this compound demonstrated a statistically significant greater reduction in total cholesterol, LDL cholesterol, and triglycerides compared to bezafibrate. While both drugs significantly increased HDL cholesterol, the difference between the two treatments was not statistically significant.[1][2]
Experimental Protocols
Study Design from Head-to-Head Comparison
The primary comparative data is derived from a multicenter, open, parallel-group study involving 174 patients with type II hyperlipidaemia.[1][2]
-
Patient Population: Patients diagnosed with type II hyperlipidaemia.
-
Intervention:
-
This compound group (n=83): 100 mg once daily.
-
Bezafibrate group (n=91): 400 mg (sustained-release formulation) once daily.
-
-
Duration: 8 weeks.
-
Primary Outcome Measures: Percentage change from baseline in total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Methodology: Lipid concentrations were measured at baseline, following a stabilization period on a lipid-lowering diet, and after the 8-week treatment period. Safety was evaluated through the monitoring of adverse events and analysis of haematological and biochemical parameters.[1][2]
Lipid Profile Analysis
In typical clinical trials evaluating lipid-lowering therapies, the following methodologies are commonly employed for lipid profile analysis:
-
Blood Sampling: Venous blood samples are typically collected after a 12-hour fast to ensure accurate measurement of triglycerides and LDL cholesterol.
-
Measurement Techniques:
-
Total Cholesterol and Triglycerides: These are generally measured using standardized enzymatic assays.
-
HDL Cholesterol: Measured directly after precipitation of apolipoprotein B-containing lipoproteins.
-
LDL Cholesterol: Often calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), which is valid for triglyceride levels up to 400 mg/dL. Direct measurement methods may be used for higher triglyceride levels.
-
References
- 1. Comparative efficacy and safety of this compound and sustained-release bezafibrate in patients with type II hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of this compound and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
Unraveling the Consistency of Ciprofibrate's Influence on Apolipoprotein Gene Expression: A Comparative Analysis
A deep dive into the reproducibility of ciprofibrate's effects on the genetic regulators of lipid metabolism reveals a landscape of generally consistent, yet model-dependent, outcomes. This guide provides a comparative analysis of this compound and other fibrates, such as fenofibrate and gemfibrozil, focusing on their impact on apolipoprotein gene expression. The data, drawn from a range of experimental models, offers researchers, scientists, and drug development professionals a comprehensive overview to inform future studies and therapeutic strategies.
Fibrates, a class of lipid-lowering drugs, exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism. This compound, a potent PPARα agonist, is widely recognized for its ability to modulate the expression of various apolipoprotein genes, thereby influencing plasma lipid profiles. Understanding the reproducibility and comparative efficacy of these effects is crucial for predicting therapeutic outcomes and advancing the development of novel dyslipidemia treatments.
Comparative Effects of Fibrates on Apolipoprotein Gene Expression
The impact of this compound and its alternatives on the expression of key apolipoprotein genes is summarized below. The data highlights a general trend of decreased apolipoprotein B (ApoB) and apolipoprotein CIII (ApoCIII) expression, and a more variable, species-dependent effect on apolipoprotein AI (ApoAI).
| Drug | Gene Target | Model System | Key Quantitative Finding | Reference |
| This compound | ApoB | Hyperlipidemic Patients (Type IIb) | -21% reduction in plasma ApoB levels. | [1] |
| ApoAI | Hyperlipidemic Patients (Type IIb) | +5% increase in plasma ApoA1 levels. | [1] | |
| CETP | Transgenic Mice | +50% to +100% increase in liver CETP mRNA levels.[2] | [2] | |
| Fenofibrate | ApoAI (human) | Human ApoA-I Transgenic Mice | +97% increase in hepatic human ApoA-I mRNA.[3] | [3] |
| ApoAI (mouse) | Human ApoA-I Transgenic Mice | -49% decrease in hepatic mouse ApoA-I mRNA.[4] | [4] | |
| ApoCII | Rat and Human Hepatocytes | Dose-dependent decrease in ApoC-II mRNA.[5] | [5] | |
| ApoCIII | Rat and Human Hepatocytes | Decrease in ApoC-III mRNA, more pronounced than for ApoC-II.[5] | [5] | |
| ApoB | Patients with Mixed Hyperlipidemia | No significant change in plasma ApoB concentrations.[6] | [6] | |
| Gemfibrozil | ApoA-I | Human Hepatoblastoma (HepG2) cells | 2.2-fold increase in ApoA-I mRNA half-life.[7] | [7] |
| ApoB | Human Hepatoblastoma (HepG2) cells | Significant decrease in ApoB secretion.[8] | [8] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are critical. Below are synthesized protocols for key experiments cited in the comparison.
In Vitro Studies with HepG2 Cells
The human hepatoblastoma cell line, HepG2, is a widely used model for studying hepatic lipid metabolism and the effects of lipid-lowering drugs.
Cell Culture and Treatment:
-
Cell Maintenance: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Plating for Experiments: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 24-well plates) and allowed to reach 70-80% confluency.[9]
-
Fibrate Treatment: Stock solutions of fibrates (e.g., this compound, fenofibric acid, gemfibrozil) are prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of the fibrate and the treatment duration are critical parameters that vary between studies (e.g., 200-400 µmol/L of gemfibrozil for 48 hours to assess ApoB secretion and diacylglycerol acyltransferase activity).[8] Control cells are treated with the vehicle (DMSO) at the same final concentration.
Gene Expression Analysis (Real-Time Quantitative PCR):
-
RNA Extraction: Total RNA is extracted from the treated and control HepG2 cells using a commercial RNA isolation kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using a qPCR system with gene-specific primers for the apolipoprotein genes of interest (e.g., ApoA1, ApoB, ApoCIII) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
In Vivo Studies with Animal Models
Animal models, particularly transgenic mice, are invaluable for studying the systemic effects of fibrates on lipoprotein metabolism.
Animal Husbandry and Treatment:
-
Animal Models: Studies often utilize wild-type mice or transgenic mouse models expressing human apolipoprotein genes (e.g., human ApoA-I transgenic mice) to investigate species-specific effects.[3][4]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Fibrate Administration: Fibrates are typically mixed into the rodent chow at a specified concentration (e.g., 0.5% wt/wt fenofibrate) and administered for a defined period (e.g., 7 days).[3] Control animals receive a standard diet without the drug.
Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected from the animals at the end of the treatment period for the analysis of plasma lipid and apolipoprotein concentrations.
-
Tissue Harvesting: Livers are harvested for the analysis of gene expression.
-
Lipid and Apolipoprotein Measurement: Plasma levels of cholesterol, triglycerides, and specific apolipoproteins are measured using enzymatic assays and ELISAs, respectively.
-
Hepatic Gene Expression: RNA is extracted from liver tissue, and gene expression is quantified using qPCR as described for the in vitro studies.
Signaling Pathways and Experimental Workflows
The molecular mechanism underlying the effects of fibrates on apolipoprotein gene expression is primarily mediated by the activation of PPARα. The following diagrams illustrate this signaling pathway and a typical experimental workflow.
PPARα Signaling Pathway in Apolipoprotein Gene Regulation.
General Experimental Workflow for Fibrate Studies.
Discussion on Reproducibility and Comparative Efficacy
The collected data indicates that while the qualitative effects of fibrates on certain apolipoprotein genes, such as the downregulation of ApoCIII, are generally reproducible across different models, the quantitative effects and the impact on other genes like ApoAI can vary significantly. This variability can be attributed to several factors:
-
Species-Specific Differences: A prominent example is the differential regulation of ApoA-I gene expression by fibrates in humans versus rodents. In humans and humanized transgenic mouse models, fibrates tend to increase ApoA-I expression, whereas in wild-type rodents, they often cause a decrease.[3][4][10] This is due to differences in the PPAR response elements within the ApoA-I gene promoter between species.[10]
-
Drug-Specific Potency and Selectivity: Although all fibrates act through PPARα, their binding affinities and subsequent activation of the receptor can differ, leading to variations in the magnitude of their effects.
-
Experimental Model and Conditions: The choice of in vitro cell line or in vivo animal model, as well as experimental conditions such as drug concentration and duration of treatment, can influence the observed outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite regulation of human versus mouse apolipoprotein A-I by fibrates in human apolipoprotein A-I transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. Developmental and pharmacological regulation of apolipoprotein C-II gene expression. Comparison with apo C-I and apo C-III gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Gemfibrozil stimulates apolipoprotein A-I synthesis and secretion by stabilization of mRNA transcripts in human hepatoblastoma cell line (Hep G2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of gemfibrozil on apolipoprotein B secretion and diacylglycerol acyltransferase activity in human hepatoblastoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Ciprofibrate Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of ciprofibrate, a third-generation fibrate, with other lipid-lowering fibrates such as fenofibrate, bezafibrate, and gemfibrozil. The primary focus is on the cross-validation of its effects on gene expression and lipid metabolism in various species, supported by experimental data.
Core Mechanism of Action: PPARα Activation
Fibrates, including this compound, exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon binding by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1] This signaling cascade is central to the lipid-lowering effects of fibrates.
Comparative Efficacy on Plasma Lipids
This compound has demonstrated potent effects on lipid profiles in both human and animal studies. It effectively reduces triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[4][5]
Table 1: Comparative Effects of Fibrates on Plasma Lipids in Humans
| Fibrate | Study Population | Dosage | Duration | TG Reduction | TC Reduction | LDL-C Reduction | HDL-C Increase | Reference |
| This compound | Hypertriglyceridemia & low HDL-C | 100 mg/day | 4 months | 44% | 14.9% | 5.4% | 10.1% | [6] |
| This compound | Type IIb Hyperlipidemia | 100 mg/day | - | - | - | 17% | 13% | [7] |
| This compound | Type IIa & IIb Hyperlipidemia | 100 mg/day | 12 weeks | - | Significant | Significant | Significant | [8] |
| This compound | Type IV Dyslipidemia | 100 mg/day | 8 weeks | 38% | 14.2% | - | 25% | [9] |
| Fenofibrate | - | - | - | up to 40% | - | - | - | [10] |
Table 2: Comparative Effects of this compound and Other Fibrates in Rodents
| Fibrate | Species | Dosage | TG Reduction | TC Reduction | Reference |
| This compound | Rat (hyperlipidemic) | 0.6-3 mg/kg/day | 33% (suppression of increase) | - | [11] |
| Clofibrate | Rat (hyperlipidemic) | 125-460 mg/kg/day | 33% (suppression of increase) | - | [11] |
| This compound | Rat (normo- and hyperlipidemic) | 2.5 mg/kg b.w. | Significant | Significant | [12] |
| Fenofibrate | Rat (normo- and hyperlipidemic) | 50 mg/kg b.w. | Significant | Significant | [12] |
Note: this compound is reported to be about 25-fold more active than fenofibrate in reducing plasma triglyceride and cholesterol concentrations in rats.[12]
Cross-Species Validation of Gene Expression Changes
The activation of PPARα by fibrates leads to changes in the expression of a multitude of genes involved in lipid metabolism. While the fundamental mechanism is conserved across species, the magnitude of response and the specific genes affected can vary.
Table 3: Comparative Effects of Fibrates on Hepatic Gene Expression
| Gene | Fibrate(s) | Species | Effect | Fold Change | Reference |
| CYP3A4 | Gemfibrozil, Fenofibric acid, Clofibric acid | Human (hepatocytes) | Upregulation | 2- to 5-fold | [13] |
| CYP2C8 | Gemfibrozil, Fenofibric acid, Clofibric acid | Human (hepatocytes) | Upregulation | 2- to 6-fold | [13] |
| UGT1A1 | Gemfibrozil, Fenofibric acid, Clofibric acid | Human (hepatocytes) | Upregulation | 2- to 3-fold | [13] |
| Fatty Acid Metabolism Genes | This compound | Cynomolgus Monkey | Upregulation | Strong | [14] |
| Mitochondrial Oxidative Phosphorylation Genes | This compound | Cynomolgus Monkey | Upregulation | Strong | [14] |
| Ribosome & Proteasome Biosynthesis Genes | This compound | Cynomolgus Monkey | Upregulation | - | [14] |
| Complement & Coagulation Cascade Genes | This compound | Cynomolgus Monkey | Downregulation | - | [14] |
| JUN, MYC, NFκB family genes | This compound | Cynomolgus Monkey | Downregulation | - | [14] |
| Apo A-I, A-II, A-IV mRNA | Fenofibrate, Clofibrate, Gemfibrozil | Rat (liver) | Decrease | Dose-dependent | [15] |
| Genes for β-oxidation, fatty acid transport, LDL uptake | Six fibric acid analogs (including fenofibrate) | Rat | Upregulation | - | [16] |
| Genes for glucose uptake, gluconeogenesis, glycolysis | Six fibric acid analogs (including fenofibrate) | Rat | Downregulation | - | [16] |
Species-Specific Differences:
A notable difference between rodents and primates is the phenomenon of peroxisome proliferation. In rodents, fibrates cause a significant increase in the number of peroxisomes in liver cells, which is linked to hepatomegaly.[16] However, primates, including humans and cynomolgus monkeys, are relatively refractory to these effects.[14][17] This highlights the importance of cross-species validation in drug development.
Experimental Protocols
In Vitro Studies using Primary Human Hepatocytes [13]
-
Cell Culture: Primary human hepatocytes are cultured in a suitable medium.
-
Fibrate Treatment: Cells are treated with different concentrations of fibrates (e.g., gemfibrozil, fenofibric acid, clofibric acid) for a specified period.
-
RNA Isolation: Total RNA is isolated from the treated cells.
-
Gene Expression Analysis: mRNA levels of target genes (e.g., CYPs, UGTs) are quantified using methods like quantitative real-time PCR (qRT-PCR).
-
Enzyme Activity Assays: Functional assays are performed to measure the activity of enzymes like CYP3A4 and CYP2C8.
In Vivo Studies using Animal Models (Rats) [1]
-
Animal Model: Male rats (e.g., Sprague-Dawley, Zucker) are used.
-
Fibrate Administration: Fibrates are administered orally via gavage or mixed in the diet for a specified duration.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected and snap-frozen.
-
RNA Isolation and Gene Expression Analysis: RNA is isolated from the liver tissue, and gene expression is analyzed using techniques like microarrays or RNA sequencing to obtain a comprehensive profile of gene regulation.
Conclusion
This compound, like other fibrates, primarily acts as a PPARα agonist, leading to beneficial changes in lipid metabolism. While the core mechanism is conserved across species, significant differences exist, particularly concerning peroxisome proliferation, which is prominent in rodents but not in primates. The comparative data presented in this guide underscore the importance of conducting cross-species validation studies to accurately predict the efficacy and safety of fibrates in humans. Further research is warranted to fully elucidate the species-specific nuances of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound [drugcentral.org]
- 5. This compound--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of this compound in type IIb hyperlipoproteinemia: modulation of the atherogenic lipoprotein phenotype and stimulation of high-density lipoprotein-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in primary type II and IV hyperlipidemia: the Italian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment decreases non-high density lipoprotein cholesterol and triglycerides and increases high density lipoprotein cholesterol in patients with Frederickson type IV dyslipidemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The results of animal studies with this compound, a new orally effective hypolipidemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene expression profiling of the PPAR-alpha agonist this compound in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibrates influence the expression of genes involved in lipoprotein metabolism in a tissue-selective manner in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Ciprofibrate vs. gemfibrozil: efficacy and safety in preclinical models
A Comparative Guide to the Preclinical Efficacy and Safety of Ciprofibrate and Gemfibrozil
For researchers and drug development professionals, understanding the nuanced differences between hypolipidemic agents in preclinical settings is paramount for translational success. This compound and gemfibrozil, both members of the fibrate class of drugs, are widely used to manage dyslipidemia. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][2][3] Despite a shared mechanism, preclinical studies reveal distinct profiles in their efficacy and safety.
Comparative Efficacy in Preclinical Models
The lipid-modifying effects of this compound and gemfibrozil have been assessed in various preclinical models, most commonly in rodents with diet-induced or chemically-induced dyslipidemia.[4][5][6][7] Both drugs consistently demonstrate an ability to lower plasma triglycerides and raise High-Density Lipoprotein (HDL) cholesterol.
Table 1: Efficacy in Rodent Models of Dyslipidemia
| Parameter | Animal Model | This compound | Gemfibrozil |
| Plasma Triglycerides | High-Fat Diet Rats | Significant Reduction | Significant Reduction[8] |
| VLDL Cholesterol | High-Fat Diet Rats | Significant Reduction[9] | Significant Reduction[8] |
| Total Cholesterol | High-Fat Diet Rats | ↓ 17-20%[9][10] | ↓ ~20%[8] |
| LDL Cholesterol | High-Fat Diet Rats | ↓ 22-24%[9][10] | ↓ ~20%[8] |
| HDL Cholesterol | High-Fat Diet Rats | ↑ ~10%[9][10] | Significant Increase[11] |
Comparative Safety in Preclinical Models
A critical aspect of fibrate evaluation is their safety profile, particularly concerning the liver. In rodents, fibrates are known to cause peroxisome proliferation and hepatomegaly, effects that are linked to their potent activation of rodent PPARα. Long-term studies in rats have also raised concerns about hepatocarcinogenicity.[2][12]
Table 2: Safety and Toxicity in Rodent Models
| Parameter | Animal Model | This compound | Gemfibrozil |
| Hepatomegaly (Liver Enlargement) | Rats | Marked Increase | Moderate Increase[2] |
| Peroxisome Proliferation | Rats | Potent Inducer | Inducer[2] |
| Hepatocellular Tumors (Long-term) | Rats | Increased Incidence | Increased Incidence[12] |
It is important to note that the hepatocarcinogenic effects observed in rodents are generally considered not to be predictive of human risk, as humans are significantly less responsive to the peroxisome proliferative effects of PPARα agonists.[2][12]
Signaling Pathway and Experimental Workflow
The therapeutic effects of both this compound and gemfibrozil are mediated through the activation of PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile.
Caption: Fibrate mechanism of action via PPARα activation.
A typical preclinical study to compare these compounds follows a standardized workflow to ensure robust and reproducible data.
Caption: Standard preclinical workflow for fibrate comparison.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings.
High-Fat Diet (HFD) Induced Dyslipidemia in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[4][13]
-
Acclimatization: Animals are housed in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Induction of Dyslipidemia: Rats are fed a high-fat diet for a period of 4 to 8 weeks.[5][7] A typical HFD consists of standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and fat (e.g., lard or ghee, 10-20%).[7]
-
Grouping and Treatment: After the induction period, baseline blood samples are collected. Animals are then randomized into control and treatment groups. Drugs (this compound or gemfibrozil) or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered daily via oral gavage for an additional 4 to 8 weeks.
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture under anesthesia for serum/plasma separation. The liver is excised, weighed, and sections are preserved in formalin for histology and flash-frozen for biochemical analysis.
-
Biochemical Analysis: Plasma samples are analyzed for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits. Liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as markers of hepatotoxicity.
Triton WR-1339 Induced Hyperlipidemia Model
-
Animal Model: Male Wistar rats (180-220g).
-
Principle: Triton WR-1339 is a non-ionic surfactant that suppresses the activity of lipoprotein lipase, leading to an acute and significant increase in plasma triglycerides and cholesterol.[7]
-
Procedure:
-
Animals are fasted for 18 hours prior to the experiment.
-
A single intraperitoneal (i.p.) injection of Triton WR-1339 (typically 200-400 mg/kg) dissolved in saline is administered.
-
The test compounds (this compound or gemfibrozil) are administered orally 1 hour before the Triton injection.
-
Blood samples are collected at baseline (pre-Triton) and at various time points post-injection (e.g., 6, 18, and 24 hours).
-
-
Analysis: Plasma triglyceride and total cholesterol levels are measured to determine the ability of the test compounds to prevent or attenuate the Triton-induced hyperlipidemia.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Effects of the PPARα Agonist and Widely Used Antihyperlipidemic Drug Gemfibrozil on Hepatic Toxicity and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Gemfibrozil as a lipid lowering compound in hyperlipoproteinaemia. A placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the therapy of type II hypercholesterolemia. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The hypolipidemic effects of gemfibrozil in type V hyperlipidemia. A double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of Ciprofibrate and Other Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering efficacy of ciprofibrate against other commonly prescribed fibrates, including fenofibrate, bezafibrate, and gemfibrozil. The information presented is supported by data from comparative clinical trials to assist researchers and drug development professionals in evaluating the relative potency of these therapeutic agents.
Mechanism of Action: The PPAR-α Pathway
Fibrates exert their primary therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1] Activation of PPAR-α leads to a cascade of downstream events that collectively contribute to a more favorable lipid profile. This includes the increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and an increase in the production of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL) cholesterol.
Caption: General signaling pathway of fibrates via PPAR-α activation.
Comparative Efficacy on Lipid Profiles
Clinical studies have demonstrated that while all fibrates effectively modulate lipid levels, there are notable differences in their potency. The following table summarizes the percentage changes in key lipid parameters observed in head-to-head comparative trials involving this compound.
| Fibrate Comparison | Total Cholesterol (% change) | LDL Cholesterol (% change) | HDL Cholesterol (% change) | Triglycerides (% change) | Study Reference |
| This compound vs. Fenofibrate | |||||
| This compound (100 mg/day) | Significant Reduction | Significant Reduction | +19.6% | -33.9% | [2] |
| Fenofibrate (300 mg/day) | Significant Reduction | Significant Reduction | Significant Increase | Significant Reduction | [3] |
| Note: After 9 months at optimal dosages, this compound was more effective in increasing HDL cholesterol.[3] | |||||
| This compound vs. Bezafibrate | |||||
| This compound (100 mg/day) | -17.8% | -22.4% | +19.6% | -33.9% | [2][4] |
| Bezafibrate (400 mg/day, sustained-release) | -12.5% | -17.2% | +24.9% | -26.1% | [2][4] |
| Note: this compound showed a significantly greater decrease in total cholesterol, LDL cholesterol, and triglycerides.[2][4] | |||||
| This compound vs. Gemfibrozil | |||||
| This compound (100 mg/day) | Similar to Gemfibrozil | Similar to Gemfibrozil | +20.8% | -43.5% | [5][6] |
| Gemfibrozil (1200 mg/day) | Similar to this compound | Similar to this compound | +19.3% | -54.0% | [5][6] |
| Note: Gemfibrozil showed a significantly higher relative reduction in triglycerides.[6] this compound significantly decreased fibrinogen concentration, while it slightly increased with gemfibrozil.[5] |
Experimental Protocols
The data presented in this guide are derived from randomized, controlled clinical trials. While specific protocols may vary between studies, the general methodologies employed are outlined below.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Comparative efficacy and safety of this compound and sustained-release bezafibrate in patients with type II hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of the effects of this compound and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of this compound and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound versus gemfibrozil in the treatment of mixed hyperlipidemias: an open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus gemfibrozil in the treatment of primary hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Ciprofibrate's Effects in In Vivo Models: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of Ciprofibrate, a potent lipid-lowering agent. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the translation of this compound's molecular actions from cellular models to whole organisms.
This compound's Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1] In vitro studies using rat hepatoma cells have shown that upon binding to this compound, PPARα translocates from the cytosol to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, particularly through β-oxidation in both peroxisomes and mitochondria.
Experimental Data Comparison
The following tables summarize quantitative data from both in vitro and in vivo studies, demonstrating the translation of this compound's effects from cellular models to whole organisms.
Table 1: Comparison of this compound's Effects on Gene Expression (in vitro vs. in vivo)
| Target Gene | In Vitro Model | In Vitro Effect (Fold Change) | In Vivo Model | In Vivo Effect (Fold Change) |
| Acyl-CoA Oxidase (ACOX1) | Morris Rat Hepatoma Cells | ~4-fold increase in binding of PPARα-RXR to ACOX PPRE | Rat Liver | 1.6-fold increase in ACO mRNA |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Rat Hepatocytes | 1.23-fold increase | Rat Liver | Data not directly comparable |
| Cytochrome P450 4A1 (CYP4A1) | Fao Rat Hepatoma Cells | Increased mRNA | Suckling Rat Liver | Induction of Cyp4a10 |
| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) | Not specified | Not specified | Rat Brain | Potent increase in mRNA |
Table 2: Comparison of this compound's Effects on Lipid Levels and Enzyme Activity (in vitro vs. in vivo)
| Parameter | In Vitro Model | In Vitro Effect | In Vivo Model | In Vivo Effect |
| Peroxisomal β-oxidation | Rat Hepatocytes | 529% increase (Fatty Acyl-CoA Oxidase) | Rat Liver | 8.5-fold increase (Palmitic acid oxidation) |
| Triglycerides | Fao Rat Hepatoma Cells | Reduced cellular and secreted triglycerides | Hyperlipidemic Rats | 33% decrease in blood lipids |
| Cholesterol | Rat Hepatocytes | Increased cholesterol synthesis | Hyperlipidemic Rats | Significant reduction in serum cholesterol |
| Carnitine Acetyltransferase | Rat Hepatocytes | 484% increase | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Experimental Workflow
References
Ciprofibrate's Impact on Reverse Cholesterol Transport: An Independent Verification and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ciprofibrate's effects on reverse cholesterol transport (RCT) with other fibrates, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuances of this compound's mechanism and performance.
This compound and Reverse Cholesterol Transport: A Synopsis
This compound, a fibric acid derivative, is a potent lipid-lowering agent that primarily activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This activation triggers a cascade of events that favorably modulate lipid metabolism, including a significant impact on reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. Independent studies have verified that this compound enhances RCT through various mechanisms, including the modulation of key proteins and pathways involved in cholesterol efflux and trafficking.
Comparative Performance of this compound
To provide a clear perspective on this compound's efficacy, this section compares its performance with other commonly used fibrates, namely fenofibrate and bezafibrate. The data presented is a synthesis of findings from multiple clinical trials.
Impact on Lipid Profiles
The following table summarizes the percentage changes in key lipid parameters observed in head-to-head clinical trials comparing this compound with fenofibrate and bezafibrate.
| Lipid Parameter | This compound | Fenofibrate | Bezafibrate (Sustained-Release) |
| Total Cholesterol | ↓ 17.8%[1] | ↓ 11.2%[2] | ↓ 12.5%[1] |
| LDL Cholesterol | ↓ 22.4%[1] | ↓ 15.1% (as apolipoprotein B)[2] | ↓ 17.2%[1] |
| HDL Cholesterol | ↑ 19.6% to 25%[1][3] | ↑ 11.7%[2] | ↑ 24.9%[1] |
| Triglycerides | ↓ 33.9% to 38%[1][3] | ↓ 32.9%[2] | ↓ 26.1%[1] |
Note: The percentages represent the mean changes observed in the respective studies and can vary based on patient population and study duration.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects on RCT primarily through the activation of PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.
Caption: this compound's activation of the PPARα signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the verification of this compound's impact on reverse cholesterol transport.
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay in Mice
This assay is crucial for quantifying the rate of cholesterol movement from peripheral macrophages to feces for excretion.
1. Macrophage Preparation and Labeling:
-
Mouse peritoneal macrophages are harvested and cultured.
-
To induce foam cell formation, macrophages are incubated with acetylated low-density lipoprotein (acLDL).
-
The cells are then labeled with [3H]-cholesterol for 24 hours.
-
After labeling, the cells are washed to remove excess unincorporated [3H]-cholesterol and equilibrated in a serum-free medium.
2. Injection of Labeled Macrophages:
-
The [3H]-cholesterol-labeled macrophages are injected intraperitoneally into recipient mice.
3. Sample Collection:
-
Feces are collected over a 48-hour period.
-
At the end of the 48-hour period, the mice are euthanized, and blood and liver samples are collected.
4. Analysis:
-
The amount of [3H]-cholesterol is quantified in the collected feces, plasma (from the blood sample), and liver using liquid scintillation counting.
-
The percentage of injected [3H]-cholesterol that is recovered in the feces provides a measure of the overall rate of macrophage-to-feces RCT.
Caption: Experimental workflow for the in vivo macrophage-to-feces RCT assay.
Conclusion
Independent verification confirms that this compound effectively enhances reverse cholesterol transport, primarily through the PPARα-mediated upregulation of key genes involved in cholesterol efflux and metabolism.[4][5] Comparative data suggests that while all fibrates positively impact the lipid profile, this compound demonstrates a robust effect on lowering triglycerides and total and LDL cholesterol, and significantly increasing HDL cholesterol.[1][3] The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these findings. This guide serves as a valuable resource for researchers and professionals in the ongoing development of therapies targeting dyslipidemia and cardiovascular disease.
References
- 1. Comparative efficacy and safety of this compound and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound diminishes NON-HDLc and improves HDLc in patients with Frederickson type IV dyslipidemia phenotype [ve.scielo.org]
- 4. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases cholesteryl ester transfer protein gene expression and the indirect reverse cholesterol transport to the liver - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ciprofibrate in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ciprofibrate, a fibrate class drug, requires meticulous disposal procedures in line with federal and local regulations to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a research environment.
All disposal procedures for pharmaceutical waste must adhere to strict regulatory guidelines. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Research laboratories are responsible for the proper management of such waste from generation to disposal.[2][3]
Immediate Safety and Handling Precautions
When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment (PPE). This includes protective clothing, gloves, safety glasses, and a dust respirator to avoid inhalation and contact with skin and eyes.[4] this compound should be handled in a well-ventilated area, preferably within a laboratory hood.[4]
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken:
-
Minor Spills: For small quantities of solid this compound, utilize dry clean-up methods to prevent the generation of dust. The spilled material should be carefully swept or vacuumed and placed into a sealed, appropriate container for disposal.
-
Major Spills: In the case of a larger spill, the area should be evacuated, and emergency responders should be notified. Personnel involved in the cleanup must wear appropriate PPE. Prevent the spilled material from entering drains or waterways.
This compound Disposal Workflow
The primary methods for the disposal of this compound are incineration and burial in a licensed landfill. Another viable option is to engage a licensed hazardous material disposal company. Prior to disposal, containers holding this compound should be punctured to prevent reuse. For contaminated packaging, triple rinsing with a suitable solvent is recommended, with the rinsate collected for proper disposal.
Chemical Degradation of this compound
Studies have shown that this compound is unstable under certain conditions, particularly acid and basic hydrolysis, as well as oxidation.[5][6] This instability can be leveraged for chemical degradation as a preliminary step before final disposal, although it's crucial to manage the degradation products as potentially hazardous waste as well.
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation |
| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 7.54% |
| Basic Hydrolysis | Not Specified | 1 hour | Not Specified | 4.88% |
| Oxidation | Not Specified | 4 hours | Not Specified | 58.70% |
Data sourced from forced degradation studies. The specific reagents and temperatures were not detailed in the provided source.[6]
Experimental Protocol for Forced Degradation
The following is a general protocol for the forced degradation of this compound based on available literature. This should be adapted and validated for specific laboratory conditions.
Objective: To chemically degrade this compound into more readily disposable or less hazardous compounds.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution
-
Appropriate reaction vessels
-
Heating apparatus (e.g., water bath)
-
HPLC or other analytical equipment for monitoring degradation
Methodology:
-
Preparation: Prepare solutions of this compound in a suitable solvent.
-
Acid Hydrolysis:
-
Add an equal volume of HCl solution to the this compound solution.
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specified duration.
-
Periodically take samples to monitor the degradation process by HPLC.
-
-
Basic Hydrolysis:
-
Add an equal volume of NaOH solution to the this compound solution.
-
Maintain the reaction at a controlled temperature for a set time.
-
Monitor the reaction's progress.
-
-
Oxidative Degradation:
-
Treat the this compound solution with H₂O₂.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Analyze the extent of degradation over time.
-
-
Neutralization and Disposal: After degradation, neutralize the solutions and dispose of them as hazardous waste in accordance with institutional and regulatory guidelines.
It is imperative to characterize the degradation products to ensure they do not pose a greater hazard than the parent compound.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Ciprofibrate
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Ciprofibrate. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. This compound is classified as a hazardous substance and may cause cancer[1][2].
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. The level of protection should be based on a risk assessment of the specific procedure being performed[3].
Summary of Required PPE
| Task Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Low-Intensity (e.g., handling closed containers, weighing small quantities in a balance with a shield) | Disposable gown or laboratory coat.[4] | Single pair of powder-free nitrile or neoprene gloves.[3][4] | Safety glasses with side shields.[2][5] | Not generally required if handled in a ventilated enclosure. |
| Medium-Intensity (e.g., preparing solutions, performing dilutions) | Polyethylene-coated polypropylene gown or other low-permeability disposable gown.[3][6] | Double-gloving with chemotherapy-grade nitrile gloves is recommended.[4][6] Change outer glove immediately after contamination.[6] | Tightly fitting safety goggles.[2][7] | Use in a chemical fume hood is mandatory.[8][9] |
| High-Intensity / Risk of Aerosolization (e.g., sonicating, vortexing, cleaning up large spills) | Solid-front, low-permeability disposable gown with tight-fitting cuffs.[6] Head, hair, and shoe covers should be worn.[3][4] | Double-gloving with chemotherapy-grade nitrile gloves. Ensure outer glove covers the gown cuff.[6] | Face shield in combination with safety goggles.[3] | A NIOSH/MSHA-approved respirator (e.g., N-95 or higher) should be used if there is a risk of dust or aerosol generation outside of a fume hood.[9][10] |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Engineering Controls: Always handle this compound in a designated area, within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.[8][9][11]
-
Avoid Contamination: Avoid all direct personal contact with the substance[4][8]. Do not eat, drink, or apply cosmetics in areas where this compound is handled[6].
-
Dust Prevention: Avoid the formation and inhalation of dust[2][4][7]. Use wet-wiping techniques for cleaning surfaces; avoid dry sweeping.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn[4][6].
Storage Procedures:
-
Container: Store in the original, tightly closed container[4][7][9].
-
Conditions: Keep in a cool, dry, and well-ventilated area[2][4][9].
-
Security: this compound should be stored in a locked-up, restricted-access area[1][8].
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents[4].
Emergency and Disposal Plan
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[7][8][9].
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical aid[2][7][9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[7][8][9].
-
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention[2][7][8].
Spill Response Protocol:
The following diagram outlines the procedural workflow for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
Disposal Plan:
-
Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste[4].
-
Containerization: Collect waste in suitable, sealed, and clearly labeled containers to prevent leakage or dust generation[2][4].
-
Procedure: Disposal must be conducted in accordance with all applicable local, state, and federal regulations[1][4]. This typically involves incineration in a licensed facility[2][4][7]. Do not discharge into sewers or waterways[4].
-
Empty Containers: Puncture empty containers to prevent reuse before disposal[4].
Note: The safety data sheets reviewed for this compound did not cite specific experimental protocols; therefore, a section on methodologies is not included.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pppmag.com [pppmag.com]
- 11. chemicea.com [chemicea.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
